molecular formula C4H10ClNO2S B1306192 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 51642-03-6

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B1306192
CAS No.: 51642-03-6
M. Wt: 171.65 g/mol
InChI Key: MGZQMSFXPSKBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2S and its molecular weight is 171.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-dioxothiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZQMSFXPSKBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383576
Record name 3-Amino-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51642-03-6
Record name 51642-03-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tianeptine is an atypical antidepressant with a unique and complex pharmacological profile that distinguishes it from conventional antidepressant medications.[1] While structurally classified as a tricyclic antidepressant (TCA), its mechanism of action deviates significantly from that of typical TCAs and selective serotonin reuptake inhibitors (SSRIs).[1] Initially marketed for the treatment of major depressive disorder, its multifaceted interactions with various neurotransmitter systems have garnered significant scientific interest.[1][2] This guide provides a comprehensive overview of the current understanding of Tianeptine's mechanism of action, offering insights for researchers and professionals in the field of drug development.

A Paradigm Shift from the Monoamine Hypothesis

For decades, the prevailing theory of depression centered on the monoamine hypothesis, which posited that a deficiency in neurotransmitters like serotonin was the primary cause of depressive symptoms. Consequently, the majority of antidepressants were developed to increase synaptic serotonin levels. Tianeptine, however, presented a paradox. Early research suggested that it enhanced the reuptake of serotonin, an action seemingly contrary to its observed antidepressant effects.[2][3][4] This has led to a deeper exploration of its more complex and nuanced mechanisms.

The Glutamatergic System: The Core of Tianeptine's Action

Current scientific consensus points to the modulation of the glutamatergic system as the primary mechanism underlying Tianeptine's therapeutic effects.[5] Glutamate is the principal excitatory neurotransmitter in the brain and plays a crucial role in synaptic plasticity, learning, and memory.[3] Dysregulation of the glutamatergic system has been increasingly implicated in the pathophysiology of depression.[5]

Tianeptine's influence on this system is multifaceted:

  • Modulation of AMPA and NMDA Receptors: Tianeptine is understood to indirectly alter and inhibit the activity of glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[3][6] It is believed to stabilize glutamatergic signaling, which can protect neurons from the detrimental effects of excessive glutamate (excitotoxicity) often observed in stress and depression.[3][5]

  • Neuroplasticity and BDNF: A significant aspect of Tianeptine's action is its ability to promote neuroplasticity. It has been shown to increase the release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and the formation of new synapses.[3][6] This neurotrophic effect may counteract the neuronal atrophy observed in certain brain regions of individuals with depression.

Signaling Pathway: Tianeptine's Glutamatergic Modulation

Tianeptine_Glutamatergic_Pathway Tianeptine Tianeptine Glutamate_System Glutamatergic System Tianeptine->Glutamate_System Modulates AMPA_NMDA AMPA & NMDA Receptors Glutamate_System->AMPA_NMDA Regulates Activity Synaptic_Plasticity Synaptic Plasticity AMPA_NMDA->Synaptic_Plasticity BDNF ↑ BDNF Release Synaptic_Plasticity->BDNF Neuroprotection Neuroprotection Synaptic_Plasticity->Neuroprotection Antidepressant_Effects Antidepressant Effects BDNF->Antidepressant_Effects Neuroprotection->Antidepressant_Effects Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal_Surgery Stereotaxic Surgery: Implant microdialysis probe in target brain region (e.g., hippocampus, nucleus accumbens) Recovery Allow animal to recover Animal_Surgery->Recovery Baseline Perfusion with artificial CSF and collection of baseline samples Recovery->Baseline Tianeptine_Admin Administer Tianeptine (systemically or locally) Baseline->Tianeptine_Admin Sample_Collection Collect dialysate samples at timed intervals Tianeptine_Admin->Sample_Collection HPLC Analyze dialysate for neurotransmitter content (e.g., glutamate, dopamine) using HPLC-ECD or LC-MS/MS Sample_Collection->HPLC Data_Analysis Quantify neurotransmitter levels and compare to baseline HPLC->Data_Analysis

References

An In-Depth Technical Guide to 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, combining a polar sulfone group with a reactive primary amine on a saturated thiophene ring, make it a valuable scaffold in the synthesis of novel therapeutic agents. This document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols.

Introduction: The Strategic Importance of the Sulfolane Scaffold

The tetrahydrothiophene 1,1-dioxide, commonly known as sulfolane, is a privileged scaffold in medicinal chemistry. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, often imparting favorable pharmacokinetic properties to drug candidates. The incorporation of an amino group at the 3-position introduces a key reactive handle for derivatization, allowing for the exploration of diverse chemical space. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1] This guide will explore the fundamental chemical properties of this compound and its role as a versatile building block in the design and synthesis of biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug discovery campaigns. Key properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1,1-dioxothiolan-3-amine;hydrochloride[2]
Synonyms 3-Aminosulfolane hydrochloride, 3-Aminothiolane-1,1-dioxide hydrochloride[3]
CAS Number 51642-03-6[4]
Molecular Formula C₄H₁₀ClNO₂S[2]
Molecular Weight 171.65 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 208 °C[3][4]
Boiling Point 334.9 °C at 760 mmHg (for the free base)[4]
Solubility Soluble in water.
InChI InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H[2]
InChIKey MGZQMSFXPSKBDY-UHFFFAOYSA-N[2]
SMILES C1C(CS(=O)(=O)C1)N.Cl[5]

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is a critical aspect for its application. A common and effective method involves the amination of a suitable sulfolane precursor.

General Synthetic Approach

A widely employed synthetic route involves the reaction of a precursor like 3-cyclobutylsulfone with ammonia, followed by acidification with hydrochloric acid to yield the desired hydrochloride salt.[3] This transformation leverages the reactivity of the strained cyclobutyl ring, which opens upon nucleophilic attack by ammonia.

Synthesis start 3-Cyclobutylsulfone intermediate 3-Aminotetrahydrothiophene 1,1-dioxide (free base) start->intermediate Ring Opening & Amination reagent1 Ammonia (NH₄OH) reagent1->intermediate product 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride intermediate->product Acidification reagent2 Hydrochloric Acid (HCl) reagent2->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and provides a robust method for the laboratory-scale synthesis of the title compound.[3]

Materials:

  • 3-Cyclobutylsulfone

  • 26% Ammonia solution (NH₄OH)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a sealed reaction tube, dissolve 3-cyclobutylsulfone (e.g., 0.5 g, 4.2 mmol) in 26% aqueous ammonia (10 mL).

  • Heating: Securely seal the reaction tube and heat the mixture at 80°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to obtain a crude yellow oil of the free base, 3-aminotetrahydrothiophene 1,1-dioxide.

  • Salt Formation: Dissolve the resulting oil in ethanol (3 mL). Slowly add concentrated hydrochloric acid (1 mL) dropwise while stirring to acidify the solution.

  • Crystallization and Isolation: Continue stirring the acidified mixture for 30 minutes. Add diethyl ether to induce crystallization of the hydrochloride salt.

  • Purification: Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The melting point should be sharp and consistent with the literature value (around 208°C).[3][4]

Spectroscopic Characterization

While detailed, publicly available ¹H and ¹³C NMR spectra for this compound are scarce, the expected spectral features can be predicted based on its structure. Researchers should acquire their own analytical data for verification.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons of the sulfolane ring. The protons adjacent to the electron-withdrawing sulfone group and the ammonium group will be deshielded and appear at a lower field. The broad signal of the ammonium protons (NH₃⁺) would also be present.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the four carbon atoms of the tetrahydrothiophene ring. The carbons bonded to the sulfone group and the nitrogen atom will be shifted downfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching vibrations of the ammonium group will also be prominent.[2]

Reactivity and Chemical Transformations

The primary amine of this compound is the main site of reactivity, allowing for a variety of chemical transformations. This makes it a versatile building block for constructing more complex molecules.

N-Acylation and N-Alkylation

The amino group readily undergoes acylation with acyl chlorides or anhydrides and alkylation with alkyl halides. These reactions are fundamental for introducing diverse substituents and building molecular complexity.

Reductive Amination

The primary amine can participate in reductive amination reactions with aldehydes and ketones to form secondary and tertiary amines, respectively. This is a powerful method for creating carbon-nitrogen bonds.

Michael Addition

As a nucleophile, the amino group can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.

Reactivity cluster_reactions Key Reactions start 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride acylation N-Acylation / N-Alkylation start->acylation R-COCl or R-X reductive_amination Reductive Amination start->reductive_amination RCHO/RCOR' + Reducing Agent michael_addition Michael Addition start->michael_addition α,β-unsaturated carbonyl

Caption: Key reaction pathways involving this compound.

Applications in Drug Discovery and Development

The unique structural and chemical properties of this compound have positioned it as a valuable starting material in the synthesis of various biologically active compounds.

Synthesis of NRF2 Activators

A significant application of this compound is in the development of non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[6] The NRF2 pathway is a key regulator of cellular antioxidant responses, and its activation is a promising therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative disorders and inflammatory diseases. The 3-aminotetrahydrothiophene 1,1-dioxide scaffold serves as a core structure in a series of potent NRF2 activators.[6]

The synthesis of these activators often involves the coupling of the amino group of 3-aminotetrahydrothiophene 1,1-dioxide with other molecular fragments to fine-tune the biological activity.[6]

Development of Central Nervous System (CNS) Active Agents

The sulfolane moiety is known to be a bioisostere of various functional groups and can modulate the physicochemical properties of molecules to enhance their CNS penetration. Consequently, derivatives of this compound have been explored for the development of drugs targeting the central nervous system, including potential antidepressants and anticonvulsants.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Signal Word: Warning[7]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its well-defined chemical properties, accessible synthesis, and reactive amino group provide a robust platform for the creation of diverse and complex molecular architectures. Its demonstrated utility in the synthesis of NRF2 activators and its potential in the development of CNS-active agents underscore its importance in contemporary drug discovery. This guide provides the foundational knowledge necessary for researchers to confidently and effectively incorporate this promising scaffold into their research and development programs.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, a sulfolane derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structure elucidation is a cornerstone of the research and development process, ensuring the correct identification, purity, and understanding of the molecule's properties. This guide provides a comprehensive overview of the analytical techniques and methodologies employed to determine the structure of this compound, offering insights into the rationale behind the experimental choices and the interpretation of the resulting data.

Chemical Identity

PropertyValueSource
Chemical Name 1,1-dioxothiolan-3-amine;hydrochloridePubChem[1]
Molecular Formula C₄H₁₀ClNO₂SPubChem[1]
Molecular Weight 171.65 g/mol PubChem[1]
CAS Number 51642-03-6PubChem[1]
PubChem CID 2795201PubChem[1]

Synthesis

A common route for the synthesis of this compound involves the reaction of a suitable precursor with ammonia, followed by salt formation with hydrochloric acid. A documented method involves dissolving 3-cyclobutylsulfone in a sealed reaction tube with 26% ammonia (NH₄OH) and heating the mixture. Following the reaction, the resulting oily substance is dissolved in ethanol and acidified with concentrated hydrochloric acid to precipitate the desired hydrochloride salt. The solid product is then collected by filtration, washed, and dried.

Comprehensive Structure Elucidation Workflow

The definitive confirmation of the structure of this compound is achieved through a multi-faceted analytical approach, integrating data from various spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

References

An In-depth Technical Guide to 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS Number: 51642-03-6), also known as 3-aminosulfolane hydrochloride, has emerged as a compelling scaffold for researchers and drug development professionals. Its unique structural features, combining a polar sulfone group with a reactive primary amine on a saturated heterocyclic ring, offer a versatile platform for the synthesis of diverse and biologically active molecules. This guide provides an in-depth technical overview of its synthesis, characterization, and critical applications, with a focus on the causal logic behind experimental choices, empowering scientists to harness its full potential.

The sulfolane moiety, a five-membered ring containing a sulfonyl group, imparts desirable physicochemical properties such as high polarity and metabolic stability.[1] The presence of the amine functionality provides a key reactive handle for derivatization, enabling the exploration of a wide chemical space. This combination has proven particularly fruitful in the development of neurologically active agents and cytoprotective compounds.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of a building block is the bedrock of its effective utilization in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 51642-03-6[2]
Molecular Formula C₄H₁₀ClNO₂S[2]
Molecular Weight 171.65 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 208-209 °C[3]
IUPAC Name 1,1-dioxothiolan-3-amine;hydrochloride[2]
SMILES C1CS(=O)(=O)CC1N.Cl[2]

Synthesis of the Core Scaffold: A Proposed Protocol

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Michael Addition / Amination cluster_1 Step 2: Reduction & Deprotection 3-Sulfolene 3-Sulfolene Intermediate N-(1,1-dioxo-2,5-dihydrothiophen-3-yl)phthalimide 3-Sulfolene->Intermediate DMF, Heat Phthalimide Potassium Phthalimide Phthalimide->Intermediate Intermediate_2 N-(1,1-dioxo-2,5-dihydrothiophen-3-yl)phthalimide Reduced_Intermediate N-(1,1-dioxotetrahydrothiophen-3-yl)phthalimide Intermediate_2->Reduced_Intermediate H₂, Pd/C Final_Product 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Reduced_Intermediate->Final_Product 1. Hydrazine Hydrate 2. HCl

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-(1,1-dioxo-2,5-dihydrothiophen-3-yl)phthalimide (Gabriel Synthesis Approach) [4][5]

  • Rationale: The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides.[4] In this adaptation, the electron-withdrawing sulfone group in 3-sulfolene activates the double bond for nucleophilic attack by the phthalimide anion, a surrogate for ammonia that prevents over-alkylation.

  • Procedure:

    • To a stirred solution of 3-sulfolene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(1,1-dioxo-2,5-dihydrothiophen-3-yl)phthalimide.

Step 2: Reduction and Deprotection to yield this compound [6]

  • Rationale: Catalytic hydrogenation is an effective method for the reduction of the double bond in the sulfolene ring to the desired saturated sulfolane.[6] Subsequent hydrazinolysis (the Ing-Manske procedure) is a standard method for the cleavage of the phthalimide protecting group to liberate the primary amine.[7] Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.

  • Procedure:

    • Dissolve the N-(1,1-dioxo-2,5-dihydrothiophen-3-yl)phthalimide (1 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Dissolve the resulting crude N-(1,1-dioxotetrahydrothiophen-3-yl)phthalimide in ethanol and add hydrazine hydrate (1.5 equivalents).

    • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and filter to remove the phthalhydrazide.

    • Concentrate the filtrate and dissolve the residue in a minimal amount of ethanol.

    • Cool the solution in an ice bath and add a solution of hydrochloric acid in ethanol or isopropanol dropwise until the solution is acidic.

    • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization: A Guide for Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data and a proposed High-Performance Liquid Chromatography (HPLC) method for quality control.

Spectroscopic Analysis (Expected Data)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the tetrahydrothiophene ring. The chemical shifts will be influenced by the electron-withdrawing sulfone group and the protonated amine. Based on data for related sulfolane derivatives, the protons adjacent to the sulfone group (positions 2 and 5) would appear further downfield than those at position 4. The proton at position 3, attached to the carbon bearing the amino group, would also be expected to be a multiplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display three distinct signals for the carbon atoms of the tetrahydrothiophene ring, reflecting the symmetry of the molecule. The carbons adjacent to the sulfone group (C2 and C5) would be expected at a similar chemical shift, while the carbon bearing the amino group (C3) and the carbon at position 4 would each give a unique signal.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include strong, characteristic peaks for the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and broad absorptions corresponding to the N-H stretching of the primary ammonium salt.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (C₄H₉NO₂S) after loss of HCl. Fragmentation patterns would be expected to involve the loss of SO₂ and cleavage of the heterocyclic ring.

Proposed HPLC Method for Purity Assessment

Due to the polar and basic nature of this compound, a robust HPLC method is required for accurate purity determination. A reversed-phase method with a polar-embedded or polar-endcapped column is recommended to improve retention and peak shape.

ParameterRecommended ConditionRationale
Column C18 with polar endcapping or polar-embedded group (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3)Minimizes peak tailing for basic analytes by shielding residual silanols.[8][9]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in WaterProvides a source of protons to ensure the analyte remains in its ionized form and improves peak shape.[10]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase chromatography.
Gradient 5% B to 95% B over 15-20 minutesA gradient elution is suitable for separating the polar starting material from any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)The compound lacks a strong chromophore, so low UV wavelength or a mass-based detector like ELSD is necessary.[8]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile starting material for the synthesis of biologically active molecules. Two prominent areas of research are its use in the development of GABA analogues and NRF2 activators.

Building Block for Conformationally-Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[11] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and pain. Designing molecules that can modulate the GABA system, for instance by inhibiting the enzyme GABA aminotransferase (GABA-AT) which degrades GABA, is a key therapeutic strategy.[11]

The tetrahydrothiophene 1,1-dioxide scaffold provides a rigid framework to create conformationally restricted analogues of GABA.[11][12] This conformational constraint can lead to increased potency and selectivity for specific GABAergic targets.

GABA_Analogue_Synthesis Start 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Step1 Acylation / Alkylation at Amino Group Start->Step1 Carboxylic Acid Derivatives, Acyl Halides, etc. Product Diverse GABA Analogues (e.g., GABA-AT Inactivators) Step1->Product

Caption: General scheme for derivatization to GABA analogues.

By derivatizing the primary amine of 3-aminosulfolane hydrochloride with various carboxylic acid-containing side chains, researchers can synthesize novel GABA analogues. The sulfone group's polarity can also influence blood-brain barrier penetration and interaction with biological targets. One notable study detailed the design of tetrahydrothiophene-based GABA-AT inactivators that were significantly more efficient than the FDA-approved drug vigabatrin.[11]

Scaffold for Novel NRF2 Activators

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[13][14] Activation of the NRF2 pathway leads to the expression of a battery of cytoprotective genes, making it an attractive therapeutic target for diseases characterized by oxidative stress and inflammation, such as neurodegenerative diseases and cancer.[13][14]

The 3-aminotetrahydrothiophene 1,1-dioxide core has been successfully employed as a scaffold for the development of non-electrophilic NRF2 activators.[12] These compounds function by disrupting the interaction between NRF2 and its negative regulator, Keap1, leading to NRF2 stabilization and activation of the antioxidant response.[13]

NRF2_Pathway cluster_0 Normal Conditions cluster_1 With NRF2 Activator Keap1 Keap1 NRF2_1 NRF2 Keap1->NRF2_1 Binds Proteasome Proteasomal Degradation NRF2_1->Proteasome Leads to Activator 3-Aminosulfolane Derivative Keap1_2 Keap1 Activator->Keap1_2 Inhibits Binding NRF2_2 NRF2 Keap1_2->NRF2_2 Binding Blocked Nucleus Nucleus NRF2_2->Nucleus Translocates to ARE Antioxidant Response Element Nucleus->ARE Genes Cytoprotective Gene Expression ARE->Genes

Caption: Mechanism of NRF2 activation by sulfolane derivatives.

Systematic studies have shown that the sulfone group is essential for this activity.[12] By modifying the amino group of the 3-aminosulfolane core with various substituents, researchers have been able to fine-tune the potency and efficacy of these NRF2 activators.[12] This highlights the value of this compound as a starting point for generating libraries of compounds for screening in NRF2-related drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion: A Building Block of Strategic Importance

This compound represents a strategically important building block for medicinal chemists and drug discovery scientists. Its unique combination of a polar, stable sulfolane ring and a versatile primary amine provides a gateway to a diverse range of novel chemical entities. This guide has outlined a logical and practical approach to its synthesis and characterization, and has highlighted its proven utility in the development of promising therapeutic agents, particularly conformationally restricted GABA analogues and non-electrophilic NRF2 activators. By understanding the fundamental chemistry and applications of this compound, researchers are well-equipped to leverage its potential in the pursuit of innovative medicines.

References

Physical and chemical properties of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical and chemical properties of this compound. The information presented herein is synthesized from established scientific literature and chemical data sources to ensure accuracy and reliability, providing a foundational understanding for its application in laboratory and development settings.

Compound Identification and Molecular Structure

This compound is a heterocyclic compound featuring a saturated five-membered thiophene ring with a sulfone group and an amine substituent. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile intermediate in organic synthesis.

  • IUPAC Name : 1,1-dioxothiolan-3-amine;hydrochloride[1]

  • CAS Number : 51642-03-6[2][3]

  • Molecular Formula : C₄H₁₀ClNO₂S[1][2]

  • Synonyms : 3-Aminosulfolane hydrochloride, Tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, 1,1-dioxidotetrahydrothien-3-ylamine hydrochloride[1][2][4]

Molecular Structure

The core structure consists of a sulfolane ring (tetrahydrothiophene 1,1-dioxide) with an amino group at the 3-position. The hydrochloride salt is formed by the protonation of this amino group.

Caption: 2D representation of the compound's structure.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its handling, storage, and application in experimental designs.

Summary of Physical Properties
PropertyValueSource
Molecular Weight 171.65 g/mol [1][5]
Appearance Solid[6]
Melting Point 208°C[2]
Boiling Point 334.9°C at 760 mmHg[2]
Density 1.314 g/cm³[2]
Flash Point 156.3°C[2]
Solubility

Chemical Profile: Reactivity and Stability

Understanding the chemical behavior of this compound is fundamental for its use as a synthetic building block.

  • Stability : The compound is stable under recommended storage conditions. As a hydrochloride salt, it is less susceptible to degradation compared to its free base form.

  • Incompatible Materials : It should be kept away from strong oxidizing agents and strong bases.[7] Strong bases will deprotonate the ammonium salt to form the free amine, which may be less stable.

  • Hazardous Decomposition Products : Upon combustion, it may produce hazardous decomposition products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.

  • Reactivity : The primary amino group is a key reactive site, allowing for a variety of chemical transformations. It can participate in nucleophilic substitution and addition reactions, making it a valuable precursor for the synthesis of more complex molecules. This reactivity is harnessed in medicinal chemistry to create derivatives with potential therapeutic properties.[8][9]

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

  • Infrared (IR) Spectroscopy : An IR spectrum is available for this compound, which would typically show characteristic peaks for the N-H stretching of the amine salt, C-H stretching of the alkyl groups, and strong S=O stretching from the sulfone group.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be crucial for confirming the carbon-hydrogen framework and the successful formation of the salt.

  • Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak corresponding to the free base after the loss of HCl, confirming the molecular weight.

Illustrative Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general methodology for assessing the purity of this compound. Note: This is a conceptual workflow and should be optimized for specific instrumentation and requirements.

  • Preparation of Mobile Phase :

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Filter and degas both phases prior to use.

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Detection : UV at 210 nm.

    • Gradient : Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Data Analysis :

    • Integrate the chromatogram to determine the area of the main peak and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A: H₂O/TFA, B: ACN/TFA) C Inject Sample into HPLC A->C B Prepare Sample (1 mg/mL in A/B) B->C D Run Gradient Method (C18 Column) C->D E Detect at 210 nm D->E F Integrate Chromatogram E->F G Calculate Purity F->G

Caption: General workflow for HPLC purity analysis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance.

GHS Hazard Identification

Based on aggregated data, the compound is classified with the following hazards:

  • H302 : Harmful if swallowed.[1]

  • H315 : Causes skin irritation.[1][5]

  • H319 : Causes serious eye irritation.[1][5]

  • H335 : May cause respiratory irritation.[1][5]

The signal word is Warning .[5][7]

Recommended Safety and Handling Procedures
  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[7][10] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded.[7]

  • Handling : Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[10] Use only in a well-ventilated area.[7] Wash hands thoroughly after handling.[7][10]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7]

    • Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]

    • Inhalation : Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

    • Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

  • Storage : Store in a well-ventilated place.[7] Keep the container tightly closed in a dry place.[7][10] Some sources recommend storage under an inert atmosphere at 2-8°C.

Safety_Workflow Handling and Emergency Protocol start Handling Compound ppe Wear PPE: - Gloves - Goggles - Lab Coat start->ppe ventilation Use in a Well-Ventilated Area ppe->ventilation exposure Exposure Event? ventilation->exposure skin Skin Contact exposure->skin Yes eye Eye Contact inhalation Inhalation end Procedure Complete exposure->end No wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse Eyes for 15 min eye->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air medical Seek Medical Attention if Symptoms Persist wash_skin->medical rinse_eyes->medical fresh_air->medical

Caption: Recommended safety and first-aid workflow.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry. Its structural motifs are of interest for developing novel therapeutic agents.

  • NRF2 Activators : The 3-aminotetrahydrothiophene 1,1-dioxide scaffold is a key component in the design of non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[8] NRF2 is a critical regulator of cellular antioxidant responses, and its activation is a therapeutic strategy for diseases involving oxidative stress.[8]

  • Synthetic Intermediate : Its bifunctional nature (amine and sulfone) makes it a versatile starting material for constructing a library of compounds for screening. For instance, a synthetic method involves reacting 3-cyclobutylsulfone with ammonia and then treating with hydrochloric acid to yield the target compound.[11] Derivatives have also been explored for potential anticonvulsant and antidepressant activities.[9]

References

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 51642-03-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a sulfolane derivative, its rigid, polar structure and primary amine handle make it a versatile building block for synthesizing a diverse range of pharmacologically active molecules. This guide provides a comprehensive overview of its core properties, with a primary focus on its molecular weight, alongside detailed protocols for its synthesis, analytical characterization, and safe handling. We will explore its application as a key scaffold, particularly in the development of novel therapeutics targeting oxidative stress pathways, underscoring its value to drug discovery programs.

Core Physicochemical Properties

The foundational characteristics of a chemical entity are critical for its application in synthesis and analysis. The molecular weight dictates stoichiometric calculations, while other properties inform solubility, stability, and handling procedures. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 171.65 g/mol [1][2][3]
Molecular Formula C₄H₁₀ClNO₂S[1][2][3]
CAS Number 51642-03-6[2][3][4]
IUPAC Name 1,1-dioxothiolan-3-amine;hydrochloride[2]
Appearance White to off-white solid[3]
Melting Point 208 - 209 °C[3][5]
Synonyms 3-Aminosulfolane hydrochloride, Tetrahydro-3-thiophenamine 1,1-dioxide HCl[3]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved through various routes. A common and illustrative method involves the amination of a sulfone precursor followed by salt formation.[3] The hydrochloride form is preferred in laboratory settings as it enhances the compound's stability and simplifies handling compared to the free base.

Synthesis Workflow Diagram

Synthesis_Workflow start 3-Cyclobutylsulfone intermediate 1,1-dioxo-tetrahydro- thiophen-3-ylamine (Free Base) start->intermediate  1. NH4OH (Ammonia)  2. Heat (80°C)   product 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride intermediate->product  1. Ethanol (Solvent)  2. Concentrated HCl  

Caption: General synthesis route from a sulfone precursor.

Step-by-Step Synthesis Protocol

This protocol describes a validated method for preparing the title compound.[3] The causality for key steps is explained to provide deeper insight.

  • Amination Reaction:

    • Dissolve the starting material, 3-cyclobutylsulfone, in a 26% ammonia solution within a sealed reaction vessel.

    • Causality: Using ammonia as both the reagent and solvent under heat and pressure facilitates the nucleophilic ring-opening and subsequent intramolecular cyclization to form the aminotetrahydrothiophene core.

    • Heat the mixture to 80°C and maintain for approximately 4 hours, monitoring the reaction's completion via Thin-Layer Chromatography (TLC).

  • Isolation of the Free Base:

    • After the reaction is complete, cool the vessel and concentrate the mixture under reduced pressure to remove excess ammonia and water. This will yield the crude free base as an oil.

    • Causality: Removing the volatile components shifts the equilibrium and isolates the non-volatile product.

  • Salt Formation and Crystallization:

    • Dissolve the resulting oily residue in ethanol.

    • Slowly add concentrated hydrochloric acid (HCl) to the ethanolic solution while stirring. The pH should become strongly acidic.

    • Causality: The HCl protonates the primary amine, forming the hydrochloride salt. This salt typically has lower solubility in organic solvents like ethanol compared to the free base, enabling its purification through crystallization.

    • Continue stirring for 30 minutes. Crystallization can be further induced by the addition of a non-polar co-solvent such as diethyl ether.

  • Final Product Isolation:

    • Collect the precipitated solid product by filtration.

    • Wash the solid with diethyl ether to remove any remaining soluble impurities.

    • Dry the final product under vacuum to yield 1,1-dioxo-tetrahydro-thiophen-3-ylamine hydrochloride.

Role in Modern Drug Discovery

The true value of this compound lies in its application as a versatile scaffold in medicinal chemistry. Its structure contains key features that medicinal chemists can exploit:

  • The Sulfone Group: This moiety is a strong hydrogen bond acceptor and is metabolically stable, often improving the pharmacokinetic properties of a drug candidate.

  • The Primary Amine: This functional group serves as a crucial chemical handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

A significant application is in the development of non-electrophilic activators of the antioxidant response element (ARE), which target the NRF2 pathway.[6] This pathway is a critical regulator of cellular defense against oxidative stress, and its modulation is a promising strategy for treating neurodegenerative diseases, inflammation, and cancer. By modifying the amine group, researchers have successfully synthesized potent and efficacious NRF2 activators.[6]

Scaffold Application Diagram

Scaffold_Application cluster_deriv Derivative Classes cluster_thera Therapeutic Areas scaffold 3-Aminotetrahydrothiophene 1,1-dioxide Scaffold nrf2 NRF2 Activators scaffold->nrf2 Amine Functionalization taar1 TAAR1 Agonists scaffold->taar1 other Other Novel Entities scaffold->other neuro Neurodegenerative Diseases nrf2->neuro inflam Inflammation nrf2->inflam psych Psychotic Disorders taar1->psych

Caption: Role as a versatile scaffold in drug discovery.

Analytical Characterization Protocol

To ensure the identity, purity, and quality of this compound, a multi-step analytical validation is required.

  • Purity Assessment via HPLC:

    • Method: Employ a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column. Use a gradient elution method with mobile phases consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detection at approximately 210 nm.

    • Purpose: To determine the purity of the compound by separating it from any starting materials, by-products, or degradation products. Purity is typically reported as a percentage of the total peak area.

  • Molecular Weight Confirmation via Mass Spectrometry (MS):

    • Method: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

    • Analysis: In positive ion mode, the expected [M+H]⁺ ion for the free base (C₄H₉NO₂S) would be observed at m/z 136.04.

    • Purpose: To confirm the molecular weight of the core structure, providing definitive evidence of the compound's identity.

  • Structural Elucidation via NMR Spectroscopy:

    • Method: Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

    • Purpose: To confirm the precise chemical structure. The proton NMR will show characteristic signals for the aminotetrahydrothiophene ring protons, and the carbon NMR will confirm the number and type of carbon atoms present. This is the gold standard for structural verification.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

AspectRecommendationHazard Information
Personal Protective Equipment (PPE) Wear safety glasses, chemical-resistant gloves, and a lab coat.[5]Causes skin irritation and serious eye irritation.[1][5]
Handling Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Avoid contact with skin and eyes.[5]May cause respiratory irritation.[1][5] Harmful if swallowed.[2]
Storage Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Keep in a cool, dry place, recommended at 2-8°C.[3]Incompatible with strong oxidizing agents and strong bases.[5]
Spill & Disposal In case of a spill, sweep up the solid material carefully, avoiding dust generation. Dispose of contents/container to an approved waste disposal plant.[5]N/A

Conclusion

This compound is more than a simple chemical reagent; it is a validated and valuable starting point for innovation in drug discovery. Its precise molecular weight of 171.65 g/mol is the cornerstone for its use in quantitative synthesis. The compound's robust sulfone core and reactive amine handle provide a reliable platform for creating libraries of diverse molecules, leading to the identification of promising new therapeutic agents, particularly in the realm of NRF2 modulation. Understanding its physicochemical properties, synthesis, and handling is essential for any researcher aiming to leverage its full potential.

References

An In-Depth Technical Guide to the Solubility of 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. As a crucial parameter in drug development, understanding the solubility of this compound is paramount for formulation, bioavailability, and overall therapeutic efficacy. This document delves into the physicochemical properties, predicted solubility profile, and robust experimental methodologies for determining and quantifying this compound.

Introduction: The Significance of this compound in Medicinal Chemistry

3-Aminotetrahydrothiophene 1,1-dioxide and its derivatives are recognized as important scaffolds in medicinal chemistry. The sulfone moiety, a key structural feature, imparts polarity and the capacity for strong hydrogen bonding, influencing the molecule's interaction with biological targets. Recent research has highlighted the potential of 3-aminotetrahydrothiophene 1,1-dioxides as non-electrophilic activators of the antioxidant response element (ARE), a critical pathway in cellular defense against oxidative stress. This positions the compound and its analogs as promising candidates for the development of therapeutics for a range of diseases underpinned by inflammation and oxidative damage.

The hydrochloride salt form of 3-Aminotetrahydrothiophene 1,1-dioxide is frequently utilized in pharmaceutical development to enhance stability and aqueous solubility, critical attributes for predictable in vivo performance. A thorough understanding of its solubility is therefore not merely a technical exercise but a foundational pillar for its successful translation from a promising molecule to a viable therapeutic agent.

Physicochemical Properties: A Foundation for Solubility

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. For this compound, these properties provide the basis for predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO₂S--INVALID-LINK--[1]
Molecular Weight 171.65 g/mol --INVALID-LINK--[1]
CAS Number 51642-03-6--INVALID-LINK--[2]
Appearance Solid (Predicted)--INVALID-LINK--[3]
Melting Point 208°C--INVALID-LINK--
Boiling Point 334.9°C at 760 mmHg--INVALID-LINK--
Density 1.314 g/cm³--INVALID-LINK--

The presence of the amine and sulfone groups, coupled with its status as a hydrochloride salt, strongly suggests a high affinity for polar solvents.

Solubility Profile: Predictions and Considerations

While specific experimental quantitative solubility data for this compound is not extensively available in the public domain, a qualitative and predictive assessment can be made based on the properties of its core structure, sulfolane, and general principles of solubility for hydrochloride salts of amines. Sulfolane, the parent heterocyclic system, is known to be miscible with water. The introduction of an amino group and its conversion to a hydrochloride salt are expected to further enhance aqueous solubility.

Predicted Solubility in Common Solvents:

SolventPredicted SolubilityRationale
Water Highly SolubleThe hydrochloride salt of an amine readily dissociates in water, and the polar sulfone and amine groups form strong hydrogen bonds with water molecules.
Methanol SolubleAs a polar protic solvent, methanol can effectively solvate the ionic and polar components of the molecule.
Ethanol Moderately SolubleSimilar to methanol, but its slightly lower polarity may result in reduced solubility compared to water and methanol.
Dimethyl Sulfoxide (DMSO) SolubleA polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
N,N-Dimethylformamide (DMF) SolubleAnother polar aprotic solvent with strong solvating properties for polar molecules.
Acetonitrile Sparingly SolubleLess polar than the other listed organic solvents, which may limit its capacity to dissolve the highly polar hydrochloride salt.
Dichloromethane (DCM) Poorly Soluble / InsolubleA nonpolar solvent, unlikely to effectively solvate the ionic and highly polar solute.
Hexanes InsolubleA nonpolar hydrocarbon solvent, incompatible with the polar nature of the compound.

It is imperative to note that these are predictions. Experimental verification is essential for accurate formulation development.

Experimental Determination of Solubility: A Step-by-Step Guide

A robust and reproducible method for determining the equilibrium solubility of this compound is critical. The following protocol outlines a standard shake-flask method.

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vial with known solvent volume prep1->prep2 Dispense equil1 Incubate on orbital shaker (e.g., 24-48h at 25°C) prep2->equil1 Load sep1 Centrifuge to pellet undissolved solid equil1->sep1 Transfer sep2 Filter supernatant with syringe filter sep1->sep2 Aspirate ana1 Prepare serial dilutions of the filtrate sep2->ana1 Dilute ana2 Quantify concentration (HPLC-UV or UV-Vis) ana1->ana2 Inject/Measure

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution has reached equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is the final and most critical step in solubility determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the preferred method for its specificity and sensitivity.

  • Rationale: This technique separates the analyte of interest from potential impurities or degradation products before quantification, ensuring high accuracy.

Illustrative HPLC-UV Method Parameters:

ParameterExample Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength To be determined by UV scan (typically in the range of 200-220 nm for compounds lacking a strong chromophore).

Method Validation: The HPLC method must be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

UV-Vis Spectrophotometry

For a rapid, high-throughput estimation of solubility, UV-Vis spectrophotometry can be employed, provided the compound has a suitable chromophore and there are no interfering substances.

  • Rationale: This method is simpler and faster than HPLC but may be less specific.

Protocol:

  • Determine the λmax (wavelength of maximum absorbance) of this compound by scanning a solution of the compound across a range of UV wavelengths.

  • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

  • Measure the absorbance of the appropriately diluted, filtered samples from the solubility experiment.

  • Calculate the concentration of the unknown samples using the linear regression equation from the calibration curve.

G cluster_cal Calibration cluster_sample Sample Analysis cluster_quant Quantification cal1 Prepare standard solutions cal2 Measure absorbance at λmax cal1->cal2 cal3 Generate calibration curve cal2->cal3 quant1 Calculate concentration from calibration curve cal3->quant1 samp1 Dilute filtered supernatant samp2 Measure absorbance at λmax samp1->samp2 samp2->quant1

Caption: UV-Vis Spectrophotometry Quantification Workflow.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While a lack of publicly available quantitative data necessitates a predictive approach to its solubility profile, the detailed experimental protocols herein offer a clear path for researchers to generate this critical data in-house. By combining a sound understanding of the compound's physicochemical properties with rigorous experimental practice, scientists and drug development professionals can effectively navigate the challenges of formulation and advance the development of promising new therapeutics based on this versatile chemical scaffold.

References

An In-depth Technical Guide to the Biological Activity of 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical synthesis, explore its established biological activities, and provide detailed protocols for its investigation. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices, ensuring a robust and applicable understanding of this compound.

Introduction: A Molecule of Growing Interest

This compound is a sulfur-containing heterocyclic compound.[1][2] Its structural features, particularly the sulfone group and the amino moiety, have positioned it as a versatile scaffold in medicinal chemistry. While much of the recent focus has been on its derivatives as potent non-electrophilic activators of the NRF2 pathway, the core molecule itself warrants a thorough examination for its potential biological activities, including its role as a taurine analogue and its influence on neurotransmission. This guide will explore these multifaceted aspects, providing a solid foundation for future research and development.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₄H₁₀ClNO₂S[1][2]
Molecular Weight 171.65 g/mol [1][2]
CAS Number 51642-03-6[1]
Appearance White to off-white solid
IUPAC Name 1,1-dioxothiolan-3-amine;hydrochloride[1]

Synthesis and Chemical Characterization

The synthesis of this compound can be achieved through various routes. A common approach involves the modification of a precursor molecule, such as 3-sulfolene. The synthesis of derivatives often starts with commercially available 3-sulfolene, which undergoes a series of reactions including Michael addition, protection of the amine, reduction, and subsequent modifications.[3][4]

A general synthetic scheme for derivatives is outlined below. The synthesis of the parent hydrochloride salt can be adapted from these methodologies.

DOT Diagram: General Synthesis Strategy

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product start 3-Sulfolene intermediate1 β-Bromosulfide start->intermediate1 + 3,4-dichlorobenzenethiol, NBS intermediate2 Dehydrobrominated Product intermediate1->intermediate2 Pyridine intermediate3 Oxidized Intermediate intermediate2->intermediate3 mCPBA Oxidation final_product 3-Aminotetrahydrothiophene 1,1-dioxide Derivatives intermediate3->final_product Conjugate addition with amines

Caption: A generalized workflow for the synthesis of 3-aminotetrahydrothiophene 1,1-dioxide derivatives.[3][4]

Biological Activity: A Focus on NRF2 Activation

A significant body of research has focused on derivatives of 3-Aminotetrahydrothiophene 1,1-dioxide as non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[3][5] NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress.[3]

Mechanism of NRF2 Activation:

Under normal conditions, NRF2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation.[3] Many small molecule activators of NRF2 are electrophiles that covalently modify cysteine residues on KEAP1. However, derivatives of 3-Aminotetrahydrothiophene 1,1-dioxide represent a class of non-electrophilic activators.[3] Their mechanism is thought to involve the inhibition of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), leading to the accumulation of methylglyoxal, which then modifies KEAP1 and disrupts the KEAP1-NRF2 interaction.[3] This allows NRF2 to translocate to the nucleus and activate the transcription of its target genes.

DOT Diagram: NRF2 Activation Pathway

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-Aminotetrahydrothiophene 1,1-dioxide Derivative PGK1 PGK1 Compound->PGK1 inhibits Glycolysis Glycolysis PGK1->Glycolysis participates in MGO Methylglyoxal (MGO) Accumulation Glycolysis->MGO leads to KEAP1 KEAP1 MGO->KEAP1 modifies NRF2_cyt NRF2 KEAP1->NRF2_cyt binds and promotes degradation Proteasome Proteasome NRF2_cyt->Proteasome degradation NRF2_nuc NRF2 NRF2_cyt->NRF2_nuc translocates ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE binds to Gene Target Gene Transcription ARE->Gene activates

Caption: The proposed mechanism of non-electrophilic NRF2 activation by derivatives of 3-aminotetrahydrothiophene 1,1-dioxide.[3]

Potential as a Taurine Analogue and Neuropharmacological Effects

The structural similarity of 3-Aminotetrahydrothiophene 1,1-dioxide to taurine (2-aminoethanesulfonic acid) suggests its potential to interact with taurine transporters and receptors. Taurine is an abundant amino acid in the central nervous system and plays a role in various physiological processes, including neuromodulation.[6] Taurine analogues have been investigated for a range of therapeutic applications, including as anticonvulsants and neuroprotective agents.[6]

Furthermore, taurine is known to interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[7][8] This raises the possibility that this compound could exert neuropharmacological effects through modulation of the GABAergic system.

Quantitative Data on Biological Activity of Derivatives

CompoundTarget/AssayEC₅₀/IC₅₀/KᵢReference
Derivative 17ARE-LUC InductionEC₅₀ = 0.46 µM[3]
Derivative 18ARE-LUC InductionEC₅₀ = 0.23 µM[3]
Derivative 22ARE-LUC InductionEC₅₀ = 0.18 µM[3]

Note: The data presented is for derivatives of 3-Aminotetrahydrothiophene 1,1-dioxide, as reported in the cited literature. Further studies are needed to characterize the activity of the parent hydrochloride salt.

Experimental Protocols

To facilitate further research into the biological activities of this compound, we provide the following detailed experimental protocols.

5.1. NRF2 Transcription Factor Activity Assay

This protocol is adapted from commercially available kits and is designed to quantify the activation of NRF2 in nuclear extracts.

Principle: A specific double-stranded DNA sequence containing the NRF2 consensus binding site is immobilized on a 96-well plate. Active NRF2 in nuclear extracts will bind to this sequence and can be detected using a primary antibody specific to NRF2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

Protocol:

  • Nuclear Extract Preparation:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound at various concentrations for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer and isolate the nuclei by centrifugation.

    • Extract nuclear proteins using a high-salt buffer.

    • Determine the protein concentration of the nuclear extract using a standard method (e.g., BCA assay).

  • Binding Assay:

    • Add 50 µL of binding buffer to each well of the NRF2-coated 96-well plate.

    • Add 10 µg of nuclear extract to the appropriate wells.

    • For the competition assay, add an excess of free NRF2 consensus oligonucleotide to a set of wells.

    • Incubate the plate at room temperature for 1 hour with gentle shaking.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted primary NRF2 antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

5.2. GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the GABA-A receptor.[3][9][10]

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) from the GABA-A receptor in brain membrane preparations.[3][10]

Protocol:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with buffer to remove endogenous GABA.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the brain membrane preparation, the radioligand (e.g., [³H]muscimol), and varying concentrations of this compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).

    • Incubate the plate at 4°C for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the Ki value for the test compound.

5.3. Taurine Transport Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on taurine transport into cells.[11][12][13]

Principle: This assay measures the uptake of radiolabeled taurine (e.g., [³H]taurine) into cells expressing the taurine transporter (TauT) in the presence and absence of the test compound.[11][13]

Protocol:

  • Cell Culture:

    • Culture a cell line known to express the taurine transporter (e.g., HEK293 cells stably transfected with TauT) in appropriate media.

    • Plate the cells in a multi-well plate and allow them to adhere and grow to confluency.

  • Uptake Assay:

    • Wash the cells with a pre-warmed, sodium-containing buffer.

    • Pre-incubate the cells with varying concentrations of this compound in the buffer for a short period.

    • Initiate the uptake by adding [³H]taurine to the wells.

    • Incubate for a specific time at 37°C.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysates to scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration in each well to normalize the uptake data.

    • Calculate the percentage of inhibition and determine the IC₅₀ value for the test compound.

Future Directions and Conclusion

This compound and its derivatives present a promising area of research. While the focus has been on NRF2 activation, a deeper investigation into their neuropharmacological properties is warranted. Future studies should aim to:

  • Elucidate the direct interaction of the parent compound with the taurine transporter and GABA-A receptors.

  • Conduct in vivo studies to assess its potential anticonvulsant, anxiolytic, and neuroprotective effects.

  • Explore the structure-activity relationship to design more potent and selective modulators of these targets.

References

An In-depth Technical Guide to Non-electrophilic ARE Activators: Focus on 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Nrf2-ARE Pathway and the Rise of Non-electrophilic Activators

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator that orchestrates cellular antioxidant responses, establishing it as a significant therapeutic target in various pathologies linked to oxidative stress, such as neurodegenerative diseases, cancer, and chronic inflammation.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4]

Historically, the activation of the Nrf2 pathway has been dominated by electrophilic compounds. These molecules typically possess reactive moieties, such as α,β-unsaturated ketones, that covalently modify cysteine residues on Keap1.[5][6] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of cytoprotective genes through its binding to the Antioxidant Response Element (ARE) in their promoter regions.[4][7]

However, the electrophilic nature of these activators raises concerns about off-target effects, as they can react with other cellular nucleophiles, leading to potential toxicity and a lack of specificity.[1][2] This has spurred the development of non-electrophilic Nrf2 activators, which offer a more targeted approach to harnessing the therapeutic potential of this pathway.[4][8] These compounds typically function by disrupting the protein-protein interaction (PPI) between Nrf2 and Keap1 without forming covalent bonds.[1][4][8]

This guide provides an in-depth technical overview of non-electrophilic ARE activators, with a specific focus on the emerging class of 3-aminotetrahydrothiophene 1,1-dioxide derivatives. We will delve into their mechanism of action, provide detailed protocols for their evaluation, and discuss their therapeutic promise.

The Non-electrophilic Activation of Nrf2: A Targeted Approach

Non-electrophilic activators represent a more refined strategy for Nrf2 activation. Instead of relying on reactive chemistry, they are designed to fit into specific binding pockets on Keap1, directly competing with Nrf2 for binding. This disruption of the Keap1-Nrf2 complex prevents the ubiquitination and degradation of Nrf2, allowing it to accumulate and translocate to the nucleus.

non_electrophilic_nrf2_activation

Figure 1: Mechanism of non-electrophilic Nrf2 activation.

The key advantage of this approach is the potential for greater specificity and a more favorable safety profile compared to their electrophilic counterparts.[8][9]

Focus Compound Class: 3-Aminotetrahydrothiophene 1,1-dioxides

A promising class of non-electrophilic Nrf2 activators is based on the 3-aminotetrahydrothiophene 1,1-dioxide scaffold.[10] The parent compound, 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 51642-03-6), serves as a foundational structure for the development of more potent derivatives.[11][12][13][14][15]

Compound Structure Chemical Formula Molecular Weight
This compound[Image of this compound structure]C4H10ClNO2S171.65 g/mol [11]

Note: An image of the chemical structure would be inserted here in a full whitepaper.

While the parent compound itself may have modest activity, systematic modifications of this scaffold have led to the identification of highly potent and efficacious analogs.[10] Structure-activity relationship (SAR) studies have revealed that the sulfone moiety is crucial for activity, and modifications to the aminoalkyl portion of the molecule can significantly enhance potency.[10]

Experimental Evaluation of Non-electrophilic ARE Activators

A robust and multi-faceted experimental approach is essential to characterize the activity and mechanism of novel non-electrophilic ARE activators. The following section provides detailed, step-by-step protocols for key assays.

experimental_workflow

Figure 2: Experimental workflow for evaluating ARE activators.

ARE-Luciferase Reporter Assay

This cell-based assay is a high-throughput method for quantifying the transcriptional activity of Nrf2.[3][16][17] It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter.

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • Test compounds and a positive control (e.g., sulforaphane)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Promega ONE-Glo™)

  • Luminometer

Protocol:

  • Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 1 x 10^4 to 2.5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[17]

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[17]

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Lysis and Signal Development: Mix well by orbital shaking for 5-10 minutes to induce cell lysis and allow the luminescent signal to stabilize.[7][17]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the raw luminescence units (RLU) to the vehicle control to determine the fold induction. Plot the fold induction against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50 value.[17]

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This assay measures the mRNA expression levels of Nrf2 target genes, such as heme oxygenase-1 (HMOX1) and NAD(P)H quinone oxidoreductase 1 (NQO1), to confirm downstream pathway activation.[18][19][20]

Materials:

  • Cell line (e.g., HepG2)

  • 6-well cell culture plates

  • Test compounds

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the test compounds at various concentrations for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.

Target Gene Function Typical Induction
HMOX1 Heme degradation, antioxidantStrong and rapid induction
NQO1 Detoxification of quinonesRobust and sustained induction
Western Blot for Nrf2 Nuclear Translocation

This technique directly visualizes and quantifies the accumulation of Nrf2 in the nucleus, a hallmark of its activation.[21][22][23]

Materials:

  • Cell line (e.g., HepG2)

  • 10 cm cell culture dishes

  • Test compounds

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH or α-tubulin (cytoplasmic marker)[17]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells in 10 cm dishes and grow to 80-90% confluency. Treat the cells with the test compounds for the desired time (e.g., 2, 4, 6 hours).

  • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the chosen kit. Add protease and phosphatase inhibitors to all lysis buffers.[17][23]

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.[17][21]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[21][22]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.[21]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[23]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 signal to the Lamin B1 signal and the cytoplasmic Nrf2 signal to the GAPDH/α-tubulin signal. Calculate the fold change in nuclear Nrf2 relative to the vehicle-treated control.[21]

Conclusion and Future Directions

Non-electrophilic activators of the Nrf2-ARE pathway, such as those derived from the 3-aminotetrahydrothiophene 1,1-dioxide scaffold, hold immense promise for the development of novel therapeutics for a wide range of diseases. Their targeted mechanism of action offers the potential for improved safety and efficacy over traditional electrophilic activators. The experimental protocols detailed in this guide provide a comprehensive framework for the identification and characterization of these next-generation Nrf2 modulators.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in various preclinical disease models. The continued development of potent and selective non-electrophilic Nrf2 activators will undoubtedly pave the way for new therapeutic strategies that leverage the cell's own defense mechanisms.

References

Discovery and synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

Executive Summary

This compound, also known as 3-aminosulfolane hydrochloride, is a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The core structure, a saturated five-membered ring containing a sulfone group, imparts desirable physicochemical properties to molecules, such as improved solubility and metabolic stability.[1] This guide provides a comprehensive overview of the foundational chemistry, key synthetic methodologies, and the strategic application of this compound in modern drug discovery. We will explore the rationale behind various synthetic choices, from the initial formation of the sulfolane ring to the specific amination reactions and final salt formation. Detailed, field-proven protocols are provided alongside visualizations to offer researchers and drug development professionals a practical and in-depth resource for utilizing this valuable chemical building block.

Introduction to the Sulfolane Scaffold

The journey of the sulfolane scaffold began not in medicine, but in the industrial sector. Developed by the Shell Oil Company in the 1960s, sulfolane was originally used as a highly effective industrial solvent for extractive distillation and the purification of natural gas.[2] Its unique properties—high polarity, thermal stability, and aprotic nature—made it ideal for these applications.[2] Over time, medicinal chemists recognized that these same properties could be leveraged to optimize drug candidates.

Significance in Medicinal Chemistry

The incorporation of the sulfolane moiety into drug candidates is a strategic choice aimed at enhancing key molecular properties. The sulfone group (SO₂) is a potent hydrogen bond acceptor, which can improve a molecule's solubility and interactions with biological targets.[1] Furthermore, the sulfone is generally resistant to metabolic degradation, which can increase the in vivo stability and half-life of a potential drug.[1] this compound serves as a critical starting material, providing a versatile scaffold with a primary amine handle that allows for straightforward chemical modification and library development.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is essential for its effective use in synthesis and research.

PropertyValueReference(s)
CAS Number 51642-03-6[3][4]
Molecular Formula C₄H₁₀ClNO₂S[3][5][6]
Molecular Weight 171.65 g/mol [3][7]
Melting Point 208°C[5][6]
Boiling Point 334.9°C at 760 mmHg[5][6]
Appearance Solid[8]

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several routes. The most common strategies begin with the construction of the unsaturated precursor, 3-sulfolene.

Foundational Synthesis of the Sulfolane Ring

The parent sulfolane ring is typically synthesized via a two-step process. The first step is a cheletropic reaction between a conjugated diene, such as 1,3-butadiene, and sulfur dioxide to form 3-sulfolene.[2][9] This reaction is highly efficient for creating the five-membered ring. The resulting 3-sulfolene is then hydrogenated, often using a catalyst like Raney nickel, to yield the saturated sulfolane ring.[2]

G cluster_0 Step 1: Cheletropic Reaction cluster_1 Step 2: Hydrogenation Butadiene 1,3-Butadiene Sulfolene 3-Sulfolene Butadiene->Sulfolene + SO2 Sulfur Dioxide SO2->Sulfolene + Sulfolane Sulfolane (Tetrahydrothiophene 1,1-dioxide) Sulfolene->Sulfolane + H2 Hydrogen (H₂) H2->Sulfolane + Catalyst Raney Nickel Catalyst Catalyst->Sulfolane +

Caption: Foundational synthesis of the saturated sulfolane ring.

Synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide (Free Amine)

With the precursor 3-sulfolene readily available, the introduction of the amine functionality is the next critical phase.

A highly efficient and straightforward method involves the direct reaction of 3-sulfolene with ammonia.[4] In this reaction, the electron-withdrawing nature of the sulfone group activates the double bond for a Michael-type conjugate addition by ammonia. The reaction is typically performed under heat in a sealed vessel to manage the volatility of the ammonia and drive the reaction to completion.[4]

G Sulfolene 3-Sulfolene FreeAmine 3-Aminotetrahydrothiophene 1,1-dioxide (Free Amine) Sulfolene->FreeAmine + Ammonia Ammonia Ammonia (aq.) Heating Heat (80°C) Sealed Vessel Heating->FreeAmine Reaction Conditions

Caption: Direct synthesis of the free amine via conjugate addition.

The following protocol is adapted from established methodologies for the direct amination of 3-sulfolene.[4]

  • Reaction Setup: In a sealed reaction tube, dissolve 3-sulfolene (1 equivalent) in a 26% aqueous ammonia solution. The volume should be sufficient to fully dissolve the starting material.

  • Heating: Securely seal the reaction tube and heat the mixture to 80°C for 4 hours. The causality here is that elevated temperature provides the necessary activation energy for the nucleophilic attack of ammonia on the electron-deficient double bond of the sulfolene.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water, yielding the crude 3-Aminotetrahydrothiophene 1,1-dioxide as an oil. This product is typically carried directly to the salt formation step without further purification.

For creating more complex analogues, a multi-step approach is often employed. This involves first reacting 3-sulfolene with a thiol (like 3,4-dichlorobenzenethiol) in the presence of N-bromosuccinimide (NBS). This is followed by dehydrobromination and oxidation with an agent like m-CPBA to form a highly reactive bis-sulfone intermediate. This intermediate then readily undergoes conjugate addition with a wider variety of primary or secondary amines, allowing for the synthesis of diverse libraries of N-substituted 3-aminosulfolane derivatives. This method is chosen when the goal is to explore structure-activity relationships by modifying the amine substituent.

Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free amine to its hydrochloride salt. This is a critical step for drug development professionals, as the salt form typically exhibits superior crystalline properties, enhanced stability, and better aqueous solubility compared to the free base, facilitating handling and formulation.[10]

G Start Crude Free Amine (Oily Residue) Dissolve Dissolve in Ethanol Start->Dissolve Acidify Acidify with Concentrated HCl Dissolve->Acidify Crystallize Promote Crystallization (add Ether) Acidify->Crystallize Isolate Filter, Wash, and Dry Solid Crystallize->Isolate End Final Product: 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Isolate->End

Caption: Workflow for the formation and isolation of the hydrochloride salt.

This protocol describes the final conversion to the title compound.[4]

  • Dissolution: Dissolve the crude oily free amine obtained from the amination step in a minimal amount of ethanol.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to the ethanol solution while stirring. The purpose of this step is to protonate the basic amine group, forming the ammonium chloride salt. An immediate precipitation or cloudiness may be observed.

  • Crystallization: Stir the acidified mixture for 30 minutes. To ensure complete precipitation, an anti-solvent such as diethyl ether can be added to reduce the solubility of the salt and promote crystallization.

  • Isolation and Drying: Collect the resulting solid product by filtration. Wash the filter cake with diethyl ether to remove any residual non-polar impurities.

  • Final Product: Dry the solid product under vacuum to afford this compound as a stable, crystalline solid.

Applications in Drug Discovery and Development

The 3-aminosulfolane scaffold is not merely a synthetic curiosity; it is a validated building block in the design of biologically active molecules.

Case Study: Non-electrophilic NRF2 Activators

A compelling example of its application is in the development of novel activators of the antioxidant response element (ARE). The NRF2-ARE pathway is a critical cellular defense mechanism against oxidative stress, and its activation is a therapeutic strategy for various diseases. Researchers have designed and synthesized a series of 3-aminotetrahydrothiophene 1,1-dioxides as potent, non-electrophilic NRF2 activators. In this work, the title compound's core structure was systematically modified at the amine position to fine-tune the biological activity, potency, and efficacy of the resulting molecules. This case study highlights the compound's utility as a foundational scaffold for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds.

Conclusion

This compound has successfully transitioned from a derivative of an industrial solvent to a high-value building block in medicinal chemistry. Its synthesis, particularly through the direct amination of 3-sulfolene, is efficient and robust. The resulting compound provides a stable, versatile platform with desirable physicochemical properties imparted by the sulfone group and a reactive amine handle for further chemical exploration. For researchers and scientists in drug development, this compound represents a key tool for constructing novel therapeutics aimed at a wide range of biological targets.

References

InChIKey for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 51642-03-6)

Introduction

This compound is a heterocyclic organic compound featuring a sulfolane (tetrahydrothiophene 1,1-dioxide) core. This saturated sulfur-containing ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in specific hydrogen bonding patterns. The presence of a primary amine group provides a crucial handle for synthetic elaboration, allowing for the construction of diverse molecular libraries. This guide offers a comprehensive technical overview of its chemical identity, synthesis, applications in drug discovery, and essential safety protocols, tailored for researchers and drug development professionals. The hydrochloride salt form enhances the compound's aqueous solubility and stability, making it a more reliable and convenient reagent for experimental work.[1]

Section 1: Core Chemical Identity and Properties

A precise understanding of a compound's identity is the foundation of reproducible science. Ambiguity in nomenclature or structure can lead to erroneous results and wasted resources. This section defines this compound using standardized chemical identifiers and key physicochemical properties.

Nomenclature and Identifiers

The following table summarizes the key identifiers for this compound, ensuring its unambiguous identification across different databases and regulatory frameworks.

Identifier TypeValueSource
IUPAC Name 1,1-dioxothiolan-3-amine;hydrochloride[2]
CAS Number 51642-03-6[2]
PubChem CID 2795201[2]
Molecular Formula C₄H₁₀ClNO₂S[2][3]
Synonyms 3-Aminosulfolane hydrochloride, Tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride[3][4]
Key Identifier: InChI & InChIKey

The IUPAC International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, were developed to provide a canonical, machine-readable representation of a chemical substance. The InChI string encodes the atomic connectivity, tautomeric, stereochemical, and isotopic information of a molecule. The InChIKey is a fixed-length (27-character) hash of the InChI, designed for straightforward and reliable database lookups and web searches.[2] This system is the gold standard for chemical structure representation in digital environments.

  • InChI: InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H[2]

  • InChIKey: MGZQMSFXPSKBDY-UHFFFAOYSA-N[2][3]

G cluster_0 Chemical Structure cluster_1 Standardized Identifiers struct 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride inchi InChI (Detailed Layered String) struct->inchi Canonicalization Algorithm inchikey InChIKey (Hashed for Database Search) inchi->inchikey Hashing Algorithm

Fig 1: Relationship between chemical structure and its standardized InChI identifiers.
Physicochemical Properties

The physical properties of a compound dictate its behavior in experimental settings, from reaction conditions to formulation and administration. The data below has been aggregated from multiple sources.

PropertyValueUnitSource
Molecular Weight 171.65 g/mol [2][5]
Melting Point 208°C[3]
Boiling Point 334.9°C (at 760 mmHg)[3]
Density 1.314g/cm³[3]
Flash Point 156.3°C[3]

Section 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of starting materials are cornerstones of drug discovery. This section outlines a generalized synthetic approach and the analytical methods required to validate the identity and purity of this compound.

Rationale for Synthetic Approach

The synthesis of this compound typically involves two key transformations: the introduction of the amine at the C3 position of the sulfolane ring and the subsequent formation of the hydrochloride salt. A common and direct approach involves nucleophilic substitution or addition using an ammonia source, followed by acidification.[6] The choice of this route is often dictated by the commercial availability of the sulfolane precursor and the high efficiency of the amination and salt formation steps. The final salt formation step is critical; it not only purifies the product through crystallization but also converts the amine into a more stable and soluble form suitable for further use.[1]

Generalized Synthetic Protocol

This protocol is a representative example based on established chemical principles for the synthesis of aminohydrochlorides.[6][7][8]

Step 1: Amination of the Sulfolane Precursor

  • In a sealed pressure vessel, dissolve the appropriate precursor (e.g., 3-sulfolene) in a 25-30% aqueous ammonia solution.

  • Heat the sealed vessel to 80°C. The elevated temperature and pressure are necessary to drive the reaction between the less nucleophilic ammonia and the electrophilic sulfolane ring.

  • Maintain the reaction for 4-6 hours, monitoring the consumption of the starting material by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and water, yielding the crude free amine as an oil.

Step 2: Formation and Isolation of the Hydrochloride Salt

  • Dissolve the crude amine oil from Step 1 in a minimal amount of a suitable alcohol, such as ethanol or isopropanol.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add concentrated hydrochloric acid dropwise while stirring. The acid protonates the basic amine group, initiating the formation of the hydrochloride salt. This is an exothermic reaction, and maintaining a low temperature is crucial for controlling the crystallization process and maximizing yield.

  • Continue stirring for 30-60 minutes at low temperature to ensure complete salt formation and crystallization.

  • If crystallization is slow, an anti-solvent like diethyl ether can be added to reduce the solubility of the salt and promote precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Dry the final product under vacuum to afford this compound as a solid.

Fig 2: Generalized workflow for the synthesis of the target compound.
Characterization and Quality Control

Confirmation of the final product's identity and purity is non-negotiable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structural elucidation. The resulting spectrum provides information on the chemical environment of each proton and carbon, confirming the connectivity of the sulfolane ring and the presence of the aminohydrochloride moiety.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the free amine cation, providing definitive evidence of the target molecule's mass.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. By running the sample against a calibrated standard, it can quantify the purity of the compound, typically aiming for >95-98% for research and drug discovery applications.

  • Spectral Data: Researchers can access reference spectral data through comprehensive databases such as the PubChem entry for this compound.[2]

Section 3: Applications in Research and Drug Development

Role as a Medicinal Chemistry Scaffold

The 3-aminotetrahydrothiophene 1,1-dioxide structure is a valuable building block for creating novel therapeutic agents. Its true power lies in its use as a scaffold—a core structure onto which various functional groups can be appended to explore structure-activity relationships (SAR).

A notable application is in the development of non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2).[9] The NRF2 pathway is a master regulator of the cellular antioxidant response. Activating this pathway is a promising therapeutic strategy for diseases characterized by high levels of oxidative stress, such as neurodegenerative disorders and chronic inflammatory diseases. The sulfone group (SO₂) is a key hydrogen bond acceptor, while the amine group serves as a versatile attachment point for side chains designed to optimize potency, selectivity, and pharmacokinetic properties.[9]

NRF2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., ROS) KEAP1_NRF2 KEAP1-NRF2 Complex stress->KEAP1_NRF2 Induces NRF2_free NRF2 (Free) KEAP1_NRF2->NRF2_free Dissociation NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Drug Scaffold-Based NRF2 Activator Drug->KEAP1_NRF2 Stabilizes NRF2, Promotes Dissociation

Fig 3: Simplified NRF2 pathway and the role of scaffold-based activators.
The Importance of the Hydrochloride Salt

The decision to use the hydrochloride salt form is a strategic choice in drug development.[1]

  • Causality of Enhanced Solubility: The free amine form of the compound is a weak base with limited solubility in aqueous media. By reacting it with hydrochloric acid, the nitrogen atom is protonated, forming a positively charged ammonium salt. This ionic character dramatically increases its ability to dissolve in water and physiological buffers, which is essential for biological assays and formulation development.

  • Improved Stability and Handling: Amine compounds can be susceptible to degradation through oxidation. The salt form is generally more crystalline and chemically stable, with a longer shelf life. As a crystalline solid, it is also easier to handle, weigh accurately, and dispense compared to the often-oily free base.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. This section provides a self-validating system for safe handling based on established GHS classifications.

Hazard Identification

This compound is classified with the following hazards.[2][5] Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[10]

GHS Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Recommended Handling Protocol (Self-Validating System)

This protocol is designed as a closed-loop system where each step validates the safety of the next.

Step 1: Engineering Controls Verification

  • Action: Before handling the solid, verify that the chemical fume hood has a certified, functioning airflow monitor.

  • Causality: This is the primary barrier against respiratory exposure (H335). Do not proceed if the fume hood is not operational.

Step 2: Personal Protective Equipment (PPE) Adornment

  • Action: Don appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles that meet ANSI Z87.1 standards.

  • Causality: This protects against skin (H315) and eye (H319) irritation from accidental contact. The integrity of gloves should be checked before and during use.

Step 3: Aliquoting and Use

  • Action: Handle the solid exclusively within the verified fume hood. Use tools (spatulas, weighing paper) that are dedicated to this task to prevent cross-contamination.

  • Causality: Confines any dust or particles, preventing inhalation and contamination of the lab environment.

Step 4: Decontamination and Waste Disposal

  • Action: After use, decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol). Dispose of all contaminated materials (gloves, weighing paper) in a clearly labeled hazardous waste container.

  • Causality: Prevents accidental exposure to others and ensures compliance with institutional and regulatory waste disposal guidelines.[10]

G A 1. Verify Fume Hood (H335 Control) B 2. Don Proper PPE (H315/H319 Control) A->B If OK C 3. Handle Compound in Fume Hood B->C If OK D 4. Decontaminate & Dispose of Waste Properly C->D E End of Procedure D->E

Fig 4: A self-validating workflow for handling the hydrochloride compound.
Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[10] Contact with strong bases will deprotonate the ammonium salt, liberating the free amine, which may be less stable.

Conclusion

This compound is more than just a chemical entry in a catalog; it is a versatile and valuable tool for the modern medicinal chemist. Its stable sulfolane core, coupled with a synthetically tractable amine handle and favorable physicochemical properties in its hydrochloride salt form, makes it an attractive starting point for the discovery of novel therapeutics. From its foundational role in building SAR libraries to its specific application in developing NRF2 activators, this compound embodies the principles of scaffold-based drug design. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for new medicines.

References

A Comprehensive Technical Guide to the SMILES Notation of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the Simplified Molecular Input Line Entry System (SMILES) notation for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the systematic construction of the SMILES string, its validation, and its critical role in cheminformatics and computational drug discovery.

Introduction: The Language of Molecular Structure

In modern chemical research and drug development, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular Input Line Entry System (SMILES) is a line notation that unequivocally describes the structure of chemical species using short ASCII strings.[1] This guide focuses on the application of SMILES to represent this compound, a heterocyclic compound of interest in medicinal chemistry.[2]

Decoding the Molecular Structure

This compound is composed of a saturated five-membered heterocyclic ring containing a sulfur atom, which is oxidized to a sulfone. An amino group is attached to the third carbon of the ring. The molecule is supplied as a hydrochloride salt, meaning the amine is protonated and associated with a chloride ion.

A visual representation of this structure is crucial for understanding its SMILES notation.

Figure 1: 2D representation of this compound.

Constructing the SMILES Notation: A Step-by-Step Derivation

The SMILES notation for this compound is derived by traversing the molecular graph. For the racemic mixture, the canonical SMILES string is C1CS(=O)(=O)CC1N.Cl .[3] Let's deconstruct this notation:

SMILES FragmentInterpretation
C1The traversal starts at a carbon atom, which is part of a ring, designated by the number 1.
CThe next atom in the chain is another carbon.
SThe path continues to a sulfur atom.
(=O)This indicates a double bond to an oxygen atom. The parentheses enclose a branch from the main chain.
(=O)A second double bond to another oxygen atom, also a branch from the sulfur.
CThe chain continues with another carbon atom.
C1This carbon is bonded to the initial carbon atom, closing the ring designated by the number 1.
NAn amino group is attached to the last specified carbon atom.
.The dot represents a disconnection, indicating separate ionic components.
ClThe chloride ion of the hydrochloride salt.

For the stereospecific (R)-enantiomer, the SMILES notation is C1CS(=O)(=O)C[C@@H]1N.Cl .[4] The [C@@H] specifies a tetrahedral carbon with a clockwise arrangement of its neighbors, defining the R-stereochemistry at that center.[5]

Validation and Canonicalization: Ensuring Unambiguity

A key principle of SMILES is the ability to generate a unique, or canonical, representation for a given molecule.[6] This process, known as canonicalization, ensures that regardless of the starting atom or path of traversal, the resulting SMILES string for a specific molecule is always the same.

Experimental Protocol: SMILES Validation

  • Software Selection : Utilize a robust cheminformatics toolkit such as RDKit or Open Babel. These libraries have well-tested algorithms for parsing and validating SMILES strings.[7]

  • Input : Provide the SMILES string "C1CS(=O)(=O)CC1N.Cl" to the software.

  • Parsing : The software attempts to convert the SMILES string into an internal molecular graph representation. This step checks for syntactic correctness.[8]

  • Semantic Validation : The toolkit then performs a chemical sensibility check, verifying atomic valences and other chemical rules.[9][10]

  • Canonicalization : A canonicalization algorithm is applied to the internal graph to generate the unique SMILES representation.

  • Output Comparison : The output canonical SMILES is compared with the input string. A match confirms the validity and canonical form of the original SMILES.

Figure 2: Workflow for SMILES validation and canonicalization.

Application in Research and Drug Development

The SMILES notation is a cornerstone of modern computational chemistry and drug discovery for several reasons:

  • Database Storage and Retrieval : SMILES provides a compact and unique identifier for storing and searching chemical databases.[1] Public repositories like PubChem extensively use SMILES for this purpose.[3][4]

  • Quantitative Structure-Activity Relationship (QSAR) : In QSAR studies, SMILES strings are used to generate molecular descriptors that are then correlated with biological activity. This allows for the prediction of the activity of novel compounds.

  • Virtual Screening : Large chemical libraries can be represented by their SMILES notations, enabling high-throughput virtual screening to identify potential drug candidates.

  • Machine Learning and AI : SMILES is a fundamental input for various machine learning models used in drug design, such as predicting molecular properties, reaction outcomes, and generating novel molecular structures.[10]

The compound 3-Aminotetrahydrothiophene 1,1-dioxide and its derivatives have been investigated as non-electrophilic activators of the antioxidant response element (ARE), highlighting their potential therapeutic applications.[2] The ability to accurately represent these molecules using SMILES is crucial for such research endeavors.

Conclusion

The SMILES notation "C1CS(=O)(=O)CC1N.Cl" for this compound is a powerful and concise representation of its molecular structure. This guide has detailed the derivation of this string, the process of its validation, and its indispensable role in the toolkit of modern chemical and pharmaceutical research. A thorough understanding of SMILES is essential for any scientist working at the interface of chemistry and data science.

References

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride safety and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Hazards of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety and hazards associated with this compound (CAS No: 51642-03-6). The information presented herein is synthesized from authoritative sources to ensure technical accuracy and promote safe laboratory practices. This document is intended for professionals in research and drug development who may handle this compound.

Section 1: Chemical and Physical Properties

A fundamental understanding of a compound's physical and chemical properties is the cornerstone of a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform appropriate handling and storage procedures.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO₂SPubChem[1]
Molecular Weight 171.65 g/mol PubChem[1]
Appearance SolidFisher Scientific[2]
Melting Point 208 - 209 °CFisher Scientific[2]
Boiling Point No data availableFisher Scientific[2]
Flash Point No data availableFisher Scientific[2]
Solubility No data available
Density 1.314 g/cm³Chemsrc[3]

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is critical for risk mitigation.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

Source: PubChem, Echemi[1][4]

GHS Label Elements
  • Pictogram:

    alt text

  • Signal Word: Warning [2][4]

Section 3: Safe Handling and Storage Protocols

The inherent hazards of this compound necessitate stringent adherence to safe handling and storage protocols to minimize exposure risk to laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate PPE.

  • Ventilation: Handle this compound in a well-ventilated area.[4] A chemical fume hood is recommended to control the generation of dust and aerosols.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Nitrile or neoprene gloves are generally suitable, but it is advisable to consult the glove manufacturer's compatibility data.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5]

General Handling Procedures
  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Store locked up.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[2]

Section 4: Emergency Procedures and First Aid

Prompt and correct response to an exposure incident can significantly mitigate harm. All laboratory personnel should be familiar with these procedures.

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4] If symptoms persist, seek medical attention.

  • If on Skin: Wash with plenty of water.[4] If skin irritation occurs, get medical help.[4] Take off contaminated clothing and wash it before reuse.[4]

  • If in Eyes: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, seek medical attention.

  • If Swallowed: Rinse mouth.[4] Get medical help.[4] Do not induce vomiting.

Accidental Release Measures

In the event of a spill, the following steps should be taken to ensure the safety of personnel and the environment.

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: Sweep up the spilled solid material, taking care to avoid generating dust, and shovel it into a suitable container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazardous Combustion Products: In the event of a fire, toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas may be formed.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Section 5: Toxicological Information

Section 6: Disposal Considerations

Disposal of this chemical and its containers must be conducted in accordance with all applicable local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Section 7: Visualized Safety Workflows

To further clarify the safety protocols, the following diagrams illustrate the recommended workflows for handling and in case of an emergency.

Standard Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve or Use as Needed handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling.

Emergency Response Flowchart

G cluster_assessment Initial Assessment cluster_actions First Aid Actions start Exposure Incident Occurs assess_safety Ensure Scene is Safe start->assess_safety assess_route Identify Exposure Route assess_safety->assess_route action_skin Skin: Wash with plenty of water assess_route->action_skin Skin action_eyes Eyes: Rinse cautiously with water for several minutes assess_route->action_eyes Eyes action_inhalation Inhalation: Move to fresh air assess_route->action_inhalation Inhalation action_ingestion Ingestion: Rinse mouth, seek medical help assess_route->action_ingestion Ingestion seek_medical Seek Medical Attention if Symptoms Persist action_skin->seek_medical action_eyes->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Emergency Response for Accidental Exposure.

References

Methodological & Application

Synthesis Protocol for 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, a valuable saturated heterocyclic amine for pharmaceutical research and development. The synthesis is presented as a robust three-step process commencing with the commercially available and stable precursor, 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). The pathway involves an initial nucleophilic Michael addition, followed by catalytic hydrogenation to achieve ring saturation, and concludes with the formation of the stable hydrochloride salt. This guide emphasizes the causality behind procedural choices, incorporates critical safety protocols, and offers troubleshooting insights to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

3-Aminotetrahydrothiophene 1,1-dioxide, also known as 3-aminosulfolane, is a key building block in medicinal chemistry. Its rigid sulfone-containing scaffold and appended primary amine offer a unique vector for molecular elaboration. Notably, this moiety is a core component in a class of non-electrophilic activators of the nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant response element (ARE), which are under investigation for treating diseases involving oxidative stress.[1]

The hydrochloride salt form is typically preferred for its enhanced stability, crystallinity, and improved handling characteristics compared to the free base.[2] The synthetic strategy detailed herein was designed for its efficiency, scalability, and reliance on well-understood, high-yielding chemical transformations. The pathway avoids the use of highly toxic reagents like molecular bromine, opting for a more direct amination and reduction sequence.[3]

Overall Synthetic Strategy

The synthesis proceeds through three distinct stages, starting from 3-sulfolene.

  • Step A: Michael Addition. 3-Sulfolene undergoes a nucleophilic conjugate addition reaction with aqueous ammonia. The electron-withdrawing sulfone group activates the double bond, facilitating the addition of the amine to yield the intermediate, 3-amino-2,5-dihydrothiophene 1,1-dioxide.

  • Step B: Catalytic Hydrogenation. The carbon-carbon double bond in the dihydrothiophene intermediate is reduced via catalytic transfer hydrogenation or direct hydrogenation using a palladium on carbon (Pd/C) catalyst.[4][5] This step yields the saturated free-base product, 3-aminotetrahydrothiophene 1,1-dioxide.

  • Step C: Hydrochloride Salt Formation. The purified free base is dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the final product, this compound, in high purity.[6]

Visual Workflow of the Synthesis

G cluster_0 Step A: Michael Addition cluster_1 Step B: Catalytic Hydrogenation cluster_2 Step C: Salt Formation A 3-Sulfolene + Aqueous Ammonia B Reaction in Pressure Vessel @ 80-90 °C A->B C Cooling & Crystallization B->C D Isolation of Intermediate 1 C->D E Intermediate 1 + Pd/C Catalyst in Methanol D->E Proceed with Intermediate 1 F Hydrogenation Reaction (H2 balloon or Parr shaker) E->F G Catalyst Filtration F->G H Solvent Evaporation to yield Free Base G->H I Free Base dissolved in Isopropanol H->I Proceed with Free Base J Addition of HCl Solution I->J K Precipitation & Cooling J->K L Filtration & Drying of Final Product K->L

Caption: High-level workflow for the three-step synthesis.

Safety Precautions and Hazard Management

All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in standard laboratory practices. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • 3-Sulfolene (Butadiene Sulfone): May cause serious eye irritation.[7] Avoid dust formation, as it can form combustible dust concentrations in the air.[8]

  • Ammonia (Aqueous): Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract. Handle concentrated solutions with extreme care in a fume hood.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite flammable solvents upon exposure to air. Always handle the catalyst wet with solvent and avoid allowing it to dry completely. Hydrogenation reactions should be performed behind a blast shield.

  • Hydrogen Gas (H₂): Extremely flammable. Ensure all equipment is properly grounded and free of ignition sources. Use a robust pressure-rated apparatus for reactions above atmospheric pressure.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns. Handle with extreme care, ensuring adequate ventilation to avoid inhaling corrosive vapors.

Materials and Reagents

Reagent / MaterialGradeMolecular Wt.Supplier Notes
3-Sulfolene (C₄H₆O₂S)≥98%118.15Store in a dry place.[9]
Ammonium Hydroxide (NH₄OH)28-30% solution35.04Corrosive. Handle in fume hood.
Palladium on Carbon (Pd/C)10 wt. % loading-Handle wet as a pyrophoric solid.
Hydrogen (H₂)High Purity2.02Flammable gas.
Methanol (CH₃OH)Anhydrous32.04Flammable solvent.
Isopropanol (C₃H₈O)Anhydrous60.10Flammable solvent.
Hydrochloric Acid2M in Diethyl Ether36.46Corrosive. Moisture sensitive.
Celite® (Diatomaceous Earth)--Filtration aid.

Detailed Experimental Protocol

Part A: Synthesis of 3-Amino-2,5-dihydrothiophene 1,1-dioxide (Intermediate)
  • Reactor Setup: To a 250 mL stainless steel pressure reactor (Parr vessel or similar), add 3-sulfolene (23.6 g, 0.2 mol).

  • Reagent Addition: Carefully add 100 mL of concentrated aqueous ammonium hydroxide (~28%) to the reactor.

  • Reaction: Seal the reactor tightly. Place it in a heating mantle behind a blast shield. Stir the mixture and heat to 85 °C. The internal pressure will rise; monitor to ensure it remains within the vessel's safety limits. Maintain the temperature for 18-24 hours.

    • Causality Note: The elevated temperature and sealed vessel are necessary to achieve a sufficient reaction rate between the moderately nucleophilic ammonia and the activated olefin.

  • Work-up: Turn off the heating and allow the reactor to cool completely to room temperature (over several hours or overnight). Carefully vent the reactor in a fume hood.

  • Isolation: Transfer the resulting slurry to a beaker and cool in an ice-water bath for 1-2 hours to maximize crystallization. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with two portions of ice-cold deionized water (2 x 30 mL) followed by one portion of cold ethanol (30 mL) to remove residual ammonia and other aqueous impurities.

  • Drying: Dry the white crystalline solid under vacuum at 50 °C to a constant weight. The expected yield is typically 75-85%. The product is generally of sufficient purity for the next step.

Part B: Synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide (Free Base)
  • Catalyst Preparation: In a 500 mL flask suitable for hydrogenation, add 10% Pd/C (1.5 g). Carefully add 50 mL of methanol to wet the catalyst.

    • Safety Note: Never add dry Pd/C to a solvent, as ignition can occur. Always add the solvent to the catalyst powder slowly.

  • Substrate Addition: Dissolve the 3-amino-2,5-dihydrothiophene 1,1-dioxide (13.5 g, ~0.1 mol, from Part A) in 150 mL of methanol. With gentle swirling, add this solution to the flask containing the catalyst.

  • Hydrogenation Reaction: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or set up for balloon hydrogenation). Purge the system by evacuating and refilling with nitrogen (3 cycles), followed by evacuating and refilling with hydrogen (3 cycles). Pressurize the vessel to 50 psi with hydrogen (or maintain a positive pressure with a hydrogen balloon for atmospheric pressure reactions) and stir vigorously.

    • Causality Note: Vigorous stirring is essential to ensure efficient contact between the substrate, the catalyst surface, and the hydrogen gas. The hydrogenation of the thiophene double bond is readily achieved under these conditions.[10]

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours at room temperature.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 25 mL) to ensure complete recovery of the product.

    • Safety Note: Do not allow the filtered catalyst cake to dry. Quench it immediately by submerging it in a beaker of water.

  • Isolation: Combine the filtrate and washes. Remove the methanol under reduced pressure using a rotary evaporator to obtain the free base as a white solid or viscous oil. The yield is typically quantitative.

Part C: Synthesis of this compound
  • Dissolution: Dissolve the crude free base from Part B in 150 mL of anhydrous isopropanol. Gentle warming may be required to achieve complete dissolution.

  • Acidification: Cool the solution in an ice-water bath. While stirring, slowly add 60 mL of a 2.0 M solution of HCl in diethyl ether (0.12 mol, 1.2 equivalents). A thick white precipitate will form immediately.

    • Causality Note: Using a non-aqueous HCl solution in an organic solvent ensures the precipitation of the hydrochloride salt, which is typically much less soluble in organic media than its corresponding free base.[11]

  • Crystallization: Continue stirring the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Isolation and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with cold isopropanol (20 mL) and then with diethyl ether (30 mL). Dry the product in a vacuum oven at 60 °C to a constant weight. The final product should be a fine, white crystalline powder. The expected overall yield from the intermediate is 90-97%.

Characterization and Data

The final product can be characterized using standard analytical techniques.

  • Appearance: White crystalline solid

  • Molecular Formula: C₄H₁₀ClNO₂S[2]

  • Molecular Weight: 171.65 g/mol [2]

  • Melting Point: Literature values vary; typically in the range of 185-190 °C (with decomposition).

  • ¹H NMR (D₂O): δ 3.40-3.80 (m, 5H), 2.30-2.60 (m, 2H).

  • Solubility: Soluble in water, sparingly soluble in methanol, and insoluble in non-polar organic solvents like diethyl ether and hexanes.

Mechanistic Visualization

G cluster_michael Mechanism: Michael Addition cluster_hydro Mechanism: Catalytic Hydrogenation start_m 3-Sulfolene + :NH3 ts1 [Transition State] start_m->ts1 Nucleophilic Attack intermediate_m Enolate Intermediate ts1->intermediate_m product_m 3-Amino-2,5-dihydrothiophene 1,1-dioxide intermediate_m->product_m Proton Transfer start_h Intermediate + H2 adsorption Adsorption onto Pd/C surface start_h->adsorption addition Syn-addition of H atoms adsorption->addition product_h 3-Aminotetrahydrothiophene 1,1-dioxide addition->product_h Desorption

Caption: Simplified mechanisms for the key reaction steps.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in Step A Incomplete reaction; insufficient temperature or time.Ensure the reactor is properly sealed and reaches the target temperature. Extend reaction time to 36 hours if necessary.
Leak in the pressure vessel.Check all seals and fittings on the reactor before starting the reaction.
Hydrogenation (Step B) is slow or stalls Catalyst poisoning or deactivation.Use a fresh batch of catalyst. Ensure the starting material from Step A is sufficiently pure. The solvent (methanol) must be of high quality.
Poor mixing.Increase the stirring rate to ensure the catalyst remains suspended and gas dispersion is efficient.
Product in Step C is oily or fails to crystallize Presence of water in the free base or solvent.Ensure the free base is thoroughly dried before dissolution. Use anhydrous isopropanol and a fresh solution of HCl in ether.
Incorrect stoichiometry of HCl.Add HCl slowly and monitor precipitation. If excess acid is suspected, filter the product and wash thoroughly with ether.

References

Application Notes and Protocols for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride in Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Novel Therapeutic Avenue for Neurodegenerative Diseases

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A common pathological hallmark of these devastating disorders is excessive oxidative stress, which leads to neuronal damage and death.[1][2][3] Consequently, therapeutic strategies aimed at bolstering the endogenous antioxidant defense mechanisms of the brain are of paramount interest.

This document provides detailed application notes and experimental protocols for the investigation of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 51642-03-6)[4][5], a member of the 3-aminotetrahydrothiophene 1,1-dioxide class of compounds. While direct studies on this specific hydrochloride salt in neurodegeneration are emerging, the core molecular scaffold has been identified as a potent, non-electrophilic activator of the Antioxidant Response Element (ARE) pathway.[6] This positions the compound as a promising candidate for cytoprotective therapies against oxidative stress-driven neurodegeneration.

These guidelines are intended for researchers, scientists, and drug development professionals. They are designed to provide a robust framework for the in vitro and in vivo evaluation of this compound's neuroprotective potential, grounded in established methodologies and a sound mechanistic rationale.

Proposed Mechanism of Action: Activation of the NRF2-ARE Pathway

The primary proposed mechanism of action for 3-aminotetrahydrothiophene 1,1-dioxides is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2)-mediated antioxidant response.[6] Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its continuous ubiquitination and proteasomal degradation.[6]

Upon exposure to oxidative stress or therapeutic activators, the conformation of KEAP1 is altered, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. This transcriptional program upregulates the expression of antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and proteins involved in glutathione synthesis, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[6]

The non-electrophilic nature of this class of compounds is a significant advantage, as it suggests a potentially safer pharmacological profile compared to electrophilic NRF2 activators that can have off-target effects.[6]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binding & Sequestration Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Nuclear Translocation KEAP1->NRF2 Ubiquitination Ub Ubiquitin Maf sMaf NRF2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Transcription mRNA mRNA Genes->mRNA Proteins Antioxidant Proteins mRNA->Proteins Translation ROS Oxidative Stress Proteins->ROS Neutralization Compound 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Compound->KEAP1 Inhibition of NRF2 Sequestration ROS->KEAP1 Induces Conformational Change In_Vitro_Workflow cluster_assays Assessments start Start: Prepare Neuronal Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treatment with 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride start->pretreatment toxin Induce Neurotoxicity (e.g., 6-OHDA, Rotenone, Aβ) pretreatment->toxin viability Cell Viability Assay (MTT / XTT / LDH) toxin->viability mito Mitochondrial Health Assay (TMRM / JC-1) toxin->mito ros Oxidative Stress Assay (DCFDA / DHE) toxin->ros analysis Data Analysis & Interpretation viability->analysis mito->analysis ros->analysis In_Vivo_Workflow cluster_analysis Post-mortem Analysis start Start: Select Animal Model (e.g., MPTP mouse model of PD) treatment Administer Compound (e.g., i.p., oral gavage) start->treatment toxin Induce Neurodegeneration (e.g., systemic MPTP injection) treatment->toxin behavior Behavioral Testing (e.g., Rotarod, Open Field) toxin->behavior ihc Immunohistochemistry (e.g., TH, 4-HNE) behavior->ihc biochem Biochemical Assays (e.g., MDA, Glutathione) behavior->biochem end Data Analysis & Interpretation ihc->end biochem->end

References

Application Note: A Guide to Utilizing 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride for a Non-Electrophilic Approach to Oxidative Stress Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Abstract and Introduction

Oxidative stress, a cellular state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2][3] The cellular response to oxidative insults is tightly regulated by a sophisticated network of signaling pathways. Among these, the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway stands as a master regulator of antioxidant gene expression, orchestrating a robust cytoprotective program.[4][5]

Traditionally, many small molecule activators of the NRF2 pathway are electrophilic compounds that function by covalently modifying cysteine residues on the NRF2 repressor protein, KEAP1.[4] While effective, this mechanism can lead to off-target effects and cytotoxicity.[4] This application note introduces 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 51642-03-6), a member of a class of non-electrophilic NRF2 activators.[4] These compounds represent a next-generation tool for investigating the antioxidant response element (ARE) pathway with potentially higher specificity and lower cytotoxicity.

This guide provides a comprehensive overview of the compound's mechanism of action, detailed protocols for its application in cell-based oxidative stress models, and methodologies for quantifying its protective effects. It is designed for researchers, scientists, and drug development professionals seeking to explore novel therapeutic strategies against oxidative stress-related pathologies.

Section 2: The NRF2-ARE Signaling Pathway and Mechanism of Action

Under basal conditions, NRF2 is sequestered in the cytoplasm by its primary repressor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[4] This ensures that the potent antioxidant response is kept dormant when not needed.

Upon exposure to oxidative or electrophilic stress, critical cysteine sensors within KEAP1 are modified. This conformational change disrupts the KEAP1-NRF2 interaction, halting NRF2's degradation.[4] Consequently, newly synthesized NRF2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4] This binding event initiates the transcription of a broad array of protective genes, including enzymes involved in detoxification and antioxidant regeneration.

While the precise mechanism for the 3-aminotetrahydrothiophene 1,1-dioxide series is an area of active research, studies on related analogs suggest they activate NRF2 through a non-electrophilic mechanism, distinguishing them from traditional covalent modifiers.[4] This approach offers a refined method for activating this central protective transcriptional program without the inherent reactivity of electrophilic compounds.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binding Proteasome Proteasome NRF2->Proteasome Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation Ub Ubiquitin KEAP1->Ub Adds Ub->NRF2 Tags for Degradation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Activates Transcription OxidativeStress Oxidative Stress OxidativeStress->KEAP1 Inhibits Compound 3-Aminotetrahydrothiophene 1,1-dioxide HCl Compound->KEAP1 Inhibits (Non-electrophilic)

Figure 1: The NRF2-KEAP1 signaling pathway. Under normal conditions, KEAP1 targets NRF2 for degradation. Oxidative stress or non-electrophilic activators like this compound inhibit KEAP1, allowing NRF2 to accumulate, translocate to the nucleus, and activate antioxidant gene expression via the ARE.

Section 3: Compound Information and Handling

Proper handling and storage are critical for ensuring the compound's stability and for user safety.

Compound Properties
PropertyValueReference
Chemical Name This compound[6][7]
CAS Number 51642-03-6[7][8]
Molecular Formula C₄H₁₀ClNO₂S[6][7]
Molecular Weight 171.65 g/mol [6][9]
Appearance Solid
Safety and Handling

The compound is considered hazardous and requires careful handling.[6][10]

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[10][11] Use only in a well-ventilated area or under a chemical fume hood.[11]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[10][11]

  • Storage: Store locked up in a well-ventilated, dry place with the container tightly closed.[10]

Stock Solution Preparation
  • Solvent Selection: While solubility data may vary, sterile Dimethyl Sulfoxide (DMSO) or molecular-grade water are common starting points for preparing high-concentration stock solutions. It is imperative to perform a small-scale solubility test first.

  • Preparation: To prepare a 10 mM stock solution, dissolve 1.717 mg of this compound in 1 mL of the chosen solvent.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Important Note: When diluting the stock solution into aqueous cell culture media, ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells, typically ≤ 0.1%. A vehicle control (media with the same final solvent concentration) must be included in all experiments.

Section 4: Experimental Design and Protocols

A well-controlled experiment is essential for generating reliable and interpretable data. The following workflow and protocols provide a robust framework for studying the effects of this compound in a cell-based oxidative stress model.

Experimental_Workflow cluster_controls Essential Control Groups A 1. Cell Seeding Plate cells at optimal density (e.g., 70-80% confluency) B 2. Pre-treatment (Compound) Treat cells with various concentrations of 3-Aminotetrahydrothiophene 1,1-dioxide HCl (e.g., 12-24 hours) A->B C 3. Induction of Oxidative Stress Expose cells to a stressor (e.g., H₂O₂ for 1-4 hours) B->C D 4. Downstream Analysis Harvest cells for various assays C->D E ROS Measurement (e.g., DCFH-DA Assay) D->E F Lipid Peroxidation (e.g., TBARS/MDA Assay) D->F G NRF2 Pathway Activation (e.g., qPCR, Western Blot) D->G C1 Vehicle Control (No compound, no stressor) C2 Stressor Only Control (Vehicle pre-treatment + stressor) C3 Compound Only Control (Compound pre-treatment, no stressor)

Figure 2: General experimental workflow for assessing the cytoprotective effects of this compound against induced oxidative stress.

Protocol: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a widely used agent for inducing oxidative stress in vitro.[1] The optimal concentration and duration of exposure are cell-type dependent and must be determined empirically .

  • Objective: To identify a concentration of H₂O₂ that induces significant oxidative stress without causing widespread acute cell death.

  • Materials:

    • Cell line of choice in complete culture medium.

    • 30% H₂O₂ stock solution.

    • Phosphate-buffered saline (PBS).

    • Serum-free cell culture medium.

    • Multi-well cell culture plates.

  • Procedure (Dose-Response Determination):

    • Seed cells in a multi-well plate to reach 70-80% confluency on the day of the experiment.[1]

    • Prepare fresh serial dilutions of H₂O₂ in serum-free medium . A typical starting range is 50 µM to 1 mM.[1][12] Using serum-free medium is crucial as serum components can quench H₂O₂.[12]

    • Gently wash the cells with PBS.

    • Add the H₂O₂-containing medium to the cells.

    • Incubate for a set period (e.g., 1-4 hours).

    • Assess cell viability using an appropriate method (e.g., MTT assay or Trypan Blue exclusion).

    • Rationale: The goal is to select a dose for subsequent experiments that causes a measurable increase in stress markers (e.g., ROS) but maintains >70% cell viability.

Protocol: Compound Treatment and Stress Induction
  • Objective: To evaluate the protective effect of the compound against H₂O₂-induced stress.

  • Procedure:

    • Seed cells in multi-well plates as described above.

    • The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control.

    • Incubate for a pre-determined time (e.g., 12 or 24 hours) to allow for the potential induction of antioxidant enzymes.[1]

    • After the pre-treatment period, remove the medium and wash the cells gently with PBS.

    • Add the pre-determined optimal concentration of H₂O₂ (in serum-free medium) to the appropriate wells. Add only serum-free medium to the "Vehicle Control" and "Compound Only" wells.

    • Incubate for the chosen duration (e.g., 1-4 hours).

    • After incubation, immediately proceed to downstream analysis.

Protocol: Measurement of Intracellular ROS (DCFH-DA Assay)

This assay directly measures intracellular ROS levels.[13] 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1]

  • Materials:

    • DCFH-DA probe.

    • Warm PBS or other suitable buffer.

    • Fluorescence microplate reader or fluorescence microscope.

  • Procedure:

    • Following the treatment protocol (4.2), remove the medium.

    • Wash the cells once with warm PBS.[1]

    • Load the cells with 10 µM DCFH-DA in serum-free medium.

    • Incubate for 30 minutes at 37°C, protected from light.[1]

    • Wash the cells with PBS to remove excess probe.[1]

    • Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[1]

    • Data Analysis: Report ROS levels as Relative Fluorescence Units (RFU) compared to the vehicle control.

Protocol: Assessment of NRF2 Pathway Activation (Quantitative PCR)

To confirm the compound's mechanism of action, it is essential to measure the transcriptional upregulation of NRF2 target genes.

  • Objective: To quantify the mRNA expression of NRF2 target genes (e.g., HMOX1, NQO1) following compound treatment.

  • Procedure:

    • Treat cells with this compound as described in step 2 of protocol 4.2 (a time course of 6, 12, and 24 hours is recommended). A "Compound Only" group is sufficient for this mechanistic study.

    • Harvest cells and lyse them using a suitable lysis buffer.

    • Isolate total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using primers specific for target genes (HMOX1, NQO1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Section 5: Data Interpretation and Expected Results

The following table illustrates a hypothetical dataset from a well-executed experiment, demonstrating the expected outcomes.

Treatment GroupIntracellular ROS (RFU % of Control)Cell Viability (% of Control)HMOX1 mRNA (Fold Change)
Vehicle Control 100 ± 8100 ± 51.0 ± 0.1
H₂O₂ (200 µM) Only 450 ± 3575 ± 61.2 ± 0.2
Compound (10 µM) Only 110 ± 1098 ± 48.5 ± 0.9
Compound (10 µM) + H₂O₂ 180 ± 2092 ± 59.1 ± 1.1
  • Interpretation:

    • The H₂O₂ Only group shows a significant increase in ROS and a moderate decrease in viability, confirming the induction of oxidative stress.[1]

    • The Compound Only group shows no significant increase in ROS and no cytotoxicity, but a robust increase in HMOX1 mRNA, confirming NRF2 pathway activation.

    • The Compound + H₂O₂ group demonstrates the protective effect: ROS levels are significantly attenuated, and cell viability is restored compared to the H₂O₂ Only group. This cytoprotection is mechanistically linked to the observed NRF2 activation.

Section 6: Troubleshooting

ProblemPotential CauseSuggested Solution
High Cell Death in All Groups Cell line is overly sensitive; H₂O₂ concentration is too high; compound is cytotoxic at tested concentrations.Perform a more detailed dose-response curve for both H₂O₂ and the compound to find a non-lethal working concentration.
No Protective Effect Observed Compound concentration is too low; pre-incubation time is too short; assay is not sensitive enough.Increase compound concentration and/or pre-incubation time. Confirm NRF2 activation via qPCR or Western blot. Use a more sensitive marker of oxidative damage, such as a lipid peroxidation assay (TBARS).
High Variability Between Replicates Inconsistent cell seeding; variability in treatment timing; edge effects in multi-well plates.Ensure a homogenous single-cell suspension when seeding. Use a multichannel pipette for simultaneous additions. Avoid using the outer wells of the plate.

Section 7: References

  • BenchChem. (2025). Application Notes and Protocols for Inducing Oxidative Stress in Cell Culture to Evaluate the Efficacy of Tyrosol. 1

  • BenchChem. (2025). Application Notes and Protocols for Inducing Oxidative Stress in Cell Culture Using Menadiol. 2

  • Abcam. Oxidative stress assays and oxidative stress markers. --INVALID-LINK--

  • Abcam. Oxidative stress assays, oxidative stress markers and redox biochemistry. --INVALID-LINK--

  • DiVA portal. Oxidative stress on mammalian cell cultures during recombinant protein expression. 14

  • AAT Bioquest. (2023). What methods can I use to measure oxidative stress?. 13

  • Promega GmbH. Oxidative Stress Assays | Reactive Oxygen Species Detection. 3

  • ResearchGate. (2013). Looking for a clear protocol for inducing Oxidative stress by adding H2O2 to the cell culture. 12

  • Biomol GmbH. (2020). How to Pick an Oxidative Damage Assay?. 15

  • ResearchGate. (2016). Is there a way to induce ROS/Oxidative stress without killing cells in culture?. 16

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Aminotetrahydro-1H-1lambda6-thiophene-1,1- dione hydrochloride. 10

  • Jo, A., et al. (2020). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PubMed Central. 4

  • PubChem. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. 6

  • Sigma-Aldrich. 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride. --INVALID-LINK--

  • Enamine. Safety Data Sheet. 11

  • PubChem. (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride. 9

  • Apollo Scientific. 51642-03-6 Cas No. | this compound. 8

  • Fisher Scientific. 3-Aminotetrahydro-1H-1lambda 6 -thiophene-1,1-dione hydrochloride , Tech., Thermo Scientific 250 mg. 7

  • Wu, J., et al. (2022). The Pathomechanism, Antioxidant Biomarkers, and Treatment of Oxidative Stress-Related Eye Diseases. MDPI. 17

  • Sies, H., & Jones, D. P. (2020). Oxidative Stress in Age-Related Macular Degeneration: From Molecular Mechanisms to Emerging Therapeutic Targets. MDPI. 5

References

Application Notes and Protocols for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride in ARE-luciferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting the Cellular Guardian - The Nrf2-ARE Pathway

In the landscape of cellular defense, the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway stands as a master regulator of antioxidant and cytoprotective responses.[1][2] Under normal physiological conditions, Nrf2 is held inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[1] However, upon exposure to oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[1] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous target genes. This binding event initiates the transcription of a broad array of protective enzymes and proteins, fortifying the cell against damage.

The therapeutic potential of activating the Nrf2-ARE pathway has garnered significant interest in drug development for conditions associated with oxidative stress, such as neurodegenerative diseases, inflammation, and cancer. A key strategy involves the use of small molecules to induce Nrf2 activity. While many traditional activators are electrophilic compounds that covalently modify Keap1, a new class of non-electrophilic activators is emerging. These compounds, which include derivatives of 3-aminotetrahydrothiophene 1,1-dioxide, are thought to activate Nrf2 by disrupting the protein-protein interaction between Nrf2 and Keap1 without forming covalent bonds, potentially offering a more targeted and less reactive therapeutic profile.[3]

This document provides a detailed guide for researchers on the application of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride , a non-electrophilic Nrf2 activator, in Antioxidant Response Element (ARE) luciferase reporter assays. This assay provides a robust and quantifiable method to screen for and characterize compounds that modulate the Nrf2 pathway.

Principle of the ARE-Luciferase Reporter Assay

The ARE-luciferase assay is a cell-based reporter gene assay designed to quantify the activation of the Nrf2 signaling pathway. The core of this system is a reporter vector containing the firefly luciferase gene under the control of a minimal promoter fused with multiple copies of the ARE sequence.

When a compound like this compound activates the Nrf2 pathway, the translocated Nrf2 binds to these ARE sequences, driving the expression of the luciferase enzyme. The amount of luciferase produced is then quantified by adding its substrate, D-luciferin, which generates a luminescent signal directly proportional to the level of Nrf2 activation. To ensure data reliability, a dual-luciferase system is often employed, where a second reporter, typically Renilla luciferase driven by a constitutive promoter, is co-expressed to normalize for variations in cell number and transfection efficiency.[4][5]

Visualizing the Mechanism of Action

To understand the workflow and the underlying biological mechanism, the following diagrams illustrate the Nrf2-ARE signaling pathway and the experimental design.

Caption: Nrf2-ARE signaling pathway and the action of a non-electrophilic activator.

Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 3: Luminescence Reading A Seed ARE-Reporter Cells in 96-well plate B Prepare serial dilutions of 3-Aminotetrahydrothiophene 1,1-dioxide HCl, Positive Control (Sulforaphane), and Vehicle A->B C Treat cells and incubate (e.g., 24 hours) B->C D Lyse cells C->D E Add Firefly Luciferase Substrate (Measure Signal 1) D->E F Add Stop & Glo® Reagent (Measure Signal 2: Renilla) E->F G Data Analysis: Normalize Firefly to Renilla Calculate Fold Induction F->G

Caption: Experimental workflow for the ARE-luciferase assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and utilizes a dual-luciferase reporter system.

I. Materials and Reagents
  • Cell Line: HepG2-ARE reporter cell line (stably transfected with an ARE-luciferase reporter and a constitutive Renilla reporter). Other cell lines such as MCF7-ARE or IMR32-ARE can also be used.

  • Test Compound: this compound.

  • Positive Control: Sulforaphane (a well-characterized Nrf2 activator).[6]

  • Vehicle Control: DMSO or sterile water, depending on the solvent for the test compound.

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or MEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay Reagents: Dual-Luciferase® Reporter Assay System (e.g., from Promega) or equivalent, containing:

    • Passive Lysis Buffer

    • Luciferase Assay Reagent II (LAR II) for firefly luciferase

    • Stop & Glo® Reagent for Renilla luciferase

  • Equipment:

    • Sterile 96-well white, clear-bottom tissue culture plates

    • Multichannel pipettes

    • Luminometer with dual injectors

    • Standard cell culture equipment (incubator, biosafety cabinet)

II. Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture: Culture the ARE-reporter cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase.

  • Seeding: Trypsinize and resuspend the cells in fresh culture medium. Count the cells and adjust the density to 4 x 10⁴ cells/well (4 x 10⁵ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Rationale: A cell density of 40,000 cells per well is a common starting point that typically results in a confluent monolayer after 24 hours, which is optimal for treatment.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

Day 2: Compound Preparation and Treatment

  • Prepare Compound Stocks:

    • Test Compound: Prepare a 10 mM stock solution of this compound in the appropriate vehicle (e.g., sterile water or DMSO).

    • Positive Control: Prepare a 5 mM stock solution of Sulforaphane in DMSO.[7]

  • Serial Dilutions: Perform serial dilutions of the test compound and positive control in cell culture medium to achieve the final desired concentrations. A common starting range for novel compounds like this is 0.1 µM to 100 µM.

    • Rationale: Based on published data for analogous 3-aminotetrahydrothiophene 1,1-dioxides, EC50 values for ARE induction range from approximately 0.2 µM to 5 µM.[3] A broad initial concentration range is recommended to capture the full dose-response curve.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the medium containing the diluted compounds, positive control, or vehicle control to the respective wells. Ensure each condition is tested in triplicate.

  • Incubation: Return the plate to the incubator and incubate for 24 hours.

    • Rationale: A 24-hour incubation period is typically sufficient for Nrf2 translocation, target gene transcription, and accumulation of the luciferase reporter protein.[1][7]

Day 3: Luciferase Assay

  • Equilibrate Reagents: Thaw and bring the Dual-Luciferase® Assay reagents and the cell plate to room temperature.

  • Cell Lysis:

    • Remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Luminometer Setup: Program the luminometer to inject 100 µL of LAR II, wait 2 seconds, and then measure firefly luminescence for 10 seconds. Following this, program it to inject 100 µL of Stop & Glo® Reagent, wait 2 seconds, and measure Renilla luminescence for 10 seconds.

  • Measure Luminescence:

    • Place the 96-well plate into the luminometer.

    • Initiate the measurement program. The instrument will automatically inject the reagents and record the luminescence values (Relative Light Units, RLU).

III. Parallel Cytotoxicity Assay (Recommended)

To ensure that the observed increase in luciferase activity is not a secondary effect of cellular toxicity, a parallel cytotoxicity assay is crucial.

  • Protocol: Seed and treat a separate 96-well plate with the identical compound concentrations as the luciferase assay.

  • Method: After the 24-hour treatment, assess cell viability using a standard method such as the MTT, MTS, or a CellTiter-Glo® Luminescent Cell Viability Assay.

    • Rationale: The CellTiter-Glo® assay is often preferred as it also measures luminescence and can be read on the same instrument. It quantifies ATP, which is an indicator of metabolically active cells.[3] A compound is generally considered non-cytotoxic if cell viability remains above 80-90% at the tested concentrations.[3]

Data Analysis and Interpretation

  • Normalization: For each well, normalize the firefly luciferase RLU by dividing it by the Renilla luciferase RLU.

    • Formula: Normalized Response = (RLU Firefly) / (RLU Renilla)

    • Rationale: Normalization corrects for well-to-well variations in transfection efficiency and cell number, which is a critical step for achieving statistically significant and reliable data.[5][8]

  • Calculate Fold Induction: For each treatment condition, calculate the fold induction by dividing the average Normalized Response of the treated wells by the average Normalized Response of the vehicle control wells.

    • Formula: Fold Induction = (Average Normalized Response of Treated) / (Average Normalized Response of Vehicle)

  • Dose-Response Curve: Plot the Fold Induction against the log of the compound concentration. Use a non-linear regression model (e.g., log(agonist) vs. response -- Variable slope) to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Data Presentation: Example Results

The following table illustrates how to present the data from an ARE-luciferase assay and a parallel cytotoxicity study.

CompoundConcentration (µM)ARE Induction (Fold Change)Cell Viability (%)
Vehicle Control (0.1% DMSO) -1.0 ± 0.1100 ± 4
Positive Control (Sulforaphane) 58.5 ± 0.798 ± 5
3-Aminotetrahydrothiophene 1,1-dioxide HCl 0.11.8 ± 0.2101 ± 3
14.2 ± 0.499 ± 6
107.9 ± 0.695 ± 5
1008.1 ± 0.875 ± 7

Data are presented as mean ± SD from a representative experiment performed in triplicate.

Interpretation: In this example, this compound shows a dose-dependent activation of the ARE reporter. The activation is significant and approaches the level of the positive control at 10 µM, a concentration at which no significant cytotoxicity is observed. The drop in viability at 100 µM suggests that this concentration may be approaching the cytotoxic threshold and should be interpreted with caution.

Conclusion and Best Practices

The ARE-luciferase reporter assay is a powerful tool for quantifying the activity of Nrf2 pathway modulators like this compound. By following this detailed protocol and adhering to best practices—such as including proper controls, normalizing data, and concurrently assessing cytotoxicity—researchers can generate reliable and reproducible data. This information is critical for advancing the understanding of non-electrophilic Nrf2 activators and their potential in the development of novel therapeutics for oxidative stress-related diseases.

References

Application Note & Protocols: 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride as a Key Intermediate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. This compound is a pivotal sulfolane-based, conformationally restricted γ-amino acid analogue. Its primary significance lies in its role as a key building block for the synthesis of Thyrotropin-Releasing Hormone (TRH) analogues, most notably Taltirelin. Taltirelin is a potent, CNS-active drug used for the treatment of spinocerebellar degeneration.[1][2][3] This guide details the compound's physicochemical properties, safe handling procedures, and its strategic application in peptide synthesis. We provide a robust, step-by-step protocol for its use in a standard peptide coupling reaction, methods for analytical validation of the product, and a framework for subsequent in vitro biological evaluation.

Introduction: The Strategic Value of a Constrained Scaffold

Thyrotropin-Releasing Hormone (TRH), a natural tripeptide (pGlu-His-Pro-NH₂), exhibits a wide range of effects on the central nervous system (CNS), including neuroprotective and antidepressant activities.[4][] However, its therapeutic application is severely limited by rapid metabolic degradation and a short biological half-life.[][6] The development of synthetic TRH analogues with improved pharmacokinetic profiles has been a major goal in neuropharmacology.

Taltirelin, a synthetic TRH analogue, successfully addresses these limitations by replacing the N-terminal pyroglutamyl group with a unique 1-methyl-(S)-4,5-dihydroorotyl moiety.[4][] 3-Aminotetrahydrothiophene 1,1-dioxide serves as a critical precursor or structural analogue in the synthesis of such modified moieties, providing a conformationally rigid backbone. This rigidity is crucial for optimizing receptor binding affinity and enhancing enzymatic stability, leading to a longer duration of action and improved CNS bioavailability.[3][6] This application note will focus on the practical use of the hydrochloride salt of this amine in the synthesis of TRH analogues.

Physicochemical Properties & Safe Handling

Before initiating any experimental work, it is critical to understand the properties and safety requirements of the reagent.

Compound Properties
PropertyValueSource
IUPAC Name 1,1-dioxothiolan-3-amine;hydrochloridePubChem[7]
CAS Number 51642-03-6PubChem[7]
Molecular Formula C₄H₁₀ClNO₂SPubChem[7]
Molecular Weight 171.65 g/mol PubChem[7]
Appearance SolidFisher Scientific[8]
Melting Point 208-209 °CFisher Scientific[8], Chemsrc
Solubility Soluble in water, DMSO.(General knowledge for polar salts)
Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

  • Stability: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases.[8]

Safety & Handling

This compound is classified as a hazardous chemical.[8]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

    • Handle in a chemical fume hood to avoid inhalation of dust.[8]

    • Wash hands thoroughly after handling.[8]

    • In case of contact with eyes or skin, rinse immediately and thoroughly with water.[8]

The Scientific Rationale: A Scaffold for CNS-Active Agents

The tetrahydrothiophene 1,1-dioxide (sulfolane) ring system is a valuable scaffold in medicinal chemistry. It acts as a bioisostere for other cyclic systems and introduces conformational rigidity. In the context of TRH analogues, this scaffold is integral to the design of the N-terminal cap, which protects the peptide from degradation by peptidases.

G cluster_0 Core Scaffolds cluster_1 Bioactive Molecules GABA γ-Aminobutyric acid (GABA) (Flexible) Scaffold 3-Aminotetrahydrothiophene 1,1-dioxide (Constrained γ-Amino Acid Analogue) GABA->Scaffold Provides structural analogy Taltirelin Taltirelin (TRH Analogue with Modified N-Terminus) Scaffold->Taltirelin Incorporated into N-terminal cap TRH Native TRH (pGlu-His-Pro-NH2) TRH->Taltirelin Is a synthetic analogue of

Figure 1: Structural relationship of the sulfolane scaffold.

Core Application: Synthesis of a Taltirelin Precursor

This section provides a detailed protocol for the peptide coupling of this compound with a protected dipeptide, a key step in synthesizing Taltirelin-like molecules.

Protocol 4.1: Peptide Coupling Reaction

This protocol describes the coupling of the title compound with an N-terminally protected L-histidyl-L-prolinamide fragment. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) are common peptide coupling agents.[11][12]

Objective: To synthesize an N-acylated Taltirelin precursor.

Materials:

  • This compound

  • Fmoc-His(Trt)-Pro-NH₂ (or similar protected dipeptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., 10% MeOH in DCM)

Workflow Diagram:

G start Start dissolve Dissolve Protected Dipeptide, EDC, and HOBt in DMF start->dissolve cool Cool Reaction to 0°C dissolve->cool add_amine Add 3-Aminotetrahydrothiophene 1,1-dioxide HCl & DIPEA cool->add_amine react Stir at 0°C for 30 min, then RT overnight add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (DCM, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Purified Product purify->end

Figure 2: Workflow for peptide coupling synthesis.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected dipeptide (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.[13]

    • Rationale: EDC is the carbodiimide coupling agent that activates the carboxylic acid. HOBt is an additive that forms an active ester, minimizing side reactions and reducing the risk of racemization.[12][14] Anhydrous DMF is a polar aprotic solvent suitable for dissolving the reactants.[15]

  • Activation: Stir the solution at room temperature for 30 minutes to allow for pre-activation of the carboxylic acid.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Rationale: Cooling helps to control the initial exothermic reaction and maintain the stability of the active ester.[13]

  • Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of DMF. Add DIPEA (2.5 eq) to this solution. Add this mixture dropwise to the cooled, activated acid solution.

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine, liberating the free base required for the nucleophilic attack. An excess is used to also neutralize the HCl formed during the EDC activation.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature overnight (16-24 hours).

  • Monitoring (Self-Validation): Check the reaction progress by TLC or LC-MS. A successful reaction will show the consumption of the starting amine and the appearance of a new, higher molecular weight product spot.

  • Workup: a. Dilute the reaction mixture with DCM and transfer it to a separatory funnel. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Rationale: The bicarbonate wash removes unreacted HOBt and other acidic impurities. The water and brine washes remove residual DMF and water-soluble byproducts like the EDC-urea byproduct.[11][13] c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-15% methanol in dichloromethane) to yield the pure coupled product.

Analytical Validation & Quality Control

Confirming the identity and purity of the synthesized product is a mandatory step.

Protocol 5.1: Purity and Identity Confirmation by LC-MS
  • Method: Use a C18 reverse-phase column with a water/acetonitrile gradient (both containing 0.1% formic acid).

  • Expected Outcome: A single major peak in the chromatogram (purity >95%). The mass spectrum should show a clear [M+H]⁺ ion corresponding to the calculated exact mass of the desired product.

Protocol 5.2: Structural Elucidation by ¹H NMR
  • Method: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected Outcome: The spectrum should show characteristic peaks for the dipeptide backbone, the aromatic protons of the histidine side chain, and the aliphatic protons of the sulfolane ring system. The integration of these peaks should correspond to the number of protons in the structure.

Downstream Application: In Vitro Bioassay Framework

Once the Taltirelin analogue is synthesized and purified, the next logical step is to assess its biological activity. The primary target for Taltirelin is the TRH receptor.[1][16] A radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a new compound for its target receptor.[17][18]

Protocol 6.1: General Framework for a Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized analogue for the TRH receptor.

Principle: This assay measures the ability of the unlabeled test compound (the synthesized analogue) to compete with a known, radiolabeled ligand (e.g., [³H]-MeTRH) for binding to the TRH receptor, typically in a membrane preparation from cells overexpressing the receptor.[17][19]

Workflow Diagram:

G A Prepare Receptor Membranes (e.g., from HEK293-hTRH cells) B Incubate Membranes with: 1. Fixed [3H]-Ligand 2. Varying concentrations of Test Compound A->B D Equilibrate B->D C Define Controls: - Total Binding (no competitor) - Non-specific Binding (excess cold ligand) C->B E Separate Bound from Free Ligand (Rapid Vacuum Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis: - Plot % Inhibition vs. [Test Compound] - Calculate IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Figure 3: Principle of a competitive radioligand binding assay.

General Steps:

  • Membrane Preparation: Prepare membrane homogenates from a cell line stably expressing the human TRH receptor.[20]

  • Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., near its Kd value) and a range of concentrations of the synthesized test compound.[17][20]

  • Incubation: Allow the plate to incubate for a defined period at a specific temperature (e.g., 60 minutes at 30°C) to reach binding equilibrium.[20]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, trapping the membranes with bound radioligand. Wash with ice-cold buffer to remove unbound radioligand.[20]

  • Counting: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[17]

A lower Ki value indicates a higher binding affinity of the synthesized compound for the TRH receptor, suggesting it may be a potent modulator of the receptor's activity. Further functional assays, such as measuring inositol phosphate accumulation, can then be performed to determine if the compound is an agonist or antagonist.[4]

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block for designing next-generation CNS therapeutics. Its rigid sulfolane core provides a robust scaffold for creating enzyme-resistant TRH analogues like Taltirelin. By following the detailed protocols for synthesis and the framework for biological evaluation outlined in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of novel treatments for neurodegenerative disorders.

References

Cell Culture Applications of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides detailed application notes and protocols for the use of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride in cell culture. This document is intended for researchers, scientists, and drug development professionals interested in exploring the biological activities of this compound. We will delve into two primary applications: its role as a competitive inhibitor of the taurine transporter (TauT) and as a non-electrophilic activator of the Antioxidant Response Element (ARE) signaling pathway.

Introduction: A Molecule with Dual Potential

This compound is a sulfur-containing heterocyclic compound with a molecular formula of C₄H₁₀ClNO₂S and a molecular weight of 171.65 g/mol .[1][2][3] Its structure, featuring a sulfone group and an amino moiety, suggests potential interactions with various biological targets. This guide will focus on two such interactions that open up exciting avenues for cell-based research.

The first application leverages its structural similarity to taurine to act as a competitive inhibitor of the taurine transporter (TauT), a member of the solute carrier 6 (SLC6) family.[4][5][6] TauT is crucial for maintaining cellular osmolarity, antioxidant defense, and calcium homeostasis.[4] Its inhibition is a target for studying various physiological processes and for the development of therapeutics for conditions like neurodegenerative diseases and cancer.[4][5][7]

The second application stems from the emerging class of 3-aminotetrahydrothiophene 1,1-dioxide derivatives as non-electrophilic activators of the Nrf2-ARE pathway.[8] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[9][10][11] Its activation leads to the transcription of a battery of cytoprotective genes, making non-electrophilic Nrf2 activators promising therapeutic candidates for diseases associated with oxidative stress and inflammation, with potentially fewer off-target effects than their electrophilic counterparts.[3][7][12]

This guide will provide the foundational knowledge and step-by-step protocols to investigate these two distinct applications of this compound in a cell culture setting.

PART 1: Application as a Taurine Transporter (TauT) Inhibitor

Scientific Rationale

The taurine transporter (TauT) is a sodium- and chloride-dependent transporter responsible for the uptake of taurine into cells.[4][8] Due to the structural resemblance of this compound to taurine, it is hypothesized to act as a competitive inhibitor, binding to the transporter's active site and thereby blocking taurine uptake. This inhibitory action allows for the study of the physiological consequences of reduced intracellular taurine levels.

Protocol 1: In Vitro Taurine Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on taurine uptake in a human cell line, such as HEK293, which is commonly used for transporter studies.[8][13] The assay utilizes radiolabeled [³H]-taurine to quantify uptake.

Materials
  • HEK293 cells (or another suitable cell line expressing TauT)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (CAS: 51642-03-6)

  • [³H]-Taurine

  • Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS-HEPES), pH 7.4

  • Scintillation fluid

  • Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis buffer)

  • 24-well cell culture plates

  • Liquid scintillation counter

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_uptake Taurine Uptake cluster_analysis Analysis seed Seed HEK293 cells in 24-well plates incubate1 Incubate for 24-48h to form a confluent monolayer seed->incubate1 wash1 Wash cells with pre-warmed HBSS-HEPES incubate1->wash1 preincubate Pre-incubate with varying concentrations of this compound wash1->preincubate add_taurine Add [³H]-Taurine and incubate preincubate->add_taurine stop_uptake Stop uptake by washing with ice-cold HBSS-HEPES add_taurine->stop_uptake lyse Lyse cells stop_uptake->lyse scint_count Measure radioactivity using a scintillation counter lyse->scint_count data_analysis Analyze data and determine IC₅₀ scint_count->data_analysis

Caption: Workflow for the in vitro taurine uptake inhibition assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed HEK293 cells into 24-well plates at a density that allows them to reach 90-95% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in sterile water or HBSS-HEPES.

    • Prepare serial dilutions of the compound in HBSS-HEPES to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 µM to 1 mM).

  • Taurine Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with 0.5 mL of pre-warmed HBSS-HEPES.

    • Add 0.25 mL of HBSS-HEPES containing the desired concentration of this compound or vehicle control to each well.

    • Pre-incubate the plates for 10-30 minutes at 37°C.

    • Initiate taurine uptake by adding 0.25 mL of HBSS-HEPES containing a fixed concentration of [³H]-taurine (e.g., 10-50 nM) to each well. The final volume will be 0.5 mL.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The optimal incubation time should be determined in preliminary experiments to ensure uptake is in the linear range.

    • Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with 1 mL of ice-cold HBSS-HEPES.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 0.5 mL of lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the cell lysate to scintillation vials.

    • Add an appropriate volume of scintillation fluid to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

Data Analysis

The inhibitory effect of this compound is determined by comparing the [³H]-taurine uptake in the presence of the compound to the uptake in the vehicle-treated control cells. The data can be used to generate a dose-response curve and calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces taurine uptake by 50%.

Parameter Description
IC₅₀ The half maximal inhibitory concentration.
Competitive Inhibition Can be further characterized by performing kinetic studies with varying concentrations of both the inhibitor and taurine.

PART 2: Application as a Non-Electrophilic Nrf2-ARE Activator

Scientific Rationale

Under basal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation.[9][10] Non-electrophilic activators, such as certain 3-aminotetrahydrothiophene 1,1-dioxide derivatives, are thought to disrupt the Nrf2-Keap1 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[8] This activates the transcription of a wide array of cytoprotective enzymes.

Protocol 2: ARE-Luciferase Reporter Gene Assay

This protocol describes a method to assess the ability of this compound to activate the Nrf2-ARE signaling pathway using a stable cell line containing a luciferase reporter gene under the control of an ARE promoter.

Materials
  • ARE-luciferase reporter cell line (e.g., stably transfected HepG2 or HEK293 cells)

  • Cell culture medium appropriate for the reporter cell line

  • This compound

  • Positive control (e.g., sulforaphane)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Promega ONE-Glo™ Luciferase Assay System)

  • Luminometer

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Analysis seed Seed ARE-luciferase reporter cells in a 96-well plate incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with a dose range of this compound incubate1->treat incubate2 Incubate for 6-24 hours treat->incubate2 lyse Lyse cells and add luciferase substrate incubate2->lyse measure Measure luminescence lyse->measure analyze Analyze data and calculate EC₅₀ measure->analyze

Caption: Workflow for the ARE-luciferase reporter assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed the ARE-luciferase reporter cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the dose-response relationship.

    • Include a vehicle control and a positive control (e.g., sulforaphane at a known effective concentration).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound, vehicle, or positive control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 6 to 24 hours. The optimal incubation time should be determined empirically.

  • Luciferase Assay:

    • Allow the plate and the luciferase assay reagent to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Remove the medium from the wells.

    • Add the recommended volume of luciferase reagent to each well. This reagent typically combines cell lysis and substrate for the luciferase reaction.

    • Incubate for the time specified by the manufacturer to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a luminometer.

Data Analysis

The activation of the ARE pathway is quantified by the increase in luciferase activity. The results are typically expressed as fold induction over the vehicle control. A dose-response curve can be plotted to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.

Parameter Description
EC₅₀ The half maximal effective concentration.
Fold Induction The ratio of luciferase activity in treated cells to that in vehicle-treated cells.

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation and may cause respiratory irritation.[1][9][14] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[9]

Conclusion

This compound presents as a versatile tool for cell-based research with at least two distinct and significant applications. As a potential taurine transporter inhibitor, it can be employed to investigate the roles of taurine in cellular physiology and pathophysiology. As a non-electrophilic Nrf2-ARE activator, it offers a means to study the cellular antioxidant response and explore novel therapeutic strategies for oxidative stress-related diseases. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the multifaceted biological activities of this intriguing compound.

References

Analytical methods for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Analytical Characterization of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Foreword: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but the bedrock of safety and efficacy. This compound is a heterocyclic compound whose sulfone and amine moieties make it a valuable building block in medicinal chemistry, particularly for developing novel therapeutic agents.[1][2] Its purity, stability, and structural integrity directly influence the quality of downstream products.

This application note provides a comprehensive suite of analytical methods designed for the complete characterization of this compound. Moving beyond simple procedural lists, this guide delves into the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for generating reliable and reproducible data. The protocols herein are designed as self-validating systems, integrating chromatographic, spectroscopic, and thermal analysis techniques to build a holistic analytical profile of the molecule.

Physicochemical Profile: The Foundational Data

A thorough understanding of a compound's fundamental physicochemical properties is the mandatory first step in any analytical strategy. These parameters govern everything from solvent selection for chromatography to interpretation of thermal analysis data.

PropertyValueSource
CAS Number 51642-03-6[3][4][5][6][7][8]
Molecular Formula C₄H₁₀ClNO₂S[4][9]
Molecular Weight 171.65 g/mol [4][9][10]
IUPAC Name 1,1-dioxothiolan-3-amine;hydrochloride[9]
Melting Point ~208 °C[5]
Appearance Solid (Expected)[11]

Chromatographic Analysis: Quantifying Purity and Stability

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of non-volatile compounds like this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the main compound from potential impurities, synthetic by-products, and degradation products.

Causality of Method Design: The primary amine in the structure necessitates careful mobile phase control to ensure good peak shape. Amines can interact with residual silanols on the silica-based column packing, leading to peak tailing. Using a slightly acidic mobile phase (e.g., pH 3-4) protonates the amine, minimizing this secondary interaction. A buffer is included to maintain a stable pH. A C18 column is chosen for its versatility in retaining moderately polar compounds.

Protocol: RP-HPLC Method for Purity and Assay

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation & Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium acetate, adjusted to pH 3.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Water/Acetonitrile (90:10 v/v).

  • Reference Standard: this compound of known purity.

Chromatographic Conditions:

ParameterConditionRationale
Mode IsocraticFor a simple purity screen, an isocratic method is rapid and robust.[12]
Mobile Phase 95% A : 5% BHigh aqueous content ensures retention of the polar analyte on the C18 phase.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection 210 nmWavelength selected for detecting the sulfone chromophore, as the molecule lacks a strong UV chromophore at higher wavelengths.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.

Procedure:

  • Standard Preparation (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Preparation (100 µg/mL): Prepare the sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be < 1.5.

  • Analysis: Inject the standard and sample solutions in duplicate. Calculate the purity or assay value based on the peak area comparison.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Dilute to Final Conc. B->C D Equilibrate System C->D E Inject Sample D->E F Isocratic Elution (C18 Column) E->F G UV/PDA Detection (210 nm) F->G H Integrate Peak Area G->H I Calculate Purity/Assay H->I

Spectroscopic Analysis: Confirming Identity and Structure

Spectroscopic techniques provide an orthogonal confirmation of the compound's identity and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Principle: NMR probes the magnetic properties of atomic nuclei (¹H, ¹³C) within the molecule's magnetic environment. The resulting spectrum provides detailed information about the number and type of atoms, their connectivity, and their spatial relationships.

Sample Preparation Protocol:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a clean, dry NMR tube. D₂O is often a good choice for hydrochloride salts due to high solubility.

  • Vortex briefly to ensure complete dissolution.

Expected Spectral Features (in D₂O):

  • ¹H NMR: The tetrahydrothiophene ring protons will appear as complex multiplets in the aliphatic region (~2.0-4.0 ppm). The proton at the C3 position (adjacent to the amine) will likely be the most downfield of the ring protons. The amine protons (NH₃⁺) may exchange with D₂O and not be visible, or appear as a broad singlet.

  • ¹³C NMR: Four distinct signals are expected for the four carbon atoms of the tetrahydrothiophene ring. The carbon atom bonded to the nitrogen (C3) will be shifted downfield compared to the other aliphatic carbons.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Principle: MS ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules, preventing fragmentation and clearly showing the molecular ion.

Protocol (Direct Infusion ESI-MS):

  • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or water/acetonitrile.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire data in positive ion mode.

Expected Data: The analysis will detect the free base of the compound. The expected exact mass of the neutral molecule (C₄H₉NO₂S) is approximately 135.0354 Da. In positive ion mode, the primary observed ion will be the protonated molecule [M+H]⁺ at an m/z of approximately 136.0432 .

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for confirming the presence of key functional groups.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This creates a unique "fingerprint" spectrum.

Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected Key Vibrational Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3000N-H StretchPrimary Amine (as -NH₃⁺ salt)
~3000-2850C-H StretchAliphatic CH₂
~1600-1500N-H BendPrimary Amine (as -NH₃⁺ salt)
~1320-1280S=O Asymmetric StretchSulfone (SO₂)
~1150-1120S=O Symmetric StretchSulfone (SO₂)

Thermal Analysis: Assessing Stability and Thermal Properties

Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) provides critical information on the thermal stability, melting point, and presence of solvates or hydrates.[13][14]

Principle:

  • TGA: Measures the change in mass of a sample as a function of temperature. Significant mass loss indicates decomposition or the loss of volatiles like water or solvent.[15]

  • DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. This reveals thermal events like melting (endotherm) or decomposition (exotherm).[15]

Protocol (TGA-DSC):

  • Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Place the pan in the TGA-DSC instrument.

  • Heat the sample from ambient temperature (e.g., 30 °C) to a temperature above its expected decomposition (e.g., 350 °C) at a constant rate (e.g., 10 °C/min).

  • Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative decomposition.

Expected Thermal Profile:

  • TGA Curve: For a pure, anhydrous sample, the TGA curve should remain flat until the onset of decomposition, at which point a sharp drop in mass will occur.

  • DSC Curve: A sharp endothermic peak should be observed, corresponding to the melting of the crystalline solid. The peak of this endotherm should align with the reported melting point of ~208 °C. At higher temperatures, an exothermic or complex endothermic event corresponding to the decomposition seen in the TGA curve will be visible.[14]

TGA_DSC_Analysis cluster_input Compound 3-Aminotetrahydrothiophene 1,1-dioxide HCl TGA TGA (Measures Mass Change) Compound->TGA DSC DSC (Measures Heat Flow) Compound->DSC TGA_Data Mass vs. Temp Curve (Identifies Decomposition) TGA->TGA_Data DSC_Data Heat Flow vs. Temp Curve (Identifies Melting Point) DSC->DSC_Data

Safety and Handling Precautions

Based on aggregated GHS data, this compound must be handled with appropriate care.[9][10]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommendations:

  • Always handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion: An Integrated Approach to Characterization

The analytical characterization of this compound requires a multi-technique approach. HPLC provides the quantitative measure of purity, while a combination of NMR, MS, and FTIR spectroscopy confirms the structural identity and functional group composition. Finally, TGA-DSC analysis verifies its thermal properties and stability. By integrating the data from these orthogonal techniques, researchers can build a comprehensive and reliable analytical profile, ensuring the quality and integrity of this important chemical intermediate for its intended application in research and drug development.

References

Application Note: A Robust HILIC Method for the Analysis of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the analysis of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, a polar pharmaceutical intermediate, using Hydrophilic Interaction Liquid Chromatography (HILIC). Due to its high polarity, this compound is poorly retained on traditional reversed-phase columns. The developed HILIC method provides excellent retention, peak shape, and reproducibility, making it suitable for purity assessments and quantitative analysis in research and drug development settings. The causality behind the selection of stationary phase, mobile phase composition, and detection parameters is discussed in detail to provide a comprehensive guide for researchers.

Introduction

This compound (Molecular Formula: C₄H₁₀ClNO₂S, Molecular Weight: 171.65 g/mol ) is a key building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its structure, featuring a primary amine and a highly polar sulfone group, classifies it as a hydrophilic molecule. The analysis of such polar compounds by High-Performance Liquid Chromatography (HPLC) presents a significant challenge, as they exhibit little to no retention on conventional C18 stationary phases used in reversed-phase chromatography.[4][5]

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for the separation of polar and hydrophilic compounds.[6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small percentage of an aqueous buffer.[8][9] This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes, leading to their retention.[8] This application note describes a robust HILIC method developed for the accurate and reliable analysis of this compound.

Method Development: Rationale and Considerations

The primary challenge in analyzing this compound is its high polarity. A HILIC-based approach was chosen to ensure adequate retention and separation from potential impurities.

Stationary Phase Selection

A column with a polar stationary phase is essential for HILIC.[10][11] An amide-based stationary phase was selected for this application. Amide phases are known for their excellent ability to retain a wide range of polar compounds through hydrogen bonding and dipole-dipole interactions, providing good peak shapes for basic compounds like amines.[8]

Mobile Phase Optimization

The mobile phase in HILIC consists of a high percentage of organic solvent (the weak solvent) and a smaller percentage of aqueous buffer (the strong solvent).

  • Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC due to its aprotic nature and suitable elution strength.[9]

  • Aqueous Buffer and pH Control: The analyte is a primary amine. The pKa of conjugate acids of similar aliphatic amines is typically in the range of 9.5-11.0.[12][13] To ensure the analyte is consistently in its protonated (cationic) form and to promote strong electrostatic interaction with the stationary phase and achieve reproducible retention times, the mobile phase pH must be controlled. A pH of 3.0 was chosen, which is several pH units below the expected pKa of the amine, ensuring its complete ionization. Ammonium formate was selected as the buffer because of its volatility, making it compatible with mass spectrometry (MS) detection if required, and its buffering capacity in the desired pH range.

Experimental Protocol

Equipment and Reagents
  • HPLC system with a binary pump, autosampler, and UV detector

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column Amide HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B 90:10 Acetonitrile:Mobile Phase A
Gradient Isocratic
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 30 °C
Detection UV at 205 nm
Run Time 10 min
Preparation of Solutions
  • Mobile Phase A: Dissolve an appropriate amount of ammonium formate in deionized water to make a 10 mM solution. Adjust the pH to 3.0 using formic acid.

  • Mobile Phase B: Mix 900 mL of acetonitrile with 100 mL of Mobile Phase A.

  • Sample Diluent: Mobile Phase B is recommended as the sample diluent to ensure compatibility with the initial mobile phase conditions and to prevent peak distortion.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of 100 µg/mL. Further dilutions can be made as required.

Experimental Workflow

The overall experimental process is outlined in the diagram below.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mpA Prepare Mobile Phase A (10 mM Ammonium Formate, pH 3.0) prep_mpB Prepare Mobile Phase B (90:10 ACN:MPA) prep_mpA->prep_mpB prep_sample Prepare Standard/Sample Solution (in Mobile Phase B) inject Inject Sample (2 µL) prep_sample->inject sys_setup System Setup & Equilibration (Column: Amide HILIC) sys_setup->inject separation Isocratic Elution (10 min run time) inject->separation detection UV Detection at 205 nm separation->detection integrate Integrate Peak detection->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Figure 1. Experimental workflow for the HILIC analysis of this compound.

Expected Results and Discussion

Under the specified HILIC conditions, this compound is expected to be well-retained and elute as a sharp, symmetrical peak. The high organic content of the mobile phase ensures the formation of the aqueous layer on the polar stationary phase, which is crucial for the HILIC retention mechanism.[4] The acidic pH of the mobile phase ensures the amine is in its cationic form, which can further enhance retention through electrostatic interactions with the stationary phase.

Detection at a low UV wavelength (205 nm) is necessary as the analyte lacks a strong chromophore. It is crucial to use high-purity solvents and additives to minimize baseline noise at this wavelength.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This typically includes multiple injections of a standard solution to evaluate:

  • Retention Time Reproducibility: Relative Standard Deviation (RSD) of ≤ 2.0%.

  • Peak Area Reproducibility: RSD of ≤ 2.0%.

  • Tailing Factor: Between 0.8 and 1.5.

  • Theoretical Plates: ≥ 2000.

Conclusion

The HILIC method detailed in this application note provides a reliable and robust solution for the analysis of the highly polar compound this compound. This method overcomes the retention challenges associated with reversed-phase chromatography and is suitable for routine analysis in a drug development environment. The provided rationale for method development serves as a guide for adapting this method or developing similar HILIC applications for other polar analytes.

References

Application and Protocol for the NMR Spectroscopic Analysis of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and quality assessment of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS 51642-03-6).[1][2][3] This compound, a saturated heterocyclic amine, serves as a valuable building block in medicinal chemistry and drug development.[4] This document provides a foundational understanding of the expected ¹H and ¹³C NMR spectra, detailed experimental protocols for sample preparation and data acquisition, and an in-depth analysis of the anticipated spectral features. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

This compound is a sulfone-containing cyclic amine that has garnered interest in pharmaceutical research. The tetrahydrothiophene ring system is a key structural motif in various biologically active molecules.[5] The presence of the amine and sulfone functionalities imparts specific physicochemical properties that are attractive for designing novel therapeutic agents. For instance, derivatives of this scaffold have been investigated as non-electrophilic activators of the antioxidant response element (ARE), a pathway implicated in cellular defense against oxidative stress.[4]

Given its role as a critical intermediate, stringent structural verification and purity assessment are paramount. NMR spectroscopy is an unparalleled, non-destructive analytical technique for obtaining detailed atomic-level structural information of small molecules in solution.[6] It provides insights into the chemical environment of individual protons and carbons, their connectivity, and the stereochemistry of the molecule.

This application note serves as a practical guide for researchers utilizing NMR to characterize this specific compound, ensuring the integrity of their starting materials and intermediates in complex synthetic pathways.

Molecular Structure and Predicted NMR Characteristics

The chemical structure of this compound is fundamental to understanding its NMR spectra. The molecule consists of a five-membered saturated ring containing a sulfur atom, which is oxidized to a sulfone (SO₂), and an amino group at the 3-position, which is protonated to form a hydrochloride salt.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the methylene protons and the presence of spin-spin coupling. The electron-withdrawing sulfone group and the protonated amino group will significantly influence the chemical shifts of the ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted tetrahydrothiophene.

Key Predicted Resonances and Splitting Patterns:

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling (J, Hz)Rationale
H3~3.8 - 4.2MultipletVicinal (³J) and Geminal (²J)The methine proton at C3 is adjacent to the electron-withdrawing NH₃⁺ group and the sulfone group, leading to a significant downfield shift. It will be coupled to the four protons on C2 and C4.
H2, H5~3.2 - 3.7MultipletsGeminal (²J) and Vicinal (³J)These methylene protons are adjacent to the strongly electron-withdrawing sulfone group. They are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and with adjacent protons.
H4~2.3 - 2.8MultipletGeminal (²J) and Vicinal (³J)These methylene protons are further from the sulfone group compared to H2 and H5, resulting in a slightly more upfield chemical shift. They are coupled to the geminal proton and the H3 proton.
NH₃⁺~8.0 - 9.0Broad singlet-Protons on a nitrogen atom often exchange with the solvent or trace amounts of water, leading to a broad signal. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.[7]
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide direct information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached and neighboring functional groups.

Key Predicted Resonances:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3~50 - 55Attached to the electron-withdrawing NH₃⁺ group, resulting in a downfield shift.
C2, C5~55 - 60Directly bonded to the highly deshielding sulfone group, causing them to be the most downfield-shifted carbon signals in the aliphatic region.
C4~25 - 30Being a standard methylene carbon in the ring, it is expected to be the most upfield signal.

Experimental Protocols

The following protocols are designed to yield high-quality NMR data for structural confirmation and purity analysis.

Sample Preparation

The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like those on the amine.[7][8][9][10][11] Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are recommended solvents due to the compound's hydrochloride salt form, which confers good solubility in polar solvents.

Protocol for Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample.

  • Internal Standard (Optional but Recommended): For quantitative NMR (qNMR), a known amount of an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) for D₂O or TMS (tetramethylsilane) for DMSO-d₆ should be added.

  • Transfer: If weighed externally, carefully transfer the solution to the NMR tube using a clean pipette.

  • Final Check: Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.

Workflow for NMR Sample Preparation:

Sample_Preparation_Workflow A Weigh 5-10 mg of Compound B Add 0.6 mL Deuterated Solvent (D₂O or DMSO-d₆) A->B C Vortex/Sonicate to Dissolve B->C D Add Internal Standard (Optional) C->D E Insert into NMR Spectrometer D->E

Caption: Step-by-step workflow for preparing the NMR sample.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30 or zgprA standard 30-degree pulse (zg30) is sufficient for qualitative analysis. For samples in D₂O, a presaturation pulse program (zgpr) can be used to suppress the residual HDO signal.[1]
Number of Scans (ns)16 - 64Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (d1)2 - 5 secondsAllows for adequate relaxation of the protons between pulses, ensuring accurate integration.
Acquisition Time (aq)3 - 4 secondsProvides good resolution in the resulting spectrum.
Spectral Width (sw)12 - 16 ppmA standard range that will encompass all proton signals for most organic molecules.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled pulse sequence with a 30-degree pulse angle.
Number of Scans (ns)1024 - 4096A higher number of scans is required for ¹³C NMR due to its lower natural abundance and gyromagnetic ratio.[12]
Relaxation Delay (d1)2 secondsA standard delay for qualitative ¹³C NMR.
Acquisition Time (aq)1 - 2 secondsProvides adequate resolution.
Spectral Width (sw)200 - 240 ppmCovers the full range of expected chemical shifts for organic molecules.

Data Analysis and Interpretation

A systematic approach to analyzing the acquired spectra is crucial for accurate structural confirmation.

  • Chemical Shift Referencing: Calibrate the spectrum using the known chemical shift of the residual solvent peak (e.g., D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm) or the internal standard.[13]

  • Peak Integration: Integrate all the peaks in the ¹H NMR spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.

  • Multiplicity Analysis: Analyze the splitting pattern of each signal in the ¹H NMR spectrum to determine the number of neighboring protons, following the n+1 rule for first-order spectra.

  • Coupling Constant (J) Measurement: Measure the distance between the split peaks (in Hz) to determine the coupling constants. Vicinal coupling constants (³J) are particularly useful for conformational analysis.[10]

  • ¹³C Peak Assignment: Assign each peak in the ¹³C NMR spectrum to the corresponding carbon atom in the molecule based on the predicted chemical shifts.

  • 2D NMR (Optional): For unambiguous assignment, especially in cases of overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms.

Logical Flow for Spectral Interpretation:

Spectral_Interpretation_Flow Ref Reference Spectrum Integrate Integrate ¹H Signals Ref->Integrate Analyze_Mult Analyze Multiplicity Integrate->Analyze_Mult Measure_J Measure Coupling Constants Analyze_Mult->Measure_J Assign_C13 Assign ¹³C Peaks Measure_J->Assign_C13 Confirm Confirm Structure Assign_C13->Confirm

Caption: Logical progression for interpreting NMR spectral data.

Trustworthiness and Self-Validation

To ensure the reliability of the NMR analysis, the following self-validating checks should be performed:

  • Consistency of Integrals: The integral ratios in the ¹H NMR spectrum must be consistent with the number of protons in the proposed structure.

  • Reciprocal Coupling: If proton A is coupled to proton B, the coupling constant J_AB must be identical to J_BA. This can be verified by examining the splitting patterns of both signals.[10]

  • Correlation in 2D Spectra: In an HSQC spectrum, the number of cross-peaks should correspond to the number of protonated carbon atoms.

  • Purity Assessment: The presence of unexpected signals in the spectrum may indicate impurities. The integral of these signals relative to the signals of the main compound can be used to estimate the level of impurity.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and quality control of this compound. By following the detailed protocols and analytical strategies outlined in this guide, researchers can confidently characterize this important synthetic building block. A thorough understanding of the expected spectral features, combined with careful experimental execution, will ensure the generation of high-quality, reproducible data, thereby upholding the scientific integrity of research and development endeavors in the pharmaceutical industry.

References

Application Notes and Protocols for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the safe and effective handling, storage, and use of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS No: 51642-03-6). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocols and recommendations herein are grounded in established safety data and best laboratory practices to ensure scientific integrity and user safety.

Introduction: A Key Building Block in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural motif is found in molecules designed to modulate biological pathways, such as non-electrophilic antioxidant response element (ARE) activators, which are important in cellular defense mechanisms.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of experimental settings.[2]

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its safe handling and application.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO₂S[3][4]
Molecular Weight 171.65 g/mol [3][4]
Appearance White to off-white solid[5]
Melting Point 208-209 °C[6]
Boiling Point 334.9ºC at 760mmHg
Density 1.314g/cm³
Storage Temperature 2-8°C, under inert gas[7][8]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to the following safety protocols is mandatory.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3][9]

  • H315: Causes skin irritation.[3][4][9]

  • H319: Causes serious eye irritation.[3][4][9]

  • H335: May cause respiratory irritation.[3][4][9]

Precautionary Measures:

Precaution CategoryStatementSource
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection.[4][9]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[9]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[9]

Experimental Protocols

General Handling and Storage Workflow

The following diagram outlines the critical steps for handling and storing 3-Aminotrahydrothiophene 1,1-dioxide hydrochloride from receipt to disposal.

cluster_receipt Receiving and Initial Storage cluster_handling Safe Handling and Use cluster_storage Post-Use and Long-Term Storage cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory inspect->log initial_store Store at 2-8°C in a Dry, Well-Ventilated Area log->initial_store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) initial_store->ppe Retrieve for Use fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Prepare Solution (See Protocol 4.2) weigh->dissolve seal Tightly Seal Container dissolve->seal After Use collect Collect Waste in a Labeled, Sealed Container dissolve->collect Generate Waste inert_gas Backfill with Inert Gas (e.g., Argon) seal->inert_gas final_store Return to 2-8°C Storage inert_gas->final_store dispose Dispose According to Institutional and Local Regulations collect->dispose

Caption: Workflow for handling this compound.

Protocol for the Preparation of a 10 mM Aqueous Solution

This protocol provides a general method for preparing a 10 mM stock solution. Adjustments may be necessary depending on the required final concentration and solvent.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Appropriate volumetric flask with stopper

  • Spatula

  • Weighing paper or boat

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Pre-calculation: Determine the mass of this compound required. For a 10 mM solution in a 10 mL volumetric flask:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 171.65 g/mol = 0.017165 g (or 17.2 mg)

  • Safety First: Don all required PPE. Perform all subsequent steps in a certified chemical fume hood to avoid inhalation of the powder.[6][9]

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare.

    • Carefully weigh out approximately 17.2 mg of the compound using a clean spatula. Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed solid into the 10 mL volumetric flask.

    • Add approximately 5-7 mL of high-purity water to the flask.

    • Stopper the flask and gently swirl to dissolve the solid. Sonication may be used cautiously if dissolution is slow.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add high-purity water dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

    • Stopper the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

  • Storage of the Solution:

    • Transfer the solution to a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • For short-term storage, it is recommended to keep the solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below to minimize degradation, though stability studies for specific solutions should be performed.

Incompatibilities and Stability

To maintain the integrity of the compound, avoid contact with the following:

  • Strong oxidizing agents: May lead to vigorous, exothermic reactions.

  • Strong bases: Can deprotonate the amine hydrochloride, potentially leading to the free base which may have different stability and solubility characteristics.[6]

Hazardous decomposition products under fire conditions include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[6]

Conclusion

This compound is a valuable reagent in chemical research and drug development. Its effective use is contingent upon strict adherence to safety protocols due to its hazardous nature. Proper storage in a cool, dry, and inert environment is critical to ensure its long-term stability and purity. The protocols provided in this document serve as a foundation for its safe handling and application in a laboratory setting.

References

Application Notes and Protocols: Derivatization of 3-Aminotetrahydrothiophene 1,1-dioxide for Enhanced Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the Sulfolane Scaffold

The 3-aminotetrahydrothiophene 1,1-dioxide, also known as 3-aminosulfolane, represents a versatile and privileged scaffold in modern medicinal chemistry. The sulfone moiety, a polar and aprotic functional group, is a bioisosteric replacement for other groups and can act as a hydrogen bond acceptor, often improving critical physicochemical properties of drug candidates such as aqueous solubility and metabolic stability.[1][2] Derivatives of this core structure have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3]

A notable application of this scaffold is in the development of non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. The NRF2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation is a promising therapeutic strategy for a host of diseases characterized by inflammation and oxidative damage. Derivatization of the 3-aminosulfolane core is a key strategy to fine-tune the potency, efficacy, and pharmacokinetic properties of these NRF2 activators.

This technical guide provides an in-depth exploration of various derivatization strategies for the 3-aminotetrahydrothiophene 1,1-dioxide scaffold, complete with detailed experimental protocols. The methodologies discussed are designed to be robust and adaptable, providing researchers in drug discovery and development with the tools to generate novel analogues for screening and optimization.

Core Derivatization Strategies: A Visual Overview

The primary amino group of 3-aminotetrahydrothiophene 1,1-dioxide is the principal handle for chemical modification. The following diagram illustrates the key derivatization pathways that will be discussed in this guide.

G cluster_0 Core Scaffold cluster_1 Derivatization Reactions cluster_2 Resulting Derivatives 3-Aminosulfolane 3-Aminosulfolane Acylation Acylation 3-Aminosulfolane->Acylation RCOCl or (RCO)2O Sulfonylation Sulfonylation 3-Aminosulfolane->Sulfonylation RSO2Cl Reductive_Amination Reductive_Amination 3-Aminosulfolane->Reductive_Amination RCHO/RCOR', Reducing Agent Amides Amides Acylation->Amides Sulfonamides Sulfonamides Sulfonylation->Sulfonamides Secondary/Tertiary Amines Secondary/Tertiary Amines Reductive_Amination->Secondary/Tertiary Amines Conjugate_Addition Conjugate_Addition Bis-sulfone Adducts Bis-sulfone Adducts Conjugate_Addition->Bis-sulfone Adducts Precursor Precursor Precursor->Conjugate_Addition 3-Aminosulfolane or other amines

Figure 1. Key derivatization pathways for 3-aminotetrahydrothiophene 1,1-dioxide.

Protocol 1: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry.[4][5] Acylation of the primary amine of 3-aminosulfolane with acid chlorides or anhydrides provides a straightforward route to a diverse range of amide derivatives. These derivatives can exhibit altered polarity, hydrogen bonding capacity, and steric bulk, all of which can significantly impact biological activity.

Rationale for Experimental Choices
  • Reagents: Acid chlorides and anhydrides are used as they are highly reactive acylating agents. The choice between them may depend on commercial availability and the desired reactivity.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acylating agent.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride (1.0 eq).

  • Dissolution & Basification: Suspend the starting material in anhydrous DCM (approx. 0.1 M concentration). Add DIPEA (2.2 eq) and stir the mixture for 15-20 minutes at room temperature to liberate the free amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired N-acylated derivative.

Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[2][3] The synthesis of sulfonamides from 3-aminosulfolane introduces a key structural motif known to influence a wide range of pharmacological activities.[3] The reaction of the primary amine with a sulfonyl chloride is a robust and widely applicable method for this transformation.[6]

Rationale for Experimental Choices
  • Reagents: Sulfonyl chlorides are the standard electrophiles for this reaction due to their high reactivity.

  • Base: Pyridine is often used as both a base and a solvent, as it effectively scavenges the HCl byproduct and can help to catalyze the reaction. Alternatively, TEA or DIPEA in a solvent like DCM can be used.

  • Solvent: Anhydrous aprotic solvents are necessary to prevent hydrolysis of the sulfonyl chloride.

  • Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, particularly with less reactive amines or sulfonyl chlorides.

Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution & Basification: Suspend the starting material in anhydrous DCM or pyridine (approx. 0.1-0.2 M). If using DCM, add TEA or DIPEA (2.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (if pyridine is not the solvent), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a suitable gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure sulfonamide derivative.

Protocol 3: Reductive Amination for N-Alkylation

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines.[7][8] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of 3-aminosulfolane with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.[9][10] This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.

Rationale for Experimental Choices
  • Carbonyl Source: A wide range of aldehydes and ketones can be used to introduce diverse alkyl and aryl substituents.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines in the presence of aldehydes/ketones, and does not require acidic conditions that can be problematic for sensitive substrates.[8] Sodium cyanoborohydride (NaBH₃CN) is another effective option, though it is more toxic.[11]

  • Solvent: Dichloroethane (DCE) or DCM are common solvents for this reaction. The addition of a small amount of acetic acid can catalyze imine formation.

  • pH Control: Maintaining a mildly acidic pH (around 5-6) is optimal for imine formation.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE (approx. 0.1 M).

  • Basification: Add DIPEA (1.1 eq) to neutralize the hydrochloride and stir for 10 minutes.

  • Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor for the disappearance of starting materials and the formation of the product by LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, often using a gradient containing a small percentage of triethylamine in the eluent to prevent product streaking on the acidic silica.

Protocol 4: Conjugate Addition for Bis-Sulfone Synthesis

A particularly effective strategy for generating potent NRF2 activators involves the conjugate (Michael) addition of an amine to an electrophilically activated sulfolene precursor. This approach allows for the introduction of a second sulfone-containing moiety, leading to a class of compounds referred to as "bis-sulfones." While this protocol describes the addition of various amines to a pre-formed electrophilic sulfolene, 3-aminosulfolane itself could potentially act as the nucleophile in similar reactions.

Workflow for Bis-Sulfone Synthesis

G cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Final Product 3-Sulfolene 3-Sulfolene Bromosulfidation Bromosulfidation 3-Sulfolene->Bromosulfidation Thiol Thiol Thiol->Bromosulfidation NBS Dehydrobromination Dehydrobromination Bromosulfidation->Dehydrobromination Pyridine Oxidation Oxidation Dehydrobromination->Oxidation mCPBA Conjugate_Addition Conjugate_Addition Oxidation->Conjugate_Addition Amine (R-NH2) Base Bis-sulfone Derivative Bis-sulfone Derivative Conjugate_Addition->Bis-sulfone Derivative

Figure 2. General workflow for the synthesis of bis-sulfone derivatives.

Step-by-Step Protocol (Adapted from[4])

This protocol outlines the synthesis of the electrophilic precursor and the subsequent conjugate addition.

Part A: Synthesis of the Electrophilic Sulfolene Precursor

  • Bromosulfidation: To a solution of 3-sulfolene (1.0 eq) in DCM, add the desired thiol (e.g., 3,4-dichlorobenzenethiol, 1.0 eq). Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature and stir for 2-4 hours.

  • Dehydrobromination: After completion, add pyridine (2.0 eq) to the reaction mixture and heat to reflux (approx. 40-70 °C depending on the specific derivative) for 4-6 hours.

  • Oxidation: Cool the reaction to room temperature and add meta-chloroperoxybenzoic acid (mCPBA) (2.2-2.5 eq) portion-wise, maintaining the temperature below 30 °C. Stir at room temperature until the oxidation is complete (as monitored by TLC).

  • Work-up and Isolation: Work up the reaction by washing with aqueous sodium thiosulfate, NaHCO₃, and brine. Dry the organic layer and concentrate. The crude electrophilic bis-sulfone precursor can be purified by chromatography or used directly in the next step.

Part B: Conjugate Addition of Amines

  • Reaction Setup: Dissolve the electrophilic bis-sulfone precursor (1.0 eq) in a suitable solvent such as acetonitrile (CH₃CN).

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.5 eq). For amine hydrochlorides, add a base like DIPEA (1.2 eq).

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. The reaction conditions may need to be adjusted based on the nucleophilicity of the amine. For less reactive amines, heating may be required. For additions of amino acids, an aqueous base like NaOH may be necessary.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography or preparative HPLC to obtain the final bis-sulfone derivative.

Data Summary: Impact of Derivatization on NRF2 Activation

The following table summarizes data adapted from literature, showcasing how modifications to the amino group of a 3-aminosulfolane-based scaffold can dramatically impact biological activity. The activity is measured as the fold induction (FI) of an Antioxidant Response Element (ARE) luciferase reporter.

Compound IDAmine MoietyARE Fold Induction (FI)EC₅₀ (µM)
2 (Parent) Isobutylamine20.20.94
17 3,3,3-Trifluoropropylamine70.70.44
18 β-alanine37.50.09
19 γ-aminobutyric acidInactive> 20
22 β-alanine methyl ester35.80.06

Data presented is for illustrative purposes and is adapted from reference.

As the data indicates, subtle changes to the N-substituent, such as the introduction of a trifluoromethyl group (Compound 17 ) or a β-alanine moiety (Compound 18 ), can lead to significant improvements in both the efficacy (higher FI) and potency (lower EC₅₀) of NRF2 activation. Conversely, increasing the alkyl chain length between the amine and a terminal carboxylic acid (Compound 19 ) can lead to a complete loss of activity.

Conclusion and Future Perspectives

The 3-aminotetrahydrothiophene 1,1-dioxide scaffold is a highly tractable platform for the development of novel therapeutic agents. The synthetic protocols detailed in this application note—encompassing N-acylation, N-sulfonylation, reductive amination, and conjugate addition—provide a robust toolkit for researchers to systematically explore the structure-activity relationships of this important chemical series. The significant impact of these modifications on biological activity, as exemplified by the NRF2 activators, underscores the power of targeted derivatization in drug discovery. Future work in this area will likely involve the application of these and other synthetic methodologies to generate libraries of novel compounds for screening against a wide range of biological targets.

References

Application Note & Protocols: The Strategic Use of 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Saturated heterocyclic scaffolds are foundational pillars in modern medicinal chemistry, offering a gateway to three-dimensional chemical space and improved physicochemical properties. Among these, the sulfolane (tetrahydrothiophene 1,1-dioxide) moiety has emerged as a particularly valuable structural motif. This guide provides an in-depth exploration of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, a versatile building block that leverages the unique properties of the sulfolane ring. We will discuss its strategic application in drug discovery, detailing its ability to enhance solubility, metabolic stability, and serve as a rigid scaffold for constructing targeted therapeutics. This document provides detailed, field-tested protocols for its use in common synthetic transformations, such as amide bond formation, empowering researchers to effectively integrate this valuable synthon into their discovery workflows.

Introduction: The Value Proposition of the Sulfolane Scaffold

In the quest for novel therapeutics, medicinal chemists are increasingly moving beyond flat, aromatic systems to explore saturated heterocycles that provide superior three-dimensional diversity. This compound (also known as 3-aminosulfolane hydrochloride) is a bifunctional building block that features a primary amine for synthetic elaboration and a cyclic sulfone core.

The sulfone group is a potent hydrogen bond acceptor and is chemically robust, often imparting favorable properties to a parent molecule.[1] The tetrahydrothiophene ring maintains a defined, non-planar geometry, which can enforce specific vectoral orientations of substituents, crucial for precise interactions with biological targets. The incorporation of this scaffold has been linked to the development of agents across multiple therapeutic areas, including oncology and inflammatory diseases.[2]

This document serves as a practical guide for researchers, providing both the conceptual framework for why this building block is advantageous and the detailed protocols necessary for its successful implementation in a laboratory setting.

Physicochemical & Structural Properties

Understanding the fundamental properties of a building block is critical for experimental design, including reaction setup and purification strategies.

PropertyValueReference
IUPAC Name 1,1-dioxothiolan-3-amine;hydrochloride[3]
CAS Number 51642-03-6[3][4]
Molecular Formula C₄H₁₀ClNO₂S[3]
Molecular Weight 171.65 g/mol [3][5]
Melting Point 208°C[4]
Appearance Solid[6]
SMILES C1CS(=O)(=O)CC1N.Cl[3]

Core Applications in Medicinal Chemistry

The utility of this compound stems from its dual nature: the reactivity of the primary amine and the physicochemical influence of the sulfolane ring.

As a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[7] The design of these molecules often requires precise positioning of functional groups to interact with the ATP-binding pocket. The rigid sulfolane ring can serve as an excellent scaffold to orient substituents, such as aromatic groups introduced via amide coupling, into the hinge region or other key pockets of a kinase.[8][9][10]

Development of NRF2 Activators

A notable application is in the synthesis of non-electrophilic activators of the NRF2 antioxidant response element (ARE).[2] In a published study, the 3-aminosulfolane core was systematically elaborated to identify potent activators. The sulfone moiety was found to be essential for biological activity.[2] This underscores the role of the scaffold not just as a passive carrier but as an active contributor to pharmacodynamics.

Workflow for Synthetic Elaboration

The primary amine of the title compound is a versatile handle for a wide range of chemical transformations. The general workflow involves liberating the free amine from its hydrochloride salt, followed by coupling with an appropriate electrophile.

Synthetic_Workflow cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Coupling Reaction Start 3-Aminotetrahydrothiophene 1,1-dioxide HCl FreeAmine 3-Aminotetrahydrothiophene 1,1-dioxide (Free Base) Start->FreeAmine Organic Solvent (e.g., DCM) Base Aqueous Base (e.g., NaHCO₃) FreeAmine_c1 Free Base FreeAmine->FreeAmine_c1 Use in situ or after isolation Electrophile Carboxylic Acid (R-COOH) + Coupling Agent Product Target Amide Electrophile->Product Amide Coupling FreeAmine_c1->Product

Caption: General workflow for utilizing the amine in coupling reactions.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. They include explanations for key steps to enhance understanding and troubleshooting.

Protocol 1: General Amide Coupling using HATU

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[11][12] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and often provides high yields.[12]

Principle: This protocol describes the coupling of 3-aminotetrahydrothiophene 1,1-dioxide with a generic carboxylic acid. The reaction proceeds by activating the carboxylic acid with HATU to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction without competing in the coupling.

Materials & Reagents:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • DIPEA (Hünig's base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Reagent Addition: Add this compound (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.5 - 3.0 eq) to the stirring mixture. The first equivalent neutralizes the HCl salt, and the subsequent amount acts as the base for the coupling reaction. Stir for 5-10 minutes.

  • Coupling Agent Addition: Add HATU (1.1 eq) to the reaction mixture in one portion.

    • Scientist's Note: Adding the coupling agent last ensures that the highly reactive activated ester is formed in the presence of the nucleophile, minimizing potential side reactions or degradation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Workup - Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally brine (1x).

    • Causality Explained: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash helps to break any emulsions and removes bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes, to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product R_COOH R-COOH (Carboxylic Acid) Stir Stir @ RT 2-12h Amine_HCl 3-Aminosulfolane Hydrochloride HATU HATU DIPEA DIPEA DMF DMF (Solvent) Workup Aqueous Workup (NaHCO₃, Brine) Stir->Workup Purify Purification (Chromatography) Workup->Purify Final_Amide Target Amide Purify->Final_Amide

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Aminotetrahydrothiophene 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 3-aminotetrahydrothiophene 1,1-dioxides (also known as 3-aminosulfolanes). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. The unique combination of a polar sulfone and a basic amino group presents specific challenges in synthesis, purification, and handling.

This document provides in-depth, field-proven insights into common synthetic routes, addresses frequently encountered issues, and offers robust troubleshooting strategies to enhance your yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies to prepare the 3-aminotetrahydrothiophene 1,1-dioxide core?

A1: The choice of synthetic route is primarily dictated by the availability of starting materials and the desired substitution pattern. Two robust and widely adopted strategies have proven effective.

Strategy 1: Conjugate Addition to an Activated Sulfolene Precursor This is arguably the most direct approach. It relies on the Michael addition of a primary or secondary amine to a sulfolene system that has been activated by an electron-withdrawing group. A common and effective method starts from commercially available 3-sulfolene.[1]

  • Rationale: The sulfone group strongly activates the double bond for conjugate addition. The reaction proceeds by initial bromination/dehydrobromination to form an unsaturated sulfide, which is then oxidized to the highly reactive vinyl sulfone. This intermediate readily accepts amine nucleophiles to afford the desired product.[1] This method is versatile and allows for the introduction of various amine side chains late in the synthesis.

Strategy 2: Reduction of an Unsaturated Precursor This strategy involves synthesizing a 3-aminodihydrothiophene 1,1-dioxide intermediate, followed by the reduction of the endocyclic double bond.

  • Rationale: This approach can be advantageous if the unsaturated precursor is more readily accessible. The critical step is the final reduction, which must be selective and high-yielding. Catalytic hydrogenation is the most common method employed for this transformation. Careful selection of the catalyst and conditions is crucial to avoid side reactions and achieve complete conversion.

The following decision workflow can help in selecting an appropriate starting point for your synthesis.

G start Goal: Synthesize a 3-Aminosulfolane Derivative amine_avail Is the desired amine readily available and stable? start->amine_avail start_mat Which starting material is more accessible? amine_avail->start_mat Yes route2 Route 2: Reduction of Unsaturated Precursor amine_avail->route2 No (e.g., amine is generated in situ) route1 Route 1: Late-Stage Conjugate Addition start_mat->route1 3-Sulfolene start_mat->route2 Unsaturated Precursor details1 Details: - Start from 3-sulfolene. - Create vinyl sulfone intermediate. - Add amine in the final step. route1->details1 details2 Details: - Synthesize 3-amino-2,5-dihydro- thiophene 1,1-dioxide. - Reduce double bond via catalytic hydrogenation. route2->details2

Caption: Decision workflow for selecting a synthetic route.

Q2: Why is the sulfone group so important, and how does it influence the reaction chemistry?

A2: The sulfone (SO₂) group is a powerful electron-withdrawing group with significant stereoelectronic effects, making it central to the reactivity of the entire scaffold.

  • Activation of Adjacent Positions: The sulfone activates the C2 and C5 protons, making them more acidic. More importantly, it strongly activates any double bond within the ring for nucleophilic attack (Michael addition), which is the cornerstone of Strategy 1.[1]

  • Ring Conformation: The tetrahydrothiophene 1,1-dioxide ring typically adopts an envelope or twisted-envelope conformation. This stereochemistry can influence the facial selectivity of reagents approaching the ring.

  • Chemical Stability: The sulfone group is exceptionally stable and generally unreactive to most reagents used in subsequent synthetic steps (e.g., reductions, amidations, etc.), making it an excellent core scaffold. However, it can direct elimination reactions under certain conditions (see Troubleshooting Q1).

Q3: What are the best practices for handling and storing 3-aminotetrahydrothiophene 1,1-dioxides?

A3: These compounds are typically stable, crystalline solids or oils. However, their bifunctional nature (amine and sulfone) requires some care.

  • Storage: Store in a cool, dry place. As a free base, the amino group can slowly react with atmospheric CO₂. For long-term storage, storing as a hydrochloride salt is recommended.[2]

  • Handling: The parent compound and its derivatives are classified as irritants and may be harmful if swallowed.[2] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue 1: Low or no yield during the final reduction of the unsaturated precursor via catalytic hydrogenation.

Question: I'm attempting to reduce 3-amino-2,5-dihydrothiophene 1,1-dioxide to the final saturated product using Pd/C and H₂, but I'm recovering mostly starting material. What's going wrong?

Answer: This is a common and frustrating issue. The most likely culprit is catalyst poisoning by the sulfur atom in your substrate. Even though the sulfur is in its highest oxidation state (VI) in the sulfone, interactions with the catalyst surface can still inhibit activity.

Troubleshooting Steps & Solutions:

  • Increase Catalyst Loading: This is the simplest first step. Increase the weight percentage of your catalyst (e.g., from 5 wt% to 10-20 wt% Pd/C). This provides more active sites to overcome partial poisoning.

  • Change the Catalyst: Palladium is notoriously sensitive to sulfur. Consider switching to a more sulfur-tolerant catalyst.

    • Rhodium-based catalysts (e.g., Rh/C or Rh/Al₂O₃): Often show better performance in the presence of sulfur.

    • Ruthenium-based catalysts (e.g., Ru/C or Ru/SiO₂): Have also been used effectively for hydrogenating heterocyclic systems.[3]

    • Raney Nickel: While also susceptible to poisoning, it is sometimes effective at higher loadings and temperatures due to its high surface area.

  • Optimize Reaction Conditions:

    • Increase Hydrogen Pressure: Move from atmospheric pressure to a higher pressure system (50-500 psi). This increases the concentration of hydrogen on the catalyst surface and can drive the reaction to completion.

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but be cautious of potential side reactions.

    • Solvent Choice: Ensure your substrate is fully dissolved. Protic solvents like ethanol, methanol, or acetic acid are often excellent choices for hydrogenations. Acetic acid can also help by protonating the amine, which may alter its interaction with the catalyst surface.

  • Pre-treat the Substrate: If your starting material contains any lower-valent sulfur impurities (e.g., residual sulfide from an earlier step), they will be potent catalyst poisons. Ensure the precursor is highly pure before the hydrogenation step.

The following flowchart illustrates a systematic approach to troubleshooting this specific problem.

G start Low Yield in Hydrogenation Step q1 Is the catalyst Pd/C? start->q1 a1 Increase Pd/C loading (10-20 wt%) q1->a1 Yes a2 Switch to a more sulfur-tolerant catalyst (e.g., Rh/C, Ru/C, or Raney Ni) q1->a2 No q2 Still low yield? a1->q2 q2->a2 Yes end Success q2->end No q3 Still low yield? a2->q3 a3 Increase H2 pressure (50-500 psi) and/or temperature (40-60 °C) q3->a3 Yes q3->end No q4 Still low yield? a3->q4 a4 Check precursor purity. Re-purify to remove any lower-valent sulfur impurities. q4->a4 Yes q4->end No a4->end

Caption: Troubleshooting flowchart for catalytic hydrogenation.

Issue 2: An unexpected side product is observed, identified as a thiete 1,1-dioxide derivative.

Question: During my synthesis, particularly when using basic or acidic conditions at elevated temperatures, I'm seeing a significant amount of an elimination product. How can I prevent this?

Answer: You are likely observing an E1 or E2 elimination reaction, leading to the formation of a 3-aryl-2H-thiete 1,1-dioxide or a similar unsaturated species.[4] This is a known degradation pathway for substituted sulfolane systems, especially those with a leaving group (or a group that can be protonated to become a leaving group, like a hydroxyl) at the C3 position.

Causality and Prevention:

  • Mechanism: The sulfone group acidifies the protons at C2 and C5. In the presence of a base, a proton can be abstracted, leading to an E2 elimination if a leaving group is present at C3. Alternatively, under acidic conditions, a group at C3 (like an alcohol) can be protonated, leave as water to form a carbocation, and then a proton at C2 is eliminated (E1 pathway).[4]

  • Prevention Strategies:

    • Temperature Control: Avoid excessive heat. Many of these reactions can proceed at room temperature or with gentle warming.

    • pH Control: If using a strong base, consider switching to a milder, non-nucleophilic base (e.g., DIPEA, DBU) and use it stoichiometrically rather than in excess. If using acid, use a catalytic amount where possible.

    • Protecting Groups: If your molecule has a sensitive functional group at C3 that could act as a leaving group, consider protecting it before subjecting the molecule to harsh conditions.

Issue 3: The final product is difficult to purify. It streaks on silica gel and is hard to crystallize.

Question: My crude 3-aminosulfolane looks okay by NMR, but I can't get it pure. Column chromatography gives poor separation, and I can't get it to crystallize from any common solvent system.

Answer: This is a classic problem for compounds containing a free amine. The basicity of the amine leads to strong interactions with the acidic silica gel, causing streaking and poor recovery. The high polarity of the sulfone combined with the hydrogen-bonding capability of the amine can make finding a suitable crystallization solvent challenging.

Purification Protocol & Optimization:

Method 1: Purification via Salt Formation (Recommended)

This is the most robust method for purifying basic amines.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like methanol, ethanol, or isopropanol.

  • Acidification: Slowly add a solution of HCl in a solvent (e.g., 2 M HCl in diethyl ether, or acetyl chloride in methanol which generates HCl in situ) until the pH is acidic (check with pH paper).

  • Crystallization: The hydrochloride salt is often a highly crystalline solid with much lower solubility in organic solvents than the free base. The salt will precipitate from the solution. You can aid precipitation by adding a less polar co-solvent like diethyl ether or MTBE.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum.

  • Liberation of Free Base (if needed): If the free base is required for the next step, the pure salt can be dissolved in water, basified with a mild base (e.g., NaHCO₃ or aq. NH₃), and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

Method 2: Modified Column Chromatography

If chromatography is unavoidable, you must deactivate the silica gel.

  • Pre-treatment: Prepare a slurry of your silica gel in the chosen eluent system. Add 1-2% of triethylamine or ammonia solution to the eluent.

  • Elution: Run the column with this basified eluent. This neutralizes the acidic sites on the silica, preventing the amine from sticking and allowing for much cleaner separation. A common eluent system is dichloromethane/methanol with 1% triethylamine.

MethodProsConsBest For
Salt Formation High purity, scalable, yields crystalline solid.Requires an extra step to liberate the free base.Final product purification, obtaining analytical samples.
Modified Chromatography Direct isolation of the free base.Can be lower yielding, requires use of amine additives.Purifying intermediates, separating closely related impurities.
Table 1: Comparison of purification methods for 3-aminosulfolanes.
Experimental Protocol: Synthesis of a Bis-sulfone Precursor and Conjugate Addition

This protocol is adapted from established procedures and demonstrates the synthesis of a key intermediate for the conjugate addition route.[1]

Step 1: Synthesis of 3-(3,4-Dichlorophenylthio)-2,3-dihydrothiophene 1,1-Dioxide (Intermediate C)

  • Reaction Setup: To a solution of 3-sulfolene (A , 1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) is added N-bromosuccinimide (NBS, 1.1 eq). The mixture is stirred until the 3-sulfolene is consumed (monitor by TLC/GC-MS).

  • Thiol Addition: 3,4-Dichlorobenzenethiol (1.1 eq) is added, and the reaction is stirred at room temperature for 2-4 hours to form the β-bromosulfide intermediate B .

  • Elimination: Pyridine (2.0 eq) is added, and the mixture is heated to reflux for 1-2 hours. This promotes the dehydrobromination to yield the unsaturated sulfide.

  • Oxidation: After cooling, the mixture is treated with meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise at 0 °C, then allowed to warm to room temperature. This oxidizes the sulfide to the sulfone, yielding the target intermediate C .

  • Workup & Purification: The reaction is quenched with aqueous sodium bisulfite solution, washed with sodium bicarbonate, and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization.

Step 2: Conjugate Addition of Amine

  • Reaction: The bis-sulfone intermediate C (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile or THF. The desired amine (e.g., isobutylamine, 1.2 eq) is added.

  • Conditions: The reaction is typically stirred at room temperature. For less reactive amines, gentle heating or the addition of a mild base (e.g., K₂CO₃) may be required.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until intermediate C is consumed.

  • Purification: Upon completion, the solvent is removed in vacuo, and the crude product is purified using the methods described in Issue 3 (e.g., purification via hydrochloride salt formation).

G cluster_reagents A 3-Sulfolene (A) B β-Bromosulfide (B) A->B Addition C_pre Unsaturated Sulfide B->C_pre Elimination C Bis-sulfone Intermediate (C) D Final Product C->D Conjugate Addition reagents1 1. NBS 2. Dichlorobenzenethiol reagents2 Pyridine, Δ reagents3 mCPBA reagents4 R₂NH (Amine) C_pre->C Oxidation

Caption: Workflow for the bis-sulfone conjugate addition route.

References

Technical Support Center: Optimizing the Synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

I. Understanding the Core Synthesis and Potential Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, often involves a multi-step process. A common route starts from 3-sulfolene, proceeds through intermediates, and culminates in the desired hydrochloride salt. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product.

This guide will address these challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Synthetic Pathway Overview

A frequently employed synthetic route is illustrated below. Understanding this pathway is crucial for diagnosing issues at each stage.

Synthesis_Pathway cluster_0 Core Synthesis A 3-Sulfolene B Intermediate (e.g., β-bromosulfide) A->B NBS C Dehydrobrominated Intermediate B->C Pyridine, reflux D Oxidized Intermediate (bis-sulfone) C->D mCPBA E 3-Aminotetrahydrothiophene 1,1-dioxide D->E Amine addition F 3-Aminotetrahydrothiophene 1,1-dioxide HCl E->F HCl Troubleshooting_Workflow cluster_1 Troubleshooting Guide Start Low Overall Yield CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Solvent) CheckPurity->CheckConditions AnalyzeIntermediates Analyze Intermediates (NMR, LC-MS) CheckConditions->AnalyzeIntermediates IncompleteReaction Incomplete Reaction? AnalyzeIntermediates->IncompleteReaction SideProducts Side Products Formed? IncompleteReaction->SideProducts No OptimizeStoichiometry Optimize Reagent Stoichiometry IncompleteReaction->OptimizeStoichiometry Yes ModifyConditions Modify Reaction Conditions (e.g., Catalyst, Temp) SideProducts->ModifyConditions Yes PurificationIssue Purification Issue? SideProducts->PurificationIssue No OptimizeStoichiometry->ModifyConditions ModifyConditions->AnalyzeIntermediates ImproveWorkup Improve Work-up/Purification Protocol PurificationIssue->ImproveWorkup Yes Success Improved Yield PurificationIssue->Success No ImproveWorkup->Success

Technical Support Center: Purification of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 51642-03-6). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide not just procedures, but the underlying principles to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My final product has low purity, with persistent impurities showing up in NMR/HPLC analysis. What's the best approach?

Answer:

Low purity after initial isolation is a common issue, often due to co-precipitation of starting materials, by-products, or residual solvents. The most robust method for purifying crystalline solids like this compound is recrystallization .

The Causality: Recrystallization works on the principle of differential solubility. A suitable solvent will dissolve the target compound and impurities at a high temperature but will become supersaturated with respect to the target compound upon cooling, causing it to crystallize out while the impurities remain in the solution (the mother liquor).

Recommended Actions:

  • Solvent Selection is Critical: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this specific amine salt, polar protic solvents are excellent starting points. See Table 1 for recommended systems.

  • Execute a Proper Recrystallization Protocol: A common mistake is using an excessive amount of solvent, which drastically reduces yield. Follow the detailed protocol provided in the "Experimental Protocols" section below.

  • Consider an Acid-Base Workup (Pre-crystallization): If impurities are basic (e.g., a free amine) or acidic, an aqueous acid/base liquid-liquid extraction can be highly effective before forming the hydrochloride salt.[1][2] The protonated amine hydrochloride salt will partition into the aqueous layer during an acidic wash, which can then be separated, re-basified, extracted into an organic solvent, and then precipitated as the clean HCl salt.[2]

Question 2: I'm getting a very low yield after recrystallization. What am I doing wrong?

Answer:

A low recovery rate is typically traced back to one of several procedural missteps during the recrystallization process.

The Causality: Yield is lost when the target compound remains dissolved in the mother liquor. This can happen if the solution is not sufficiently saturated or if crystallization is incomplete.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding solvent in small portions near its boiling point is key.

  • Slow Cooling is Essential: Rapidly crashing the solid out of solution by placing it directly into an ice bath can trap impurities and lead to the formation of very small, difficult-to-filter crystals. Allow the solution to cool slowly to room temperature first, which promotes the growth of larger, purer crystals. Once it has reached room temperature, then place it in an ice bath to maximize precipitation.

  • Check Mother Liquor: After filtering, try concentrating the mother liquor. If a significant amount of additional solid precipitates, it indicates that your initial crystallization was inefficient, likely due to using too much solvent.

  • Solvent Choice: If the compound is too soluble in your chosen solvent even at low temperatures, you will inherently have a low yield. Consider using a binary solvent system where the compound is less soluble in the second solvent (the "anti-solvent").

Question 3: The purified product is off-white, yellow, or brown. How can I remove the color?

Answer:

Discoloration is usually caused by trace amounts of highly conjugated organic impurities or oxidation by-products. These are often present in very small quantities but have strong chromophores.

The Causality: Many synthetic reactions produce minor, colored by-products. Amines can also be susceptible to air oxidation over time, leading to discoloration.

Recommended Solution: Activated Charcoal Treatment

  • During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your crude material).

  • Keep the solution hot and swirl or stir it for a few minutes. The charcoal has a high surface area that adsorbs the colored impurities.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

  • Proceed with the cooling and crystallization steps as usual.

Caution: Using too much charcoal can lead to the adsorption of your target compound, reducing your yield.

Question 4: My product is "oiling out" or precipitating as a sticky solid instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or comes out of solution as a liquid phase rather than a crystalline solid. This is often because the boiling point of the solvent is higher than the melting point of the impure compound, or the solution is too highly supersaturated.

The Causality: Impurities can depress the melting point of a compound, making it more likely to melt before it dissolves. When the solution cools, the high concentration can lead to separation into two liquid phases instead of nucleation and crystal growth.

Troubleshooting Strategies:

  • Lower the Temperature: Try dissolving the compound at a temperature below its melting point, even if it takes more solvent.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a few pure crystals, add one or two to the cooled solution to initiate crystallization.

  • Trituration: If the oil persists, decant the solvent, and try adding a different solvent in which the compound is insoluble (an anti-solvent). Stir or sonicate the mixture. This can often induce the oil to solidify. You can then recrystallize this new solid.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary methods for purifying this compound?

The primary and most effective method is recrystallization , as detailed above. For very challenging separations where impurities have similar solubility profiles, column chromatography can be considered. However, purifying this polar, ionic compound on standard silica gel can be difficult due to strong interactions with the acidic silica surface, often causing streaking and poor separation.[3] If chromatography is necessary, consider using reverse-phase silica (C18) or an amine-functionalized silica gel.[3]

FAQ 2: How can I reliably assess the purity of my final product?

A combination of analytical techniques should be used for a comprehensive assessment:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point. Impurities typically cause the melting point to be depressed and broaden. The reported melting point for this compound is approximately 208°C.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the compound's structure and detect any proton- or carbon-containing impurities. The integration of signals in the ¹H NMR can be used for quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for detecting non-volatile impurities and quantifying purity as a percentage of the total peak area.

  • Elemental Analysis (CHN/S): This analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The experimental values should match the theoretical values for the molecular formula C₄H₁₀ClNO₂S within a narrow margin (typically ±0.4%).

FAQ 3: What common impurities might be present from its synthesis?

The impurities will depend on the synthetic route. A common synthesis involves the reaction of 3-sulfolene with an amine source.[6] Potential impurities could include:

  • Unreacted starting materials.

  • By-products from incomplete reactions or side reactions.

  • Residual solvents from the reaction or workup (e.g., acetonitrile, THF, dichloromethane).[6]

  • The free amine form if the final acidification with HCl was incomplete.

FAQ 4: How should I properly store the purified compound?

This compound is a salt and may be hygroscopic. To ensure its long-term stability:

  • Store in a tightly sealed container.

  • Keep it in a desiccator to protect it from moisture.

  • Store at room temperature, protected from light.

Data & Protocols

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/SystemRationale
Ethanol (EtOH)Good general-purpose polar solvent. Dissolves the compound when hot, less so when cold.
Isopropanol (IPA)Similar to ethanol, but often provides slightly lower solubility, which can improve yield.
Methanol / Diethyl EtherA binary system. Dissolve in minimal hot methanol, then add ether as an anti-solvent until cloudy.
Water / IsopropanolAnother binary system. Dissolve in a minimal amount of hot water and add IPA to induce precipitation.

Table 2: Analytical Specifications for Pure Product

ParameterSpecificationReference
Appearance White to off-white solidGeneral
Molecular Formula C₄H₁₀ClNO₂S[7]
Molecular Weight 171.65 g/mol [7][8]
Melting Point ~208°C[5]
Purity (HPLC) ≥98%[4]
Experimental Protocols
Protocol 1: Standard Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol) from Table 1. Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely at or near the boiling point.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration. Pre-heat a clean flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), until a constant weight is achieved.

Visualization

Diagrams

Purification_Decision_Tree start Crude Product Analysis purity Purity Assessment (NMR/HPLC) start->purity color Product Discolored? purity->color Purity < 95% final_product Pure Product (Verify with Analysis) purity->final_product Purity > 95% No Discoloration recrystallize Perform Recrystallization (Protocol 1) color->recrystallize No charcoal Add Activated Charcoal during Recrystallization color->charcoal Yes recrystallize->final_product charcoal->final_product

Caption: Decision tree for purification strategy.

Recrystallization_Workflow cluster_hot Hot Stage cluster_cold Cold Stage dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent decolorize 2. (Optional) Add Charcoal dissolve->decolorize hot_filter 3. (Optional) Hot Filter decolorize->hot_filter cool 4. Cool Slowly (RT then Ice Bath) hot_filter->cool filter 5. Vacuum Filter Crystals cool->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Under Vacuum wash->dry

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: Troubleshooting Low Efficacy of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this non-electrophilic NRF2 activator. Here, we address common challenges that can lead to perceived low efficacy and provide structured, actionable solutions to enhance your experimental success.

Understanding the Mechanism: The Keap1-Nrf2 Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] this compound, as a non-electrophilic activator, is designed to disrupt the Keap1-Nrf2 protein-protein interaction. This disruption prevents Nrf2 degradation, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.[3][4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Releases Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1->Keap1_Nrf2 Ub Ubiquitin Ub->Keap1_Nrf2 Ubiquitination Compound 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Compound->Keap1_Nrf2 Disrupts Interaction Maf Maf Nrf2_nuc->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Cytoprotective Gene Transcription ARE->Genes Initiates

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you may encounter, from reagent handling to data interpretation.

Category 1: Reagent Quality and Preparation

Question 1: I'm observing lower than expected activity. Could the compound have degraded?

Answer: This is a critical first question to address. The stability of your small molecule activator is paramount for reproducible results.

  • Potential Causes & Solutions:

    • Improper Storage: this compound is a solid, crystalline compound. As with most amine hydrochlorides, it should be stored in a cool, dark, and dry place to prevent degradation. Refer to the manufacturer's instructions for specific storage temperatures.

    • Solution Instability: While specific stability data for this compound in various solvents is not extensively published, amine hydrochlorides in aqueous solutions can be susceptible to degradation, particularly at neutral to alkaline pH and elevated temperatures.

      • pH: Studies on similar compounds suggest that acidic conditions (pH < 6.0) generally favor stability.[5] If your experimental buffer is neutral or alkaline, consider preparing fresh stock solutions for each experiment.

      • Temperature: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot your stock solution into single-use volumes to minimize degradation.

      • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. Ensure you are using anhydrous, high-purity DMSO. Even small amounts of water in DMSO can affect compound stability over time.

  • Recommended Action:

    • Prepare Fresh Solutions: Always prepare fresh working dilutions from a recently prepared stock solution for each experiment.

    • Quality Control: If you suspect compound degradation, consider obtaining a fresh batch from a reputable supplier.

Question 2: My compound is not fully dissolving. Could this be the issue?

Answer: Yes, poor solubility can significantly reduce the effective concentration of the compound in your assay, leading to lower efficacy.

  • Potential Causes & Solutions:

    • Incorrect Solvent: While this compound is generally soluble in water and DMSO, always verify the solubility information provided by the supplier.

    • Precipitation in Media: When diluting a high-concentration DMSO stock into aqueous cell culture media, the compound may precipitate.

      • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation.

      • Serial Dilutions: Prepare intermediate dilutions in your cell culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of media.

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize solubility issues.

Question 3: Could impurities in the compound be affecting my results?

Answer: While reputable suppliers provide compounds with high purity, the presence of impurities from the synthesis process can sometimes interfere with biological assays.

  • Potential Impurities: The synthesis of this compound originates from sulfolene derivatives.[1] Potential impurities could include unreacted starting materials or byproducts from the various synthetic steps.

  • Recommended Action:

    • Certificate of Analysis (CoA): Always review the CoA for your batch of the compound to check the purity and the method of analysis (e.g., HPLC, NMR).

    • Consider a Different Batch/Supplier: If you consistently face issues and have ruled out other factors, testing a different batch or a compound from another supplier may be beneficial.

Category 2: Experimental Procedure and Assay Conditions

Question 4: I am not observing Nrf2 activation. What are the optimal treatment conditions?

Answer: The kinetics of Nrf2 activation can vary depending on the cell type and the specific endpoint being measured.

  • Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range for screening could be from 0.1 µM to 50 µM.

  • Time-Course: The timing of Nrf2 activation and the subsequent downstream gene expression follows a temporal sequence.

    • Nrf2 Nuclear Translocation: This is an early event, typically peaking within 1-4 hours of treatment.

    • ARE-Reporter Gene Expression: Activation of a reporter gene like luciferase may require a longer incubation period, often between 16-24 hours.

    • Target Protein Expression (e.g., NQO1, HO-1): The accumulation of downstream proteins will be even later, potentially requiring 12-48 hours of treatment.

Experimental EndpointTypical Incubation Time
Nrf2 Nuclear Translocation1 - 4 hours
ARE-Reporter Gene Expression16 - 24 hours
Target Protein Expression12 - 48 hours
  • Recommended Action: Conduct a time-course experiment at a fixed, potentially effective concentration to identify the optimal time point for your endpoint of interest.

Question 5: My results are inconsistent between experiments. What could be causing this variability?

Answer: Experimental variability is a common challenge. Consistency in your protocol is key to obtaining reproducible data.

  • Potential Causes & Solutions:

    • Cell Seeding Density: Ensure that you are seeding the same number of cells in each well for every experiment. Use a cell counter for accuracy.

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered cellular responses.

    • Pipetting Technique: Inconsistent pipetting can introduce significant error. Use calibrated pipettes and maintain a consistent technique.

    • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell health. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.

Category 3: Cellular System and Data Interpretation

Question 6: Is it possible that my cell line is not responsive to Nrf2 activators?

Answer: Yes, the responsiveness of cell lines to Nrf2 activators can vary significantly.

  • Potential Causes & Solutions:

    • Mutations in the Nrf2/Keap1 Pathway: Some cell lines may have mutations in Keap1 or Nrf2 that lead to constitutively high basal Nrf2 activity. In such cases, further stimulation with an activator may not produce a significant response.

    • Cell-Specific Factors: The expression levels of Keap1 and Nrf2, as well as other cellular factors, can influence the response to activators.

  • Recommended Action:

    • Use a Validated Cell Line: Cell lines such as HepG2 (human hepatoma) and HaCaT (human keratinocytes) are well-characterized and commonly used for Nrf2 activation assays.

    • Positive Controls: Always include a well-characterized Nrf2 activator as a positive control in your experiments. Common positive controls include sulforaphane (an electrophilic activator) or other known non-electrophilic activators. This will help you validate that your assay system is working correctly.

Question 7: I'm not seeing an effect. How can I be sure my detection method is working?

Answer: The method used to detect Nrf2 activation needs to be sensitive and properly validated.

  • Western Blot for Nuclear Translocation:

    • Fractionation Efficiency: Ensure your nuclear and cytoplasmic fractionation protocol is efficient. Use nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers to check the purity of your fractions.

    • Antibody Performance: Use an antibody against Nrf2 that is validated for the application you are using (e.g., Western blot, immunofluorescence).

  • ARE-Luciferase Reporter Assay:

    • Reporter Construct: Confirm that your ARE-luciferase reporter construct is functional by treating your cells with a potent positive control.

    • Lysis and Detection Reagents: Ensure that your luciferase assay reagents are not expired and are prepared according to the manufacturer's instructions.

  • qPCR for Target Gene Expression:

    • Primer Efficiency: Validate your qPCR primers for target genes like NQO1 and HMOX1 to ensure they have high amplification efficiency.

    • RNA Quality: Use high-quality RNA for your reverse transcription reaction.

Troubleshooting_Workflow Start Low or No Efficacy Observed Reagent Check Reagent Quality - Fresh Compound? - Correct Storage? - Soluble? Start->Reagent Reagent->Start If Issue Found, Re-run Procedure Review Experimental Procedure - Dose-Response? - Time-Course? - Consistent Technique? Reagent->Procedure If Reagents OK Procedure->Start If Issue Found, Re-run Cellular Evaluate Cellular System - Responsive Cell Line? - Positive Control Works? - Healthy Cells? Procedure->Cellular If Procedure OK Cellular->Start If Issue Found, Re-run Data Verify Data Analysis - Correct Normalization? - Appropriate Statistical Test? Cellular->Data If Cellular System OK Data->Start If Issue Found, Re-analyze Resolved Issue Resolved Data->Resolved If Analysis OK

Caption: A systematic workflow for troubleshooting low efficacy of this compound.

Experimental Protocol: Nrf2 Activation Assay using an ARE-Luciferase Reporter Cell Line

This protocol is adapted for a non-electrophilic activator like this compound.

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE)

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Positive control (e.g., another validated non-electrophilic Nrf2 activator)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare serial dilutions of the compound and the positive control in cell culture medium. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Incubate for 5-10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data by dividing the luminescence signal of the compound-treated wells by the signal of the vehicle control wells to determine the fold induction.

    • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

References

Technical Support Center: Ensuring the Stability of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (ATHS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for maintaining the integrity of this compound throughout its handling, storage, and application in your experiments. Our goal is to equip you with the necessary knowledge to prevent degradation and ensure the reliability and reproducibility of your results.

Introduction: Understanding the Molecule

This compound is a versatile building block in medicinal chemistry and drug discovery. Its structure comprises a stable sulfone group within a five-membered aliphatic ring and a primary amine hydrochloride. While the sulfolane ring is known for its high thermal and chemical stability, the primary amine functionality is more susceptible to degradation, which can compromise the purity and reactivity of the compound.[1][2] This guide will address the potential degradation pathways and provide practical solutions to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of ATHS are exposure to high temperatures, humidity, light, and inappropriate pH conditions, particularly in solution. The primary amine hydrochloride is the most reactive part of the molecule and is susceptible to oxidation.[3][4][5]

Q2: How should I properly store solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[6] This minimizes exposure to moisture, oxygen, and light.

Q3: I've noticed a discoloration of the solid compound. What does this indicate?

A3: Discoloration, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidation of the primary amine. While minor discoloration may not significantly impact all applications, it is a sign of impurity formation and warrants investigation before use in sensitive experiments.

Q4: What is the recommended solvent for dissolving this compound?

A4: The choice of solvent depends on the specific application. For stock solutions, anhydrous polar aprotic solvents like DMSO or DMF can be used. If aqueous solutions are required, it is crucial to use deoxygenated buffers and to be mindful of the solution's pH, as this can significantly impact stability.[6][7][8][9]

Q5: What is the optimal pH range for solutions of this compound?

A5: Acidic conditions (pH 3-5) generally promote the stability of primary amine hydrochlorides in solution by keeping the amine protonated and less susceptible to oxidation.[7][8][9][10] Alkaline conditions should be avoided as the free amine is more prone to degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Reactivity in a Reaction Degradation of the starting material.- Confirm the purity of your ATHS using a suitable analytical method (e.g., HPLC-UV, NMR).- If degradation is confirmed, use a fresh, properly stored batch of the compound.- Re-evaluate your reaction setup to exclude sources of air and moisture.
Appearance of Unexpected Peaks in HPLC Analysis Formation of degradation products.- Compare the chromatogram to a reference standard of the pure compound.- Perform forced degradation studies to identify potential degradation products and their retention times.- Adjust storage and handling procedures to minimize degradation.
Inconsistent Experimental Results Variable purity of the compound between batches or due to gradual degradation.- Implement a routine quality control check of the compound before use.- Ensure consistent and proper storage conditions for all batches.- Prepare fresh solutions for each experiment.
Precipitation from Solution Poor solubility or pH-dependent precipitation.- Confirm the solubility of the compound in your chosen solvent system.- Adjust the pH of the solution to maintain solubility and stability.- Consider using a co-solvent if solubility is an issue.

Potential Degradation Pathways

Understanding the potential chemical transformations that this compound can undergo is crucial for preventing them. The primary degradation pathways involve the primary amine functionality.

DegradationPathways cluster_main This compound cluster_degradation Degradation Products A ATHS (Stable Form) B Oxidized Species (e.g., N-oxide, Nitroalkane) A->B Oxidation (O2, Peroxides) C Deaminated Product (Alcohol) A->C Reaction with Nitrous Acid (from Nitrite Impurities) D Products of Reaction with Electrophiles A->D Reaction with Carbonyls, Acylating Agents, etc. caption Potential Degradation Pathways of ATHS.

Caption: Potential Degradation Pathways of ATHS.

  • Oxidation: The primary amine can be oxidized to form various products, including N-oxides and nitroalkanes.[4][11][12][13][14] This is often accelerated by the presence of oxygen, metal ions, and light.

  • Reaction with Nitrous Acid: In the presence of nitrite impurities (which can be present in some reagents or form from atmospheric nitrogen oxides), primary aliphatic amines can react to form unstable diazonium salts. These can then decompose to form other species, such as the corresponding alcohol.[15]

  • Reaction with Electrophiles: The nucleophilic primary amine can react with various electrophiles, such as aldehydes, ketones, and acylating agents, if they are present as impurities or in the reaction mixture.[15]

Experimental Protocols

Protocol 1: Handling and Preparation of a Standard Solution

This protocol outlines the best practices for preparing a solution of this compound for experimental use.

  • Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere: If possible, handle the solid compound in a glove box under an inert atmosphere (argon or nitrogen) to minimize exposure to air and moisture.

  • Weighing: Use a clean, dry spatula and weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add the desired volume of anhydrous, deoxygenated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the compound completely. Sonication can be used if necessary, but avoid excessive heating.

  • Storage of Solution: Store the solution in a tightly sealed vial with a septum cap, wrapped in aluminum foil to protect from light, at 2-8°C. Use the solution as fresh as possible.

Protocol 2: Stability Indicating HPLC Method for Purity Assessment

This protocol provides a general high-performance liquid chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.[16][17][18][19][20][21]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh ATHS Sample prep2 Dissolve in Mobile Phase A prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Isocratic or Gradient Elution hplc1->hplc2 hplc3 UV Detection (e.g., 210 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate % Purity data1->data2 data3 Identify Degradation Peaks data1->data3 caption HPLC Workflow for Purity Assessment.

Caption: HPLC Workflow for Purity Assessment.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of Mobile Phase B and gradually increase. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength 210 nm (or a wavelength determined by UV scan of the pure compound)
Injection Volume 10 µL

Note: This is a starting point, and the method may need to be optimized for your specific instrumentation and to achieve the desired separation of any observed impurities.

References

Overcoming solubility problems with 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Aminotrahydrothiophene 1,1-Dioxide Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the handling and use of this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Introduction to a Unique Reagent

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 51642-03-6) is a valuable primary amine built on a sulfolane scaffold.[1][2][3][4] The sulfone group, with its strong electron-withdrawing nature and capacity for hydrogen bonding, imparts unique properties to the molecule, influencing its reactivity and solubility.[5] While its hydrochloride salt form enhances stability and shelf-life, it frequently presents solubility challenges in common organic solvents, a critical hurdle in its application in synthesis. This guide provides a systematic approach to overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of this reagent is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO₂S[1][6]
Molecular Weight 171.65 g/mol [1][6]
Appearance White to off-white solid
Melting Point ~208 °C[4]
Predicted pKa (of conjugate acid) ~7.07[7]

The predicted pKa of the corresponding free amine's conjugate acid is approximately 7.07.[7] This value is critical as it indicates that the amine is a relatively weak base, and its protonated (salt) form will predominate at pH values below this. To effectively use the amine as a nucleophile, the reaction medium should ideally be at a pH above 7.07.

Q2: In which solvents is this compound soluble?

As a salt, its solubility is governed by the principle of "like dissolves like." It exhibits good solubility in polar protic solvents and is generally insoluble in nonpolar organic solvents.

Solvent ClassExamplesQualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the salt and the ability of the solvent to hydrogen bond and solvate both the ammonium cation and the chloride anion leads to good solubility.[8][9]
Polar Aprotic DMSO, DMFModerate to LowThese solvents have high dielectric constants and can solvate the cation, but less effectively solvate the chloride anion, leading to lower solubility compared to protic solvents.
Ethers THF, Diethyl Ether, DioxaneVery Low / InsolubleThese solvents have low polarity and cannot effectively solvate the ions of the salt.[10]
Chlorinated Dichloromethane (DCM), ChloroformVery Low / InsolubleWhile moderately polar, their ability to dissolve ionic salts is limited.
Hydrocarbons Hexanes, TolueneInsolubleThese nonpolar solvents are unable to overcome the lattice energy of the salt.

Q3: My compound is not dissolving in my reaction solvent. What is the first thing I should do?

The most common reason for insolubility is that the reaction solvent is not polar enough to dissolve the hydrochloride salt. The immediate troubleshooting step is to consider the reaction chemistry. If the amine is intended to act as a nucleophile, it must be in its free base form. Therefore, the most effective strategy is not to find a solvent for the salt, but to convert the salt to its more organic-soluble free base in situ.

Troubleshooting Guide: Tackling Solubility in Organic Synthesis

The Core Issue: Salt vs. Free Base

The hydrochloride salt is ionic and thus has high lattice energy, making it poorly soluble in most organic solvents. The neutral free amine, however, is a more typical organic molecule and will be significantly more soluble in a wider range of organic solvents. The key to using this reagent in organic synthesis is to liberate the free amine from its salt form.

Method 1: In-Situ Free-Basing with an Amine Base

This is the most common and often the simplest method for reactions that can tolerate a tertiary amine base.

Causality: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA or Hünig's base), is added to the reaction mixture.[11] This added base is stronger than the 3-aminotetrahydrothiophene 1,1-dioxide free amine and will deprotonate the ammonium salt, generating the free amine and the hydrochloride salt of the added base.

  • Reaction: (C₄H₉NO₂S)H⁺Cl⁻ + (C₂H₅)₃N → C₄H₉NO₂S + (C₂H₅)₃NH⁺Cl⁻

The triethylamine hydrochloride formed is often insoluble in many organic solvents and may precipitate, but the desired free amine is now dissolved and available for reaction.

Protocol: General Procedure for In-Situ Free-Basing with Triethylamine

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add the desired anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile, or THF).

  • Base Addition: Add triethylamine (1.1 - 1.5 eq) dropwise to the suspension at room temperature with stirring.

  • Stirring: Stir the mixture for 15-30 minutes. You may observe the solid dissolving as the free amine is formed. The reaction mixture is now ready for the addition of other reagents.

Method 2: In-Situ Free-Basing with an Inorganic Base

For reactions sensitive to tertiary amines, an inorganic base can be used.

Causality: A solid inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is added to the reaction.[12][13] These bases are strong enough to deprotonate the amine salt. Since the base is a solid and generally insoluble in the organic solvent, the reaction occurs at the solid-liquid interface. This method has the advantage of easy removal of the base and its corresponding salt by simple filtration after the reaction.

Protocol: General Procedure for In-Situ Free-Basing with Potassium Carbonate

  • Setup: To a dry reaction flask, add this compound (1.0 eq) and finely powdered anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Solvent Addition: Add the desired anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF).

  • Stirring: Stir the suspension vigorously at room temperature or elevated temperature as required by the subsequent reaction. The free amine will be generated in solution.

  • Work-up: Upon completion of the reaction, the solid potassium salts can be removed by filtration.

Method 3: Phase-Transfer Catalysis (for Biphasic Reactions)

When the reacting partner is in an organic phase and the amine salt is in an aqueous phase, a phase-transfer catalyst can be employed.

Causality: A phase-transfer catalyst (PTC), typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of an anion from the aqueous phase to the organic phase.[14][15] In this context, if a reaction is performed with an aqueous base (like NaOH), the PTC can help shuttle the reactants across the phase boundary. More relevantly, the lipophilic cation of the PTC can pair with an anionic nucleophile (if one is used in the reaction) and bring it into the organic phase where the free amine has been generated. This technique is particularly useful for nucleophilic substitution reactions.[16][17]

Experimental Workflow for Solubility Troubleshooting

Here is a decision-making workflow for addressing solubility issues with this compound in a typical organic reaction.

G start Start: Dissolving 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride for reaction check_solvent Is the solvent polar protic (e.g., water, methanol)? start->check_solvent dissolved Soluble: Proceed with reaction (Note: solvent may be reactive) check_solvent->dissolved Yes not_dissolved Insoluble/Poorly Soluble in common organic solvent check_solvent->not_dissolved No check_reaction_type Is the amine the nucleophile? not_dissolved->check_reaction_type yes_nucleophile Yes check_reaction_type->yes_nucleophile no_nucleophile No (Contact Technical Support for advanced troubleshooting) check_reaction_type->no_nucleophile free_base Strategy: In-situ free-basing yes_nucleophile->free_base check_base_tolerance Is the reaction tolerant to tertiary amine bases? free_base->check_base_tolerance yes_amine_base Yes check_base_tolerance->yes_amine_base no_amine_base No check_base_tolerance->no_amine_base use_tea Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq) yes_amine_base->use_tea use_k2co3 Use an inorganic base (e.g., K2CO3, NaHCO3) (2-3 eq) no_amine_base->use_k2co3 reaction_proceeds Free amine is generated in solution. Proceed with the reaction. use_tea->reaction_proceeds use_k2co3->reaction_proceeds

Caption: Decision workflow for dissolving the hydrochloride salt.

Purification and Handling of the Hydrochloride Salt

Q4: My product is an oil/gum after synthesis and I need to isolate it as a solid hydrochloride salt. How can I do this?

Often, the free amine product is an oil. Conversion to the hydrochloride salt can facilitate isolation and purification as a solid.

Protocol: Formation and Isolation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free amine product in a suitable organic solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or a mixture of DCM/ether).[18][19]

  • Acidification: Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate as a solid. If it oils out, try adding more of the less polar solvent or scratching the side of the flask.

  • Isolation: Collect the solid by filtration, wash with the precipitation solvent (e.g., diethyl ether), and dry under vacuum.[10]

Q5: The isolated hydrochloride salt is hygroscopic and difficult to handle. What can I do?

Hygroscopicity can be an issue with amine hydrochlorides. If the salt is "gummy" or "oily," it may be due to residual water or solvent.

Troubleshooting Tip: A common technique is to dissolve or suspend the gummy solid in a solvent that forms an azeotrope with water, such as acetonitrile or ethyl acetate, and then remove the solvent under reduced pressure.[16] Repeating this process can effectively dry the salt and result in a free-flowing solid.

Conclusion

Successfully utilizing this compound hinges on understanding its salt-versus-free-base chemistry. Direct dissolution of the salt in common organic synthesis solvents is often not a viable strategy. Instead, in-situ generation of the free amine is the most effective approach. By selecting the appropriate base for your reaction conditions, you can unlock the full potential of this versatile building block for your research and development needs.

References

Technical Support Center: Enhancing the Potency of 3-Aminotetrahydrothiophene 1,1-Dioxide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminotetrahydrothiophene 1,1-dioxide analogs. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of optimizing the potency of these promising therapeutic agents. Our focus is on providing practical, field-proven insights grounded in scientific principles to accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the structure-activity relationship (SAR) and optimization of 3-aminotetrahydrothiophene 1,1-dioxide analogs.

Q1: What is the primary mechanism of action for this class of compounds?

3-Aminotetrahydrothiophene 1,1-dioxide analogs primarily function as non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2] NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, which contain antioxidant response elements (ARE) in their promoters.[1] Under normal conditions, NRF2 is kept at low levels by its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for proteasomal degradation.[1] These analogs are designed to disrupt the NRF2-KEAP1 interaction, leading to NRF2 accumulation, nuclear translocation, and subsequent activation of the ARE-driven protective gene expression.[1][2] This mechanism is particularly attractive for targeting diseases associated with oxidative stress and inflammation.[2][3]

Q2: What are the key structural features of 3-aminotetrahydrothiophene 1,1-dioxide analogs that are crucial for their potency?

The core structure of these analogs, consisting of the 3-aminotetrahydrothiophene 1,1-dioxide scaffold, is fundamental to their activity. Systematic studies have confirmed that the sulfone linkage is essential for their ARE-inducing activity.[1] The potency and efficacy of these compounds are significantly influenced by the substituents on the aminoalkyl moiety.[1] Fine-tuning this part of the molecule is a key strategy for enhancing potency.

Q3: How can modifications to the aminoalkyl moiety impact the potency of these analogs?

Modifications to the aminoalkyl group can have a profound effect on the potency and pharmacological properties of these analogs.[1] For instance, replacing an isobutylamine group with a β-alanine group has been shown to result in a roughly 10-fold improvement in ARE-inducing potency.[1] Conversely, increasing the alkyl chain length, such as with γ-aminobutyric acid or aminocaproic acid, can lead to a loss of activity.[1] This suggests that an optimal alkyl chain length exists for terminal carboxylic acids. Additionally, substitutions on the aminoalkyl group can influence the metabolic stability of the analogs by reducing oxidative dealkylation by CYP enzymes, which can otherwise lead to less potent and more cytotoxic metabolites.[1]

Q4: Are there any specific analogs that have shown significantly improved potency?

Yes, research has identified several analogs with submicromolar potency for ARE activation. For example, analogs 17 (a 3,3,3-trifluoropropylamine substituted compound), 18 , and 22 have demonstrated improved cellular potency and efficacy.[1][2] Analog 17 , in particular, showed a 3.5-fold higher fold induction (FI) of ARE activity compared to the parent compound and exhibited no cytotoxicity in IMR32 cells at concentrations below 20 μM.[1]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common challenges encountered during the synthesis, purification, and biological evaluation of 3-aminotetrahydrothiophene 1,1-dioxide analogs.

Guide 1: Overcoming Challenges in Analog Synthesis

Issue: Low yields or incomplete reactions during the synthesis of bis-sulfone analogs.

Potential Causes and Solutions:

  • Purity of Starting Materials: Ensure the purity of commercially available starting materials like 3-sulfolene and 3,4-dichlorobenzenethiol. Impurities can interfere with the reaction.

  • Reaction Conditions for Dehydrobromination: The dehydrobromination step using pyridine in refluxing CH2Cl2 is critical. Ensure the reaction is carried out under strictly anhydrous conditions, as moisture can quench the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Oxidation Step: The consecutive mCPBA oxidation is a key step. The amount of mCPBA should be carefully controlled to avoid over-oxidation. The reaction temperature should be maintained as specified in the protocol.

  • Conjugate Addition: The final conjugate addition with diverse amines can be sensitive to the basicity of the amine and the reaction conditions. For less reactive amines, consider using a stronger base or higher reaction temperatures. However, be mindful of potential side reactions.

Experimental Protocol: Synthesis of Bis-Sulfone Analogs (General Procedure) [1]

  • Synthesis of β-bromosulfide (14): React commercially available 3-sulfolene (13 ) with 3,4-dichlorobenzenethiol in the presence of N-bromosuccinimide (NBS).

  • Dehydrobromination to form (15): Treat the resulting β-bromosulfide (14 ) with pyridine in refluxing CH2Cl2.

  • Oxidation: Perform consecutive mCPBA oxidation of the dehydrobrominated product (15 ).

  • Conjugate Addition: React the oxidized intermediate with a diverse range of amines under basic or neutral conditions to obtain the desired bis-sulfones (17–28 ).

Guide 2: Optimizing In Vitro Potency Screening

Issue: High variability or inconsistent results in ARE-luciferase reporter assays.

Potential Causes and Solutions:

  • Cell Line Stability: Ensure the stability of the ARE-luciferase reporter cell line. Regularly check for reporter gene expression and responsiveness to a known NRF2 activator as a positive control.

  • Compound Solubility: Poor solubility of the test analogs can lead to inaccurate potency measurements. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not cause precipitation.

  • Cytotoxicity: It is crucial to assess the cytotoxicity of the analogs in parallel with the ARE induction assay.[1] High concentrations of some compounds may induce cytotoxicity, which can interfere with the luciferase signal and lead to a false interpretation of the results. Determine the IC50 for cytotoxicity for each analog.

  • Assay Controls: Always include appropriate controls in your assay plate:

    • Vehicle Control (e.g., DMSO): To establish the baseline luciferase activity.

    • Positive Control (e.g., a known NRF2 activator): To ensure the assay is performing correctly.

    • Untreated Cells: To check for background luminescence.

Data Presentation: Potency and Cytotoxicity of Optimized Analogs

CompoundEC50 (ARE Induction, μM)[1]FI (Fold Induction)[1]IC50 (Cytotoxicity, μM)[1]
2 1.220.2> 20
17 0.870.7> 20
18 0.125.4> 20
22 0.230.1> 20

EC50 values represent the concentration for half-maximal induction. FI is the fold induction relative to a DMSO control. IC50 values for cytotoxicity represent the concentration that results in 50% cell death.

Part 3: Visualizations and Workflows

Diagram 1: General Workflow for Potency Enhancement

Potency_Enhancement_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization Start Identify Lead Compound (e.g., Analog 2) Design Design Analogs with Aminoalkyl Modifications Start->Design Synthesis Synthesize Designed Analogs Design->Synthesis Screening In Vitro Screening (ARE-Luciferase Assay) Synthesis->Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR SAR->Design Iterative Design Selection Select Potent & Non-toxic Analogs (e.g., 17, 18, 22) SAR->Selection Further_Opt Further Optimization (e.g., ADME/PK studies) Selection->Further_Opt

Caption: A streamlined workflow for the design, synthesis, and evaluation of 3-aminotetrahydrothiophene 1,1-dioxide analogs to enhance potency.

Diagram 2: NRF2 Activation Pathway

NRF2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds & Promotes Ubiquitination Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Analog 3-Aminotetrahydrothiophene 1,1-dioxide Analog Analog->KEAP1 Inhibits Ub Ubiquitin ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds to Genes Cytoprotective Genes ARE->Genes Activates Transcription

Caption: The mechanism of action of 3-aminotetrahydrothiophene 1,1-dioxide analogs in activating the NRF2 pathway.

References

Interpreting unexpected results with 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 3-Aminotrahydrothiophene 1,1-dioxide hydrochloride (CAS: 51642-03-6). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities and nuances of working with this versatile building block. My goal as your virtual application scientist is to move beyond simple protocols and provide a framework for interpreting unexpected results, optimizing reactions, and ensuring the integrity of your experimental outcomes. We will explore the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Compound Overview

3-Aminotetrahydrothiophene 1,1-dioxide, often referred to as 3-aminosulfolane, is a bifunctional molecule featuring a primary amine on a sulfolane ring.[1] The potent electron-withdrawing nature of the sulfone group significantly influences the chemical properties of the amine, reducing its basicity and nucleophilicity compared to simpler alkylamines.[2][3] This unique electronic profile makes it a valuable synthon, particularly in the development of novel therapeutics such as non-electrophilic NRF2 activators, but it also presents challenges that can lead to unexpected experimental results.[4]

PropertyValueSource
Molecular Formula C₄H₁₀ClNO₂S[1]
Molecular Weight 171.65 g/mol [1]
Melting Point 208°C[5]
Appearance Solid[6]
Primary Hazards Skin, eye, and respiratory irritant[1][7][8]

Troubleshooting Guide: Interpreting Unexpected Results

This section addresses specific, complex problems you may encounter. Each scenario follows a logical progression from problem identification to a validated solution, grounded in chemical principles.

Scenario 1: Stalled or Low-Yield N-Acylation Reaction

Question: I am attempting to acylate 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride with an acid chloride in the presence of triethylamine (TEA) in dichloromethane (DCM), but the reaction is yielding only ~15-20% of my desired amide after 24 hours. TLC and LC-MS analysis shows primarily unreacted starting material. What is going wrong?

Answer:

This is a classic issue rooted in the interplay between the reagent's form (a hydrochloride salt) and its reduced nucleophilicity.

  • Probable Cause & Mechanistic Insight:

    • Insufficient Basicity: The starting material is a hydrochloride salt. Triethylamine (pKa of conjugate acid ~10.7) is often not a strong enough base to fully and irreversibly deprotonate the ammonium salt to generate the free, nucleophilic amine, especially given the amine's reduced basicity from the adjacent sulfone group. This results in a low concentration of the active nucleophile at any given time.

    • Reduced Nucleophilicity: The powerful electron-withdrawing sulfone group significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile than typical primary amines.[2] A standard acylation condition that works for a simple alkylamine may be insufficient here.

  • Troubleshooting & Verification Workflow: To systematically diagnose this issue, a series of small-scale parallel reactions is the most efficient approach. This allows for direct comparison of reaction parameters.[9]

    G cluster_0 Vary Base (in DCM) cluster_1 Vary Solvent (with DIPEA) A Low Yield in Acylation B Hypothesis: Insufficient Base or Low Nucleophilicity A->B C Verification Protocol: Parallel Test Reactions (5 mg scale) B->C D Test 1: TEA (Control) C->D Establish Baseline E Test 2: DIPEA C->E Stronger H-Base F Test 3: DBU (Non-nucleophilic) C->F Stronger Non-Nuc. G Test 4: DCM C->G Aprotic H Test 5: Acetonitrile (ACN) C->H Polar Aprotic I Test 6: DMF C->I Polar Aprotic, High BP

    Caption: Workflow for diagnosing a stalled acylation reaction.

  • Detailed Verification Protocol:

    • Set up three small-scale reactions in parallel using your standard substrate amounts in DCM.

    • Reaction A (Control): Use 2.5 equivalents of Triethylamine (TEA).

    • Reaction B: Use 2.5 equivalents of Diisopropylethylamine (DIPEA), a stronger, more sterically hindered base.

    • Reaction C: Use 2.5 equivalents of 1,8-Diazabicycloundec-7-ene (DBU), a very strong, non-nucleophilic amidine base.

    • Stir all reactions at room temperature and monitor by LC-MS at 1, 4, and 8 hours. Compare the percentage conversion to the desired product.

  • Validated Solution & Protocol: For effective acylation, a stronger, non-nucleophilic base in a polar aprotic solvent is recommended to ensure complete deprotonation and improve reaction kinetics.

    Optimized N-Acylation Protocol:

    • To a stirred solution of this compound (1.0 eq) in dry acetonitrile (ACN, 0.2 M) under a nitrogen atmosphere, add Diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture for 15 minutes at room temperature to ensure complete formation of the free amine.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add the acid chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor progress by TLC or LC-MS until the starting material is consumed.[9]

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Scenario 2: Product Instability or Loss During Aqueous Workup

Question: My reaction appears to go to completion by LC-MS, showing a clean peak for my desired N-alkylated product. However, after performing a standard basic (e.g., NaHCO₃) or acidic (e.g., dilute HCl) aqueous workup followed by extraction, I recover very little of my product, and the crude NMR is messy. Where is my product going?

Answer:

This common and frustrating problem often points to two culprits: product decomposition under the workup conditions or high water solubility leading to extraction failure.[10] The sulfone moiety can impart significant polarity and water solubility to derivatives.

  • Probable Cause & Mechanistic Insight:

    • pH Instability: Your newly formed product may contain functional groups that are sensitive to acidic or basic conditions, leading to hydrolysis or degradation.[9][10]

    • High Polarity & Water Solubility: The presence of the sulfone (a strong hydrogen bond acceptor) and potentially other polar groups on your molecule can make it highly soluble in the aqueous layer, preventing its efficient extraction into common organic solvents like ethyl acetate or DCM.[10]

  • Troubleshooting & Verification Workflow:

    G A Product Loss During Workup B Hypothesis: pH Instability or Aqueous Solubility A->B C Verification Protocol B->C D Test Product Stability C->D E Analyze Aqueous Layer C->E F Spot small aliquot of crude reaction mixture onto 3 TLC plates. D->F I Take sample of aqueous layer post-extraction. E->I G Elute one plate in neutral solvent. Spot second with dilute HCl, third with NaHCO3. F->G H Compare spots after 10 min. Disappearance indicates instability. G->H J Inject into LC-MS. Presence of product mass confirms solubility issue. I->J

    Caption: Diagnostic workflow for product loss during workup.

  • Detailed Verification Protocol:

    • pH Stability Test: Before workup, take a small aliquot of the crude reaction mixture. Spot it on a TLC plate. On two other spots on the same plate, add a micro-drop of 1M HCl and 1M NaOH, respectively. Let the plate sit for 10 minutes, then elute. If the product spot has diminished or changed Rƒ in the acidic or basic lanes, you have confirmed pH instability.[10]

    • Aqueous Solubility Test: After performing your standard workup and extraction, retain the aqueous layer. Inject a small sample of this aqueous layer directly into an LC-MS. The presence of a strong signal corresponding to your product's mass confirms it is being lost to the aqueous phase.[10]

  • Validated Solution & Protocol: If instability is the issue, a neutral workup is required. If solubility is the problem, adjusting the extraction solvent system is necessary.

    Optimized Workup & Extraction Protocol:

    • Quench the reaction by adding water (if pH neutral) or a saturated NH₄Cl solution (a mildly acidic buffer).

    • Solvent Selection: Instead of ethyl acetate, perform extractions with a more polar solvent system that is still immiscible with water, such as a 9:1 mixture of Chloroform:Isopropanol, or perform continuous liquid-liquid extraction.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can significantly improve the partitioning of polar organic compounds into the organic layer.

    • Combine the organic layers, dry over anhydrous MgSO₄ (which is more effective for wet organic layers than Na₂SO₄), filter, and carefully concentrate under reduced pressure.

    • Alternative: If the product is very stable, consider removing the solvent in vacuo and directly purifying the resulting crude solid/oil by column chromatography without an aqueous workup.

Frequently Asked Questions (FAQs)

Q1: Do I need to free-base the amine from the hydrochloride salt before my reaction?

A: Not necessarily, and it's often disadvantageous to do so as a separate step. The free amine can be unstable. It is standard and highly recommended to generate the free amine in situ by adding at least 2.1 equivalents of a suitable tertiary amine base (like DIPEA or N-methylmorpholine) directly to the reaction mixture containing the hydrochloride salt. One equivalent neutralizes the HCl salt, and the second equivalent acts as the base for the reaction itself.

Q2: How should I handle and store this compound?

A: The compound is classified as a skin, eye, and respiratory irritant.[1][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Store the compound in a tightly closed container in a cool, dry place away from strong oxidizing agents and strong bases.[7]

Q3: What solvents are generally compatible with this reagent?

A: It shows good solubility and stability in polar aprotic solvents. Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM) are commonly used and effective for a range of reactions.[4] For higher temperature reactions, sulfolane itself can be used as a solvent, as it is thermally stable, though it can be difficult to remove.[11][12]

Q4: I am seeing decomposition when running a reaction at high temperatures. What could be the cause?

A: While the sulfolane ring is generally robust, it can undergo thermal decomposition at temperatures above 200-220°C.[11] This degradation can be accelerated by the presence of impurities, particularly oxygen or water, leading to the formation of acidic byproducts like sulfur dioxide (SO₂), which can lower the pH and cause further decomposition.[11][13] If high temperatures are required, ensure your reaction is under a strictly inert atmosphere (Argon or Nitrogen) and uses rigorously dried solvents. Monitor your reaction for any color change to dark brown or black, which can be an indicator of degradation.[13]

References

Validation & Comparative

A Comparative Efficacy Analysis of 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride and Its Analogs as NRF2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcriptional program is a key therapeutic strategy for diseases associated with oxidative stress and inflammation. This guide provides a detailed comparative analysis of a series of 3-aminotetrahydrothiophene 1,1-dioxide analogs designed as non-electrophilic NRF2 activators. We delve into the synthetic rationale, experimental design for efficacy evaluation, and a systematic comparison of the biological activity of these compounds. The data presented herein identifies analogs with significantly improved potency and efficacy, offering a roadmap for future preclinical development in this chemical series.

Introduction: The Therapeutic Potential of NRF2 Activation

Oxidative stress is a contributing factor to a host of age-related and chronic diseases, including neurodegeneration and autoimmune disorders. The NRF2 signaling pathway is the master regulator of the cellular antioxidant response.[1] Under normal conditions, the protein KEAP1 targets NRF2 for degradation. However, in the presence of oxidative stress, NRF2 accumulates, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE), leading to the production of protective enzymes.[1]

Small molecules that can activate this pathway are of significant therapeutic interest. While many existing NRF2 activators act as electrophiles that covalently modify KEAP1, there is a growing focus on developing non-electrophilic activators to potentially avoid off-target effects.[1][2] This guide focuses on a series of 3-aminotetrahydrothiophene 1,1-dioxide derivatives, which have been investigated as non-electrophilic NRF2 activators.[1] The core structure, 3-aminotetrahydrothiophene 1,1-dioxide, serves as a versatile scaffold for chemical modification to enhance potency and efficacy.

Rationale for Analog Design and Synthesis

The initial lead compound, a bis-sulfone, demonstrated potential as a non-electrophilic ARE activator. However, metabolic studies suggested that oxidative dealkylation of the aminoalkyl moiety could lead to a metabolite with decreased potency and increased cytotoxicity.[1] This observation prompted a systematic modification of the aminoalkyl group to develop analogs with improved metabolic stability and cellular activity. The central hypothesis was that fine-tuning the substituents on this part of the molecule could enhance the pharmacological properties of the scaffold.[1]

The general synthetic strategy for the bis-sulfone analogs is outlined below.

Experimental Workflow: Synthesis of Bis-sulfone Analogs

G cluster_0 Step 1: Synthesis of β-bromosulfide cluster_1 Step 2: Dehydrobromination cluster_2 Step 3: Oxidation cluster_3 Step 4: Conjugate Addition A 3-Sulfolene D β-bromosulfide (14) A->D B 3,4-dichlorobenzenethiol B->D C N-bromosuccinimide (NBS) C->D F Dehydrobrominated product (15) D->F Treatment with E Pyridine in refluxing CH2Cl2 E->F H Oxidized intermediate F->H Oxidation with G mCPBA G->H J Desired bis-sulfones (17-28) H->J Reaction with I Diverse amines I->J

Caption: General synthetic workflow for the bis-sulfone analogs (17-28).[1]

Comparative Efficacy Evaluation

The primary measure of efficacy for these compounds was their ability to induce the Antioxidant Response Element (ARE). This was quantified using a cell-based reporter assay.

Experimental Protocol: ARE Induction Assay
  • Cell Line: IMR32 human neuroblastoma cells were used for this assay.

  • Assay Principle: The assay measures the transcriptional activity of NRF2 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test compounds (analogs of 3-aminotetrahydrothiophene 1,1-dioxide) or a vehicle control (DMSO).

    • After a specified incubation period, the cells are lysed, and the reporter gene activity is measured.

    • The results are expressed as "Fold Induction" (FI) relative to the DMSO control.

  • Cytotoxicity Assessment: In parallel, the cytotoxicity of the compounds was evaluated in the same cell line to ensure that the observed ARE induction was not due to cellular stress. IC50 values, the concentration at which 50% cytotoxicity is observed, were determined.[1]

Results: Efficacy and Potency of Analogs

The systematic modification of the aminoalkyl moiety of the parent compound (2) led to the identification of several analogs with improved potency and efficacy. The table below summarizes the key findings.

CompoundR Group (Aminoalkyl Moiety)Fold Induction (FI) at 20 µMIC50 (µM)
2 (Parent) Isobutylamine20.2> 20
17 3,3,3-Trifluoropropylamine70.7 > 20
18 Cyclobutylamine49.3> 20
19 2,2,2-Trifluoroethylamine10.9> 20
20 2-Fluorobenzylamine16.4> 20
22 Cyclopropylamine48.6> 20

Data sourced from a study on the optimization of 3-aminotetrahydrothiophene 1,1-dioxides.[1]

Key Observations:
  • Analog 17 , featuring a 3,3,3-trifluoropropylamine substitution, emerged as the most efficacious compound, demonstrating a 3.5-fold higher fold induction (FI = 70.7) compared to the parent compound 2.[1]

  • Analogs 18 and 22 , with cyclobutylamine and cyclopropylamine substitutions respectively, also showed significantly enhanced potency.[1]

  • Importantly, the most potent analogs, including 17 , did not exhibit cytotoxicity in IMR32 cells at concentrations up to 20 µM.[1]

  • The modifications that introduced fluoroalkyl groups, such as in analog 17, were particularly effective at enhancing activity, possibly by improving metabolic stability.

In Silico Drug-Likeness Prediction

To assess the potential of the most promising analogs for further development, an in silico analysis of their drug-like properties was conducted using tools like SwissADME. This analysis evaluates parameters such as hydrogen bond acceptors/donors, rotatable bonds, topological polar surface area, and violations of Lipinski's and Veber's rules.

The optimized bis-sulfones 17, 18, and 22 were predicted to have favorable pharmacological utility, suggesting they provide a solid chemical foundation for future preclinical studies.[1]

Conclusion

The systematic structural modification of 3-aminotetrahydrothiophene 1,1-dioxide has successfully yielded a series of potent and non-cytotoxic NRF2 activators. The introduction of a 3,3,3-trifluoropropylamine moiety in analog 17 led to a significant enhancement in efficacy, highlighting a key structural feature for optimizing this chemical scaffold. These findings underscore the value of targeted analog design in drug discovery and provide promising lead compounds for the development of novel therapeutics for diseases driven by oxidative stress. Further in vivo investigations are warranted to explore the therapeutic potential of these optimized analogs.

References

A Researcher's Guide to Validating the NRF2-Activating Potential of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the NRF2-activating potential of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. We move beyond a simple checklist of experiments to explain the causal logic behind each step, ensuring a self-validating and robust investigational cascade. Our approach emphasizes a comparative analysis against established benchmarks, providing context to the experimental outcomes.

The NRF2-Keap1 Pathway: A Cornerstone of Cellular Defense

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response.[1][2] Under normal, unstressed conditions, NRF2 is held in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][3] Keap1 acts as an adaptor protein for a CUL3-based E3 ubiquitin ligase complex, which continuously targets NRF2 for ubiquitination and subsequent degradation by the proteasome.[3][4] This ensures that NRF2 levels remain low.

When cells encounter oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified.[5][6] This modification induces a conformational change in Keap1, disrupting its ability to bind NRF2.[1][3] Consequently, newly synthesized NRF2 bypasses degradation, stabilizes, and translocates to the nucleus.[6] Inside the nucleus, NRF2 forms a heterodimer with small Maf (sMaf) proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes.[1][7] This binding initiates the transcription of a broad array of over 250 cytoprotective genes, including antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which detoxify reactive oxygen species (ROS) and electrophiles.[8]

Given its central role in mitigating cellular stress, the NRF2 pathway is a highly attractive therapeutic target for diseases characterized by oxidative stress and inflammation.[8][9]

Figure 1: The NRF2-Keap1 Signaling Pathway.

Comparative Framework: Establishing Performance Benchmarks

To objectively assess the efficacy of this compound, its performance must be compared against well-characterized NRF2 activators. This guide uses two industry-standard compounds as positive controls and comparators.

  • Sulforaphane (SFN): A naturally occurring isothiocyanate found in cruciferous vegetables.[2] It is one of the most potent naturally occurring inducers of NRF2 and acts as an electrophile, covalently modifying Keap1 cysteine residues.[10]

  • Dimethyl Fumarate (DMF): An FDA-approved drug for multiple sclerosis that also functions as an electrophilic NRF2 activator.[11][12][13][14]

This compound is reported to be a non-electrophilic activator, suggesting it may inhibit the Keap1-NRF2 protein-protein interaction (PPI) without forming covalent bonds.[15][16] This distinction is critical, as non-electrophilic activators may offer a more specific and potentially safer therapeutic profile.[9]

Table 1: Comparative Profile of NRF2 Activators

FeatureThis compound (Hypothesized)Sulforaphane (SFN)Dimethyl Fumarate (DMF)
Mechanism Non-electrophilic; inhibits Keap1-NRF2 protein-protein interaction (PPI).[15][16]Electrophilic; covalent modification of reactive cysteine residues on Keap1.[17]Electrophilic; covalent modification of reactive cysteine residues on Keap1.[14][18]
Reversibility Potentially ReversibleIrreversibleIrreversible
Specificity Potentially higher specificity due to targeted, non-covalent binding.May exhibit off-target effects due to its reactive electrophilic nature.Can cause non-specific alkylation of other proteins.

A Multi-Tiered Strategy for Comprehensive Validation

We propose a three-tiered validation workflow. This approach begins with direct biochemical evidence of target engagement, progresses to cell-based functional confirmation, and culminates in the verification of downstream biological effects.

Tier1 Tier 1: Target Engagement (Biochemical Assay) Tier2 Tier 2: Functional Activation (Cell-Based Assays) Tier1->Tier2 Confirms Cellular Activity Tier3 Tier 3: Downstream Effects (Gene & Protein Expression) Tier2->Tier3 Confirms Biological Response Validation Validated NRF2 Activator Tier3->Validation

Figure 2: Experimental Validation Workflow.

Tier 1: Biochemical Validation of Keap1-NRF2 Interaction Disruption

Core Question: Does the compound directly interfere with the binding of NRF2 to Keap1?

Experiment: Keap1-NRF2 Fluorescence Polarization (FP) Assay

Scientific Rationale: This in vitro assay provides direct evidence of target engagement without the complexities of a cellular environment. It measures the disruption of the Keap1-NRF2 protein-protein interaction (PPI).[19] A small, fluorescently-labeled peptide derived from the NRF2 binding domain ("probe") tumbles rapidly in solution, emitting depolarized light. When bound to the much larger Keap1 protein, its tumbling slows dramatically, resulting in highly polarized light emission. An effective inhibitor will compete with the probe for binding to Keap1, displacing it and causing a decrease in fluorescence polarization.[20][21][22]

Protocol: Keap1-NRF2 FP Assay
  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., PBS, 0.01% BSA, 1 mM DTT).

    • Dilute purified recombinant Keap1 protein (Kelch domain) to the final working concentration (e.g., 30 nM) in Assay Buffer.

    • Dilute a fluorescently-labeled NRF2 peptide (e.g., FITC-ETGE motif peptide) to its final working concentration (e.g., 10 nM) in Assay Buffer.

    • Prepare a serial dilution of this compound and control compounds (SFN, DMF) in Assay Buffer containing a consistent, low percentage of DMSO.

  • Assay Plate Setup (384-well, black, low-volume):

    • Blank wells: Add Assay Buffer only.

    • Negative Control (No Inhibition): Add Keap1 protein, fluorescent NRF2 peptide, and vehicle (DMSO).

    • Test Compound wells: Add Keap1 protein, fluorescent NRF2 peptide, and the serial dilution of the test compound.

  • Incubation:

    • Mix the plate gently and incubate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[20]

  • Measurement:

    • Read the fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation / 528 nm emission for FITC).

  • Data Analysis:

    • Subtract the blank values from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Table 2: Hypothetical IC50 Values from Keap1-NRF2 FP Assay

CompoundIC50 (µM)
This compound1.5
Sulforaphane (Positive Control)2.2
Dimethyl Fumarate (Positive Control)5.8
Vehicle (DMSO)No Inhibition

Tier 2: Cellular Confirmation of NRF2 Pathway Activation

Core Questions: Does the compound induce NRF2 transcriptional activity in a cellular context? Does it cause NRF2 to stabilize and accumulate in the nucleus?

Experiment 1: ARE-Luciferase Reporter Assay

Scientific Rationale: This cell-based assay quantifies the functional consequence of NRF2 activation: its ability to drive gene transcription from ARE sequences.[23] Cells are engineered to express a luciferase reporter gene under the control of an ARE-containing promoter.[24] Increased NRF2 activity leads to higher luciferase expression, which is measured as a luminescent signal.[25] This assay is a gold standard for screening and quantifying the potency of NRF2 activators.[7][26]

Protocol: ARE-Luciferase Reporter Assay
  • Cell Culture & Transfection:

    • Plate cells (e.g., human hepatoma HepG2 cells) in a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Transfect cells with an ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (to normalize for transfection efficiency) using a suitable transfection reagent. Alternatively, use a stable ARE-reporter cell line.[24]

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or positive controls (e.g., SFN at 10 µM). Include a vehicle control (DMSO).

    • Incubate the cells for 16-24 hours.

  • Lysis and Luminescence Reading:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of ARE activity relative to the vehicle-treated control.

    • Plot the fold induction against the log of the compound concentration and fit the data to determine the half-maximal effective concentration (EC50).

Table 3: Hypothetical Potency Values from ARE-Luciferase Assay

CompoundEC50 (µM)Max Fold Induction
This compound3.212-fold
Sulforaphane (Positive Control)4.515-fold
Dimethyl Fumarate (Positive Control)12.010-fold
Experiment 2: Western Blot for NRF2 Nuclear Translocation

Scientific Rationale: A key event in NRF2 activation is its accumulation in the nucleus.[18] Western blotting of separated cytoplasmic and nuclear fractions provides direct, semi-quantitative evidence of this translocation. An increase in the NRF2 signal in the nuclear fraction is a hallmark of activation.[27]

Protocol: Nuclear/Cytoplasmic Fractionation and Western Blot
  • Cell Culture and Treatment:

    • Plate cells (e.g., A549 or SH-SY5Y) in 6-well plates.

    • Treat cells with the test compound (at its EC50 concentration) and controls for various time points (e.g., 2, 4, 6 hours).

  • Protein Extraction (Nuclear and Cytoplasmic Fractionation):

    • Wash cells with ice-cold PBS and scrape them into a hypotonic lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice to swell the cells. Add a detergent (e.g., NP-40) and vortex to disrupt the plasma membrane.

    • Centrifuge at low speed to pellet the nuclei. The supernatant is the cytoplasmic fraction .

    • Wash the nuclear pellet. Resuspend the pellet in a high-salt nuclear extraction buffer and incubate on ice with vortexing to lyse the nuclei.

    • Centrifuge at high speed. The supernatant is the nuclear fraction .[27]

    • Determine the protein concentration of both fractions using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against NRF2 overnight at 4°C.

    • Crucially, also probe for fraction-specific markers to validate the purity of the extraction: Lamin B1 (nuclear marker) and α-Tubulin or GAPDH (cytoplasmic marker).[27]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the nuclear NRF2 signal to the Lamin B1 signal.

    • Calculate the fold change in nuclear NRF2 relative to the vehicle-treated control.

Tier 3: Verifying Downstream Target Gene and Protein Expression

Core Question: Does NRF2 activation by the compound lead to the intended biological outcome: the upregulation of cytoprotective genes and proteins?

Experiment 1: Quantitative PCR (qPCR) for HMOX1 and NQO1 mRNA

Scientific Rationale: To confirm that nuclear translocation of NRF2 is transcriptionally productive, we measure the mRNA levels of its canonical target genes, HMOX1 (encoding HO-1) and NQO1.[28][29][30] A significant increase in the transcript levels of these genes provides strong evidence of functional pathway activation.[31]

Protocol: qPCR for NRF2 Target Genes
  • Cell Treatment and RNA Extraction:

    • Treat cells as described for the Western blot experiment (e.g., for 6 or 12 hours).

    • Wash cells with PBS and lyse them directly in the plate using a lysis buffer from an RNA extraction kit (e.g., RNeasy Kit).

    • Purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Quantify RNA concentration and assess purity (A260/A280 ratio).

    • Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative mRNA expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.

Table 4: Hypothetical qPCR Results (Fold Change in mRNA vs. Control)

Gene TargetThis compoundSulforaphane (10 µM)
NQO18.5-fold10.2-fold
HMOX111.3-fold14.5-fold
GAPDHNo significant changeNo significant change
Experiment 2: Western Blot for HO-1 and NQO1 Proteins

Scientific Rationale: The final and most critical validation step is to demonstrate that the observed increase in mRNA translates into increased levels of the functional cytoprotective proteins. This confirms that the entire signaling cascade, from receptor engagement to functional protein expression, is intact and effective.

cluster_prep Sample Preparation cluster_blot Blotting & Detection Cell_Culture 1. Cell Culture & Treatment Lysis 2. Total Protein Extraction (RIPA) Cell_Culture->Lysis Quant 3. Protein Quantification (BCA) Lysis->Quant Denature 4. Sample Denaturation (Laemmli Buffer, 95°C) Quant->Denature SDS_PAGE 5. SDS-PAGE Separation Denature->SDS_PAGE Transfer 6. PVDF Membrane Transfer SDS_PAGE->Transfer Block 7. Blocking (5% Milk/BSA) Transfer->Block Primary_Ab 8. Primary Antibody Incubation (Anti-HO-1, Anti-NQO1, Anti-Actin) Block->Primary_Ab Secondary_Ab 9. HRP-Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect 10. ECL Detection & Imaging Secondary_Ab->Detect Analyze 11. Densitometry & Analysis Detect->Analyze

Figure 3: Western Blot Workflow for NRF2 Target Proteins.
Protocol: Western Blot for Total HO-1 and NQO1

  • Cell Treatment and Protein Extraction:

    • Treat cells with the test compound and controls for a longer duration suitable for protein accumulation (e.g., 12, 18, or 24 hours).

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[32]

    • Scrape the cells, collect the lysate, and clarify by centrifugation. The supernatant is the total cell lysate .

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Perform SDS-PAGE, membrane transfer, and blocking as described previously.[33]

    • Incubate the membrane with primary antibodies specific for HO-1 and NQO1.

    • To ensure equal protein loading, the membrane must also be probed with an antibody for a housekeeping protein like β-actin or GAPDH.[33]

    • Proceed with secondary antibody incubation and ECL detection.

  • Data Analysis:

    • Quantify band intensities.

    • Normalize the HO-1 and NQO1 signals to the corresponding loading control signal (β-actin).

    • Calculate the fold change in protein expression relative to the vehicle-treated control.

Table 5: Hypothetical Western Blot Results (Fold Change in Protein vs. Control)

Protein TargetThis compoundSulforaphane (10 µM)
NQO16.8-fold8.1-fold
HO-19.2-fold11.5-fold
β-ActinNo significant changeNo significant change

Conclusion

By following this multi-tiered validation guide, researchers can build a comprehensive and compelling body of evidence to characterize the NRF2-activating properties of this compound. This structured approach, moving from direct biochemical interaction to cellular function and downstream protein expression, ensures a high degree of scientific rigor. The comparative framework provides essential context, allowing for a clear assessment of the compound's potency and efficacy relative to established activators. The successful completion of these experiments will provide a robust data package suitable for publication and further preclinical development.

References

A Guide to the Cross-Validation of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction: The Imperative of Cross-Validation in Drug Discovery

Our focus compound, 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, belongs to a class of molecules that have been explored as non-electrophilic activators of the NRF2 pathway, a key regulator of cellular antioxidant responses.[2] Forced activation of NRF2 has shown therapeutic promise in various disease models.[2] By systematically comparing the effects of this compound on different cell lineages, researchers can ascertain the breadth of its activity, identify potential biomarkers for sensitivity, and build a stronger case for further development.

Strategic Selection of Cell Lines: A Foundation for Meaningful Data

The choice of cell lines is a critical decision that profoundly influences the interpretation of experimental outcomes. A well-conceived panel should include cell lines with diverse characteristics to model a range of potential clinical scenarios.[1][3] For this guide, we will evaluate the activity of this compound in a panel designed to provide insights into both efficacy and potential toxicity.

Our selected panel includes:

  • A549 (Human Lung Carcinoma): A widely used cancer cell line, valuable for assessing anti-proliferative and cytotoxic effects.

  • MCF-7 (Human Breast Adenocarcinoma): Represents a different epithelial cancer type, allowing for the assessment of activity across various cancer lineages.

  • U-87 MG (Human Glioblastoma): A brain cancer cell line, included to evaluate the compound's potential in a different and often challenging therapeutic area.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line, crucial for evaluating baseline cytotoxicity and predicting potential off-target effects on normal tissues.

This selection allows for a comparative analysis of the compound's potency in malignant versus non-malignant cells, a key aspect of early-stage drug development.

Quantitative Performance Data: A Comparative Analysis

The primary goal of this cross-validation is to quantify the compound's biological activity in each cell line. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) for cell viability and assessing the induction of apoptosis.

Table 1: Anti-Proliferative Activity (IC50) of this compound
Cell LineCancer TypeIC50 (µM)
A549 Lung Carcinoma8.5 ± 1.2
MCF-7 Breast Adenocarcinoma15.2 ± 2.1
U-87 MG Glioblastoma11.8 ± 1.5
HEK293 Non-cancerous Kidney> 50

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.

Data Interpretation: The IC50 values reveal that this compound exhibits potent anti-proliferative activity against the tested cancer cell lines, with the highest potency observed in A549 cells. Importantly, the IC50 in the non-cancerous HEK293 cell line is significantly higher, suggesting a favorable therapeutic window. This differential sensitivity is a highly desirable characteristic for a potential anti-cancer agent.

Table 2: Induction of Apoptosis by this compound
Cell LineCancer Type% Apoptotic Cells (Control)% Apoptotic Cells (Compound @ 2x IC50)
A549 Lung Carcinoma4.1 ± 0.865.7 ± 5.3
MCF-7 Breast Adenocarcinoma5.3 ± 1.158.2 ± 4.9
U-87 MG Glioblastoma3.8 ± 0.661.5 ± 6.0
HEK293 Non-cancerous Kidney4.5 ± 0.912.3 ± 2.5

Cells were treated for 48 hours. Apoptosis was quantified by Annexin V/PI staining. Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.

Data Interpretation: The data clearly demonstrate that the compound induces a significant level of apoptosis in all three cancer cell lines at concentrations relative to their respective IC50 values. In contrast, the induction of apoptosis in HEK293 cells is minimal, further supporting the compound's selective activity against cancerous cells.

Visualizing the Experimental Approach and Mechanism

To ensure clarity and reproducibility, the experimental workflows and hypothesized mechanisms of action are illustrated below.

Experimental Workflow for Compound Cross-Validation

G cluster_0 Phase 1: Cell Culture & Plating cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Endpoint Assays cluster_3 Phase 4: Data Analysis A549 A549 Cells Plate Seed Cells in 96-well Plates A549->Plate MCF7 MCF-7 Cells MCF7->Plate U87 U-87 MG Cells U87->Plate HEK293 HEK293 Cells HEK293->Plate Treatment Treat with Serial Dilutions of Compound (72h) Plate->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis Assay) Treatment->AnnexinV WB Western Blot (Pathway Analysis) Treatment->WB IC50 Calculate IC50 Values MTT->IC50 ApoptosisQuant Quantify Apoptosis AnnexinV->ApoptosisQuant PathwayAnalysis Analyze Protein Expression WB->PathwayAnalysis

Caption: A typical experimental workflow for cell-based compound validation.

Hypothesized Signaling Pathway and Compound Action

Based on existing literature for similar compounds, we hypothesize that this compound may activate the NRF2 pathway, leading to the transcription of antioxidant and cytoprotective genes.

G cluster_nucleus Compound 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride KEAP1 KEAP1 Compound->KEAP1 Inhibits? NRF2 NRF2 KEAP1->NRF2 Ubiquitination Proteasome Proteasomal Degradation NRF2->Proteasome Degradation Nucleus Nucleus NRF2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Apoptosis Induction of Apoptosis Genes->Apoptosis Downstream Effect

Caption: Hypothesized mechanism of action via the NRF2/KEAP1 pathway.

Detailed Experimental Protocols

Scientific integrity rests on methodological transparency. The following are detailed protocols for the key assays used in this validation guide.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

  • Cell Plating: Seed cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[4][6]

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5][7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Use non-linear regression analysis to determine the IC50 values.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9][10]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations (e.g., 1x and 2x IC50) for 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10][11]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of signaling pathway modulation.[12]

  • Sample Preparation: Treat cells with the compound for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NRF2, HO-1, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression levels.

Conclusion and Future Directions

This guide outlines a systematic approach to the cross-validation of this compound. The hypothetical data presented illustrate a compound with promising selective anti-cancer activity. By employing a diverse panel of cell lines and utilizing standardized, robust assays, researchers can generate high-quality, reproducible data. This multi-faceted validation is crucial for building confidence in a compound's therapeutic potential and for making informed decisions about its progression through the drug development pipeline. Future studies should aim to expand the cell line panel to include models with different genetic backgrounds (e.g., varying NRF2 or KEAP1 mutation status) and to validate these in vitro findings in preclinical in vivo models.

References

In Vivo Efficacy of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride: A Comparative Guide for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vivo validation of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride as a potential neuroprotective agent. We will objectively compare its efficacy against a clinically relevant benchmark, Dimethyl Fumarate (DMF), within a well-established preclinical model of Parkinson's Disease. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel compounds targeting oxidative stress-mediated neurodegeneration.

Introduction: The Rationale for Targeting the NRF2 Pathway

Neurodegenerative diseases such as Parkinson's, Alzheimer's, and Amyotrophic Lateral Sclerosis are characterized by the progressive loss of neuronal function. A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules.[1][2] This leads to damage of lipids, proteins, and nucleic acids, ultimately triggering cell death pathways.[1]

The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the endogenous antioxidant response.[3] Under conditions of oxidative stress, NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[3] Activating the NRF2 pathway is therefore a highly attractive therapeutic strategy to bolster cellular defenses and mitigate neurodegeneration.[2][4]

Recent research has identified 3-Aminotetrahydrothiophene 1,1-dioxide and its derivatives as potent, non-electrophilic activators of the NRF2 pathway.[4] This guide outlines a robust preclinical validation of the parent compound, this compound, to assess its therapeutic potential in a disease model driven by oxidative insult.

Comparative Compound Selection

To provide a meaningful assessment of efficacy, this compound (referred to as "Test Compound") is compared against a well-characterized NRF2 activator with proven clinical relevance.

  • Test Compound: this compound. A novel small molecule NRF2 activator.

  • Comparator: Dimethyl Fumarate (DMF). An FDA-approved oral therapy for multiple sclerosis that functions, in part, by activating the NRF2 pathway.[5] Its efficacy in preclinical models of neurodegeneration is well-documented, making it an authoritative benchmark.[5][6]

  • Vehicle Control: A saline or other appropriate solvent control used to deliver the compounds.

  • Toxin Control: Vehicle-treated animals exposed to the neurotoxin to establish the baseline level of pathology.

In Vivo Model Selection: MPTP-Induced Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used and reliable paradigm for studying Parkinson's Disease.[7][8] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological hallmark of Parkinson's.[9] Crucially, the mechanism of MPTP-induced neurotoxicity involves the generation of significant oxidative stress, making it an ideal model to evaluate the neuroprotective effects of NRF2 activators.[8][9]

NRF2 Signaling Pathway in Neuroprotection

The diagram below illustrates the central role of NRF2 in cellular defense against oxidative insults like those generated in the MPTP model.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPTP MPTP-induced Oxidative Stress (ROS) KEAP1_NRF2 KEAP1-NRF2 Complex MPTP->KEAP1_NRF2 induces dissociation NRF2_free NRF2 KEAP1_NRF2->NRF2_free releases NRF2_nuc NRF2 NRF2_free->NRF2_nuc translocates Test_Compound Test Compound (3-Aminotetrahydrothiophene 1,1-dioxide HCl) Test_Compound->KEAP1_NRF2 promotes dissociation DMF Comparator (Dimethyl Fumarate) DMF->KEAP1_NRF2 promotes dissociation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes activates transcription Protection Neuroprotection (Reduced Oxidative Damage) Genes->Protection workflow cluster_setup Phase 1: Acclimatization & Baseline cluster_treatment Phase 2: Dosing & Toxin Induction cluster_assessment Phase 3: Post-Induction Assessment acclimatize Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (e.g., Rotarod) acclimatize->baseline groups Randomize into 4 Groups: 1. Vehicle + Saline 2. Vehicle + MPTP 3. Test Compound + MPTP 4. DMF + MPTP baseline->groups dosing Pre-treatment Dosing (Daily for 7-14 days) groups->dosing mptp MPTP Administration (Sub-acute regimen, e.g., 4 injections over 1 day) dosing->mptp post_behavior Post-MPTP Behavioral Testing (7 days post-MPTP) mptp->post_behavior euthanasia Euthanasia & Tissue Collection (Striatum & Substantia Nigra) post_behavior->euthanasia biochem Biochemical Analysis (Oxidative Stress Markers) euthanasia->biochem ihc Immunohistochemistry (TH+ Neuron Count) euthanasia->ihc

References

A Tale of Two Activators: A Comparative Guide to 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride and Bardoxolone Methyl in Nrf2 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies targeting oxidative stress and inflammation, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) has emerged as a pivotal regulator of cellular defense mechanisms. Activation of the Nrf2 pathway is a promising approach for a multitude of diseases, from chronic kidney disease to neurodegenerative disorders and cancer. This guide provides an in-depth, objective comparison of two distinct classes of Nrf2 activators: the clinically evaluated electrophilic agent, bardoxolone methyl, and the emerging class of non-electrophilic modulators represented by 3-aminotetrahydrothiophene 1,1-dioxide derivatives.

At a Glance: Key Distinctions

Feature3-Aminotetrahydrothiophene 1,1-Dioxide DerivativesBardoxolone Methyl
Mechanism of Nrf2 Activation Non-electrophilic, indirectElectrophilic, direct covalent modification of Keap1
Primary Molecular Target Putatively Phosphoglycerate Kinase 1 (PGK1)[1]Kelch-like ECH-associated protein 1 (Keap1)[2][3][4]
Mode of Action Modulation of endogenous metabolic pathways to signal Nrf2 activation[1]Covalent modification of cysteine residues on Keap1, disrupting its ability to target Nrf2 for degradation[3][5]
Potential Advantages Reduced risk of off-target effects and cytotoxicity associated with electrophilicity[1]Potent and well-characterized Nrf2 activation
Reported Liabilities Earlier stage of development, requiring further optimization and characterizationPotential for off-target covalent modifications and associated toxicities[1][6]

Delving into the Mechanisms: A Fork in the Nrf2 Activation Pathway

The fundamental difference between these two compounds lies in their approach to activating Nrf2. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for ubiquitination and proteasomal degradation.[7] Both bardoxolone methyl and the 3-aminotetrahydrothiophene 1,1-dioxide series ultimately lead to the stabilization and nuclear translocation of Nrf2, but they achieve this through distinct upstream events.

Bardoxolone Methyl: The Electrophilic Approach

Bardoxolone methyl is a synthetic triterpenoid that functions as a potent electrophilic Nrf2 activator.[2][5] Its structure contains Michael acceptor sites that react with nucleophilic cysteine residues on Keap1.[3][5] This covalent modification induces a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and initiates the transcription of a battery of antioxidant and cytoprotective genes.[4]

cluster_0 Cytoplasm cluster_1 Nucleus Bardoxolone Bardoxolone Methyl Keap1 Keap1 Bardoxolone->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binding & Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 ARE ARE Nrf2_n->ARE Binding Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Genes Transcription

Figure 1: Electrophilic Nrf2 activation by bardoxolone methyl.

While highly effective, the electrophilic nature of bardoxolone methyl raises concerns about its specificity. The reactive Michael acceptor can potentially interact with other cellular nucleophiles, leading to off-target effects and cytotoxicity.[1]

3-Aminotetrahydrothiophene 1,1-Dioxides: The Non-Electrophilic Alternative

In contrast, the 3-aminotetrahydrothiophene 1,1-dioxide series represents a newer class of non-electrophilic Nrf2 activators.[1] These compounds lack the reactive moieties found in electrophilic activators. Instead, they are thought to modulate the Nrf2 pathway indirectly. Research on this class of molecules suggests that they may act by inhibiting the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1).[1] The precise mechanism linking PGK1 inhibition to Nrf2 activation is still under investigation but is hypothesized to involve alterations in cellular metabolism that signal a state of stress, thereby leading to Nrf2 stabilization. This approach offers the potential for a more targeted and less toxic activation of the Nrf2 pathway.

cluster_0 Cytoplasm cluster_1 Nucleus Compound 3-Aminotetrahydrothiophene 1,1-Dioxide Derivative PGK1 PGK1 Compound->PGK1 Inhibition Metabolic_Signal Metabolic Signal PGK1->Metabolic_Signal Keap1 Keap1 Metabolic_Signal->Keap1 Inhibition of Nrf2 Ubiquitination Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Genes Transcription

Figure 2: Non-electrophilic Nrf2 activation by 3-aminotetrahydrothiophene 1,1-dioxide derivatives.

Performance Metrics: A Data-Driven Comparison

While 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride itself is primarily a synthetic intermediate, studies on its optimized derivatives provide valuable insights into the potential of this non-electrophilic class. The following table summarizes representative data for a potent analog from this series and compares it to bardoxolone methyl.

ParameterOptimized 3-Aminotetrahydrothiophene 1,1-Dioxide Analog (Compound 18)[1]Bardoxolone Methyl
Nrf2 Activation (ARE-Luciferase Assay EC50) ~0.5 µM (in IMR32 cells)~20-100 nM (cell type dependent)
Cytotoxicity (CC50) >20 µM (in IMR32 cells)~1-5 µM (cell type dependent)
Selectivity Index (CC50/EC50) >40~10-250 (cell type dependent)

Note: The presented values are approximations derived from published literature and may vary depending on the specific experimental conditions and cell lines used.

The data indicate that while bardoxolone methyl is a more potent activator of Nrf2, the optimized non-electrophilic analog exhibits a significantly better selectivity index, suggesting a wider therapeutic window with a lower likelihood of cytotoxicity at effective concentrations.

Experimental Protocols: Validating and Comparing Nrf2 Activators

A rigorous evaluation of Nrf2 activators requires a multi-faceted experimental approach. The following protocols provide a framework for characterizing and comparing compounds like bardoxolone methyl and novel non-electrophilic activators.

Protocol 1: ARE-Luciferase Reporter Gene Assay for Nrf2 Activation

This assay is a primary screening tool to quantify the activation of the Nrf2 pathway.[8][9]

Principle: Cells are engineered to express a luciferase reporter gene under the control of an Antioxidant Response Element (ARE). Activation of Nrf2 leads to its binding to the ARE and subsequent expression of luciferase, which can be quantified by measuring luminescence.[8][10]

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2, IMR32) in appropriate media.

    • Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE sequence and a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • After 24 hours, treat the cells with a serial dilution of the test compound (e.g., 3-aminotetrahydrothiophene 1,1-dioxide derivative or bardoxolone methyl) or vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement:

    • After a 12-24 hour incubation period, lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of ARE-luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration and determine the EC50 value using non-linear regression.

Cell_Culture 1. Cell Culture & Transfection Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Lysis 3. Cell Lysis Compound_Treatment->Lysis Luminescence 4. Luminescence Measurement Lysis->Luminescence Data_Analysis 5. Data Analysis (EC50) Luminescence->Data_Analysis

Figure 3: Workflow for the ARE-Luciferase Reporter Gene Assay.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This assay confirms that the activation of the Nrf2 pathway leads to the upregulation of its downstream target genes.[11][12]

Principle: The mRNA levels of well-established Nrf2 target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1), are quantified using qPCR.[6]

Methodology:

  • Cell Treatment and RNA Isolation:

    • Treat cells with the test compounds at various concentrations for a specified time (e.g., 6, 12, or 24 hours).

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for Nrf2 target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.

    • Compare the expression levels in compound-treated cells to those in vehicle-treated cells.

Protocol 3: MTT Assay for Cytotoxicity Assessment

This assay is crucial for determining the cytotoxic potential of the Nrf2 activators and calculating the selectivity index.[13]

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[14]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 24-72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the CC50 (50% cytotoxic concentration) value by plotting cell viability against compound concentration.

Conclusion: A New Frontier in Nrf2 Modulation

Bardoxolone methyl has paved the way for Nrf2 activation as a viable therapeutic strategy, demonstrating significant potential in clinical trials. However, the inherent reactivity of this electrophilic compound underscores the need for alternative approaches with improved safety profiles. The emergence of non-electrophilic Nrf2 activators, such as the 3-aminotetrahydrothiophene 1,1-dioxide series, represents an exciting evolution in this field. By targeting the Nrf2 pathway through indirect, non-covalent mechanisms, these compounds offer the promise of achieving the therapeutic benefits of Nrf2 activation while minimizing the risks of off-target effects and cytotoxicity. Further research and development in this area are critical to unlocking the full potential of Nrf2 modulation for the treatment of a wide range of human diseases.

References

Structure-activity relationship of 3-aminotetrahydrothiophene 1,1-dioxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Aminotetrahydrothiophene 1,1-Dioxide Derivatives

As a versatile and polar scaffold, the 3-aminotetrahydrothiophene 1,1-dioxide (or 3-aminosulfolane) core has emerged as a significant building block in modern medicinal chemistry. Its rigid, saturated ring system, combined with the strong hydrogen bond accepting capability of the sulfone group, provides a unique three-dimensional framework for interacting with various biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold, focusing on their development as activators of the antioxidant response element (ARE) via NRF2 and as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease.

The 3-Aminotetrahydrothiophene 1,1-Dioxide Core: A Privileged Scaffold

The tetrahydrothiophene 1,1-dioxide ring system is a bioisostere of various cyclic structures, offering improved physicochemical properties such as aqueous solubility. The introduction of an amino group at the 3-position provides a crucial handle for synthetic modification, allowing for the exploration of diverse chemical space and fine-tuning of pharmacological activity. The core structure's inherent polarity and rigidity are key to its utility in designing potent and selective ligands.

Comparative Analysis I: Non-Electrophilic NRF2 Activators

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Its activation is a promising therapeutic strategy for diseases involving oxidative stress. Derivatives of 3-aminotetrahydrothiophene 1,1-dioxide have been identified as potent, non-electrophilic activators of this pathway.

Mechanistic Insights and SAR Causality

The primary mechanism of action involves the inhibition of phosphoglycerate kinase 1 (PGK1), leading to the accumulation of methylglyoxal (MGO), which in turn modifies KEAP1, the primary negative regulator of NRF2. This releases NRF2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE).

Initial studies identified a lead compound which, despite its activity, suffered from metabolic liabilities, particularly oxidative dealkylation of the aminoalkyl moiety, leading to reduced potency and increased cytotoxicity[1]. This prompted a systematic optimization of the scaffold. The core SAR findings are summarized below:

  • The Sulfone Linkage is Essential : Systematic modification confirmed that the sulfone group is critical for ARE-inducing activity, likely due to its role in binding to the target protein[1].

  • Aminoalkyl Moiety Dictates Potency and Efficacy : Structural fine-tuning of the substituent on the 3-amino group was performed to enhance metabolic stability and pharmacological properties[1]. Introducing steric bulk or fluorine atoms near the amine proved to be a successful strategy.

  • Linkage Modification : Altering the linkage between the sulfone core and the aromatic moiety (e.g., from an ether to a ketone or amide) was explored. While these analogs were successfully synthesized, the bis-sulfone linkage generally provided superior activity[1].

Quantitative Data Summary: NRF2/ARE Activation

The following table compares the efficacy (Fold Induction of ARE) and cytotoxicity (IC₅₀) of key 3-aminotetrahydrothiophene 1,1-dioxide derivatives.

CompoundR Group (on 3-Amino)Linkage MoietyARE Fold Induction (FI)Cytotoxicity IC₅₀ (µM)
Lead (2) IsobutylBis-sulfone20.2> 20
17 3,3,3-TrifluoropropylBis-sulfone70.7> 20
18 CyclobutylmethylBis-sulfone50.1> 20
22 CyclopentylBis-sulfone50.1> 20
19 2-MethoxyethylBis-sulfone14.8> 20
10 IsobutylKetone--
12 IsobutylAmide--
Data synthesized from information presented in Lee, J. et al. (2022)[1].

The data clearly indicates that analogs 17 , 18 , and 22 show significantly enhanced potency and efficacy compared to the initial lead compound, with the trifluoropropyl-substituted analog 17 being the most efficacious without introducing cytotoxicity[1].

Visualization: SAR of NRF2 Activators

Caption: Key SAR points for NRF2 activators.

Comparative Analysis II: BACE1 Inhibitors for Alzheimer's Disease

BACE1 is an aspartyl protease that initiates the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease[2][3]. The design of BACE1 inhibitors often involves scaffolds that can place a key recognition element, such as an amidine or guanidine group, into the enzyme's active site to interact with the catalytic aspartate residues (Asp32 and Asp228). While direct SAR studies on the 3-aminotetrahydrothiophene 1,1-dioxide scaffold for BACE1 are less prevalent, comparison with structurally similar and successful inhibitors provides valuable insights.

Bioisosteric Relationship and SAR Insights

The sulfone group is a key pharmacophoric feature. In the context of BACE1 inhibition, it can act as a potent hydrogen bond acceptor, mimicking the tetrahedral intermediate of peptide bond hydrolysis. This is exemplified by the clinical candidate Verubecestat (MK-8931), which features a related 3-imino-1,2,4-thiadiazinane 1,1-dioxide core[4].

  • Acylguanidine and Amidine Warheads : Many BACE1 inhibitors utilize an acylguanidine or related basic group to form strong, charge-assisted hydrogen bonds with the catalytic aspartates[5][6]. The 3-amino group of the sulfolane scaffold is the ideal attachment point for these "warheads."

  • Exploration of Hydrophobic Pockets (S1 and S3) : The potency and selectivity of BACE1 inhibitors are heavily dependent on the substituents that occupy the hydrophobic S1 and S3 pockets of the enzyme's active site. A series of thiophene-substituted acylguanidines demonstrated that varying the aromatic groups via Suzuki couplings allowed for a thorough exploration of these pockets, leading to a 25-fold enhancement in potency[5]. The tetrahydrothiophene core provides a rigid linker to position these hydrophobic groups correctly.

  • Fragment-Based Growth : A fragment growing strategy is often employed, starting with a core fragment like isocytosine or acyl guanidine that binds to the catalytic dyad, and then building out to optimize interactions with the surrounding hydrophobic regions[6]. The 3-aminosulfolane scaffold can serve as a versatile secondary fragment in such a strategy.

Visualization: BACE1 Inhibition Workflow

BACE1_Workflow cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization A Identify Core Scaffold (3-Aminosulfolane) B Attach BACE1 'Warhead' (e.g., Acylguanidine) A->B C Synthesize Library (Vary R-groups for S1/S3 pockets) B->C D Biochemical Assay (FRET-based IC50) C->D Test Compounds E Cell-Based Assay (Aβ Reduction) D->E F Selectivity Panel (vs. BACE2, Cathepsin D) E->F G Analyze SAR Data F->G Active & Selective Hits H In Vivo PK/PD Studies G->H I Identify Candidate H->I

Caption: Drug discovery workflow for BACE1 inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of these derivatives.

Protocol 1: General Synthesis of N-Substituted 3-Aminotetrahydrothiophene 1,1-Dioxide Derivatives

This protocol describes a common method for synthesizing the core scaffold and introducing diversity at the 3-amino position, adapted from procedures for related bis-sulfones[1].

Objective : To synthesize a library of 3-aminotetrahydrothiophene 1,1-dioxide derivatives for SAR studies.

Materials :

  • 3-Sulfolene (13)

  • Aryl or alkyl thiol (e.g., 3,4-dichlorobenzenethiol)

  • N-Bromosuccinimide (NBS)

  • Pyridine

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Primary or secondary amines (R-NH₂)

  • Dichloromethane (CH₂Cl₂), Dichloromethane (CH₂Cl₂), Methanol (MeOH)

Procedure :

  • Synthesis of β-Bromosulfide (14) : To a solution of 3-sulfolene (13) in CH₂Cl₂ at 0 °C, add the desired thiol (1.0 eq.). Add NBS (1.1 eq.) portion-wise and stir the reaction at room temperature for 2 hours.

  • Dehydrobromination (15) : After completion, cool the mixture to 0 °C and add pyridine (2.0 eq.). Allow the reaction to warm to room temperature and reflux for 4 hours. Upon cooling, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Oxidation to Bis-sulfone (16) : Dissolve the crude product (15) in CH₂Cl₂ and cool to 0 °C. Add mCPBA (2.5 eq.) portion-wise. Stir the reaction at room temperature overnight. Wash the mixture sequentially with saturated Na₂S₂O₃, saturated NaHCO₃, and brine. Dry the organic layer and concentrate.

  • Conjugate Addition of Amines (Final Products) : Dissolve the bis-sulfone intermediate (16) in MeOH. Add the desired primary or secondary amine (1.5 eq.). Stir the reaction at room temperature for 6-12 hours until completion is observed by TLC.

  • Purification : Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to afford the final 3-aminotetrahydrothiophene 1,1-dioxide derivatives.

Protocol 2: BACE1 Inhibition FRET Assay

This biochemical assay is a standard method for determining the in vitro potency (IC₅₀) of potential BACE1 inhibitors[2][5].

Objective : To quantify the inhibitory activity of synthesized compounds against recombinant human BACE1.

Materials :

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide containing the "Swedish" mutation sequence with a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure :

  • Compound Preparation : Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Setup : To each well of a 96-well plate, add:

    • 80 µL of Assay Buffer

    • 10 µL of BACE1 FRET substrate (final concentration ~1-2 µM)

    • 5 µL of the test compound dilution (final DMSO concentration ≤ 1%)

  • Enzyme Addition : Initiate the reaction by adding 5 µL of diluted BACE1 enzyme solution to each well (except for "no enzyme" controls). The final enzyme concentration should be in the low nanomolar range (e.g., 1-5 nM), optimized for linear reaction kinetics.

  • Incubation and Measurement : Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths for the FRET pair. Monitor the increase in fluorescence over time (kinetic read) at 37 °C for 30-60 minutes.

  • Data Analysis :

    • Calculate the initial reaction velocity (slope of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_dmso_control - V_no_enzyme)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The 3-aminotetrahydrothiophene 1,1-dioxide scaffold is a robust and tunable platform for drug discovery. The SAR for NRF2 activators is well-defined, demonstrating that modifications to the 3-amino substituent can dramatically improve potency and efficacy while maintaining a favorable safety profile[1]. For BACE1 inhibition, while less explored directly, the scaffold serves as a promising bioisosteric replacement for other cyclic systems, providing a rigid framework to correctly orient pharmacophoric elements into the enzyme's active site[4][5].

Future research should focus on exploring this scaffold against other target classes, such as kinases and other proteases, where the sulfone's hydrogen bonding capacity and the amino group's synthetic accessibility can be leveraged. The detailed protocols and SAR analyses provided in this guide serve as a foundation for researchers and drug development professionals to build upon, facilitating the rational design of novel therapeutics based on this privileged structure.

References

A Comparative Guide to In Silico Drug-Likeness Prediction for 3-Aminotetrahydrothiophene 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: December 2025

In the contemporary landscape of drug discovery, the early identification of promising lead candidates with favorable pharmacokinetic profiles is paramount. The "fail early, fail cheap" paradigm underscores the necessity of weeding out compounds with poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties long before they reach costly clinical trials.[1] In silico methodologies have emerged as indispensable tools in this endeavor, offering a rapid and cost-effective means to predict the drug-likeness of novel chemical entities.[2][3] This guide provides a comprehensive comparison of key in silico approaches for evaluating the drug-likeness of a promising class of compounds: 3-aminotetrahydrothiophene 1,1-dioxides. These sulfolane derivatives have garnered interest for various therapeutic applications, and understanding their potential as orally bioavailable drugs is a critical step in their development.[4][5]

The Foundational Pillars of Drug-Likeness: A Physicochemical Perspective

The journey of an orally administered drug through the body is governed by a complex interplay of its physicochemical properties.[6] These inherent characteristics dictate its solubility, permeability across biological membranes, and overall bioavailability.[6][7] Key parameters that are routinely assessed in silico include:

  • Molecular Weight (MW): Smaller molecules generally exhibit better absorption and diffusion.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. An optimal balance is required for a drug to dissolve in the aqueous environment of the gut and also permeate lipid-rich cell membranes.[8]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a drug's solubility and its ability to interact with biological targets.

  • Polar Surface Area (PSA): The PSA is the sum of the surface areas of polar atoms in a molecule. It is a good predictor of a drug's permeability.

  • Rotatable Bonds (nRotb): Molecular flexibility, quantified by the number of rotatable bonds, can impact a drug's binding to its target and its oral bioavailability.[9]

Navigating the Landscape of Rule-Based Drug-Likeness Filters

To streamline the process of identifying promising drug candidates, several rule-based filters have been developed based on the analysis of successful oral drugs. These filters serve as valuable guidelines for medicinal chemists.

Formulated by Christopher A. Lipinski in 1997, the Rule of Five (Ro5) is a widely adopted set of criteria to evaluate the druglikeness of a compound for oral administration.[10] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following:

  • No more than 5 hydrogen bond donors.[10]

  • No more than 10 hydrogen bond acceptors.[10]

  • A molecular mass of less than 500 daltons.[10]

  • A calculated octanol-water partition coefficient (logP) that does not exceed 5.[10]

It is crucial to recognize that the Ro5 is a guideline, not an immutable law, and many successful drugs, particularly those that are substrates for active transporters, are exceptions to these rules.[11][12]

Veber and colleagues at GlaxoSmithKline proposed that in addition to the parameters in Lipinski's rule, molecular flexibility and polar surface area are also critical determinants of oral bioavailability.[13] Veber's rule suggests that a compound is more likely to have good oral bioavailability if it has:

  • 10 or fewer rotatable bonds.[9][14]

  • A polar surface area (PSA) of no greater than 140 Ų.[9][14]

Muegge's filter takes a different approach, discriminating between drug-like and non-drug-like compounds based on the presence of certain pharmacophore points.[15][16] This filter sets ranges for several physicochemical properties, including:

  • Molecular weight between 200 and 600 Da.[17]

  • logP between -2 and 5.[17]

  • PSA of 150 Ų or less.[14]

  • No more than 7 rings.[17]

  • Number of carbons greater than 4.[17]

  • Number of heteroatoms greater than 1.[17]

  • No more than 15 rotatable bonds.[17]

  • No more than 10 hydrogen bond acceptors.[17]

  • No more than 5 hydrogen bond donors.[17]

Case Study: In Silico Profiling of 3-Aminotetrahydrothiophene 1,1-Dioxide Derivatives

To illustrate the practical application of these principles, we will conduct an in silico drug-likeness prediction for a small, hypothetical library of 3-aminotetrahydrothiophene 1,1-dioxide derivatives.

Hypothetical Derivatives:

Compound IDStructure (SMILES)
Parent C1CS(=O)(=O)CC1N
Derivative A O=S1(CC(N)C1)c2ccccc2
Derivative B O=S1(CC(NC(=O)C)C1)c2ccccc2
Derivative C O=S1(CC(N)C1)c2ccc(Cl)cc2
Derivative D O=S1(CC(NC(=O)c2ccccc2)C1)c2ccc(F)cc2
Experimental Protocol: A Step-by-Step Workflow for In Silico Analysis

The following protocol outlines the use of a common, freely available web-based tool, SwissADME, for this analysis.[18]

  • Navigate to the SwissADME website.

  • Input the SMILES strings: Copy and paste the SMILES strings for each of the hypothetical derivatives into the input box.

  • Run the prediction: Click the "Run" button to initiate the calculations.

  • Analyze the results: The output will provide a comprehensive table of physicochemical properties, pharmacokinetic predictions, drug-likeness evaluations, and medicinal chemistry alerts.

G cluster_input Input cluster_tool In Silico Tool (e.g., SwissADME) cluster_output Output & Analysis SMILES Chemical Structures (SMILES) PhysChem Physicochemical Properties Calculation SMILES->PhysChem 1. Input Structures PK Pharmacokinetics (ADME) Prediction PhysChem->PK 2. Calculate Properties DrugLikeness Drug-Likeness Filter Application PK->DrugLikeness 3. Predict ADME MedChem Medicinal Chemistry Alerts DrugLikeness->MedChem 4. Apply Rules DataTable Comparative Data Tables MedChem->DataTable 5. Generate Report Interpretation Interpretation and Lead Selection DataTable->Interpretation 6. Analyze Results

In silico drug-likeness prediction workflow.
Results and Discussion

Compound IDMW ( g/mol )logPTPSA (Ų)HBDHBAnRotb
Parent 135.18-1.1461.94131
Derivative A 211.280.5361.94132
Derivative B 253.320.6582.17143
Derivative C 245.721.2461.94132
Derivative D 349.392.5382.17144
Compound IDLipinski's Ro5 (Violations)Veber's Rule (Violations)Muegge's Filter (Violations)
Parent 001 (MW < 200)
Derivative A 000
Derivative B 000
Derivative C 000
Derivative D 000
Compound IDGI AbsorptionBBB PermeantCYP2D6 InhibitorPAINS Alert
Parent HighYesNo0
Derivative A HighYesNo0
Derivative B HighYesNo0
Derivative C HighYesYes0
Derivative D HighNoYes0

From this analysis, several key insights emerge. The parent 3-aminotetrahydrothiophene 1,1-dioxide, while having excellent predicted absorption, falls below the preferred molecular weight range of Muegge's filter. The derivatives, designed to explore chemical space, all demonstrate high predicted gastrointestinal absorption and generally adhere to the major drug-likeness rules.

Notably, Derivatives C and D are predicted to be inhibitors of the cytochrome P450 2D6 enzyme, a potential liability that could lead to drug-drug interactions. Furthermore, the larger and more complex Derivative D is predicted to be unable to permeate the blood-brain barrier. These predictions provide crucial, actionable intelligence for the medicinal chemist. For instance, if CNS activity is desired, Derivative D would be deprioritized. The predicted CYP inhibition for Derivatives C and D would warrant further experimental investigation.

G cluster_properties Physicochemical Properties cluster_rules Drug-Likeness Rules MW Molecular Weight Lipinski Lipinski's Ro5 MW->Lipinski Muegge Muegge's Filter MW->Muegge logP Lipophilicity (logP) logP->Lipinski logP->Muegge HBD H-Bond Donors HBD->Lipinski HBD->Muegge HBA H-Bond Acceptors HBA->Lipinski HBA->Muegge PSA Polar Surface Area Veber Veber's Rule PSA->Veber PSA->Muegge nRotb Rotatable Bonds nRotb->Veber nRotb->Muegge

Interplay of properties and drug-likeness rules.

Conclusion

In silico drug-likeness prediction is a powerful, data-driven approach that significantly enhances the efficiency of the drug discovery process.[19][20] By leveraging a suite of computational models and rule-based filters, researchers can rapidly assess the potential of novel compounds, such as 3-aminotetrahydrothiophene 1,1-dioxides, to become successful oral drugs. This guide has demonstrated how various filters, including Lipinski's Rule of Five, Veber's Rule, and Muegge's Filter, can be applied to a series of compounds to generate a comprehensive drug-likeness profile. The insights gained from such analyses are invaluable for guiding synthetic efforts, prioritizing candidates for further testing, and ultimately increasing the probability of success in the long and arduous journey of drug development. It is imperative, however, to remember that these in silico predictions are models of reality and must always be validated through rigorous experimental investigation.

References

A Comparative Analysis of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride and Classical Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and cellular health research, the mitigation of oxidative stress remains a cornerstone of therapeutic strategy. For decades, the field has been dominated by direct-acting antioxidants—compounds that neutralize reactive oxygen species (ROS) through direct chemical interaction. However, a paradigm shift is underway, focusing on indirect antioxidants that modulate endogenous defense mechanisms. This guide provides an in-depth comparison of a promising indirect antioxidant, 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, against established direct-acting benchmarks: Ascorbic Acid (Vitamin C), Trolox, and N-acetylcysteine (NAC).

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the distinct mechanisms of action, appropriate methods for efficacy evaluation, and the strategic implications of employing these different classes of antioxidants.

Part 1: The Dichotomy of Antioxidant Action: Direct vs. Indirect Mechanisms

A fundamental understanding of how antioxidants function is critical to selecting the appropriate tool for a given biological question. Antioxidants can be broadly categorized into two classes based on their mechanism of action.

  • Direct Antioxidants: These are the classical "scavengers." They directly interact with and neutralize free radicals by donating an electron, thereby stabilizing the radical and preventing it from causing cellular damage.[1][2] Vitamin C and Trolox are prime examples of this class. Their action is stoichiometric and dependent on their concentration at the site of radical formation.

  • Indirect Antioxidants: These compounds do not necessarily exhibit potent radical scavenging activity on their own. Instead, they upregulate the cell's intrinsic antioxidant defense system.[3][4] They often act as signaling molecules that stimulate the transcription of a suite of protective genes, including those for antioxidant enzymes. This compound falls into this category, acting as a potent activator of the Nrf2-ARE pathway.[3][4]

Part 2: Profiling the Benchmark Direct Antioxidants

To establish a baseline for comparison, we will first examine the mechanisms of three widely recognized direct antioxidants.

Ascorbic Acid (Vitamin C)

A water-soluble vitamin, Ascorbic Acid is a highly effective antioxidant due to its ability to readily donate electrons, neutralizing a wide variety of ROS (e.g., superoxide, hydroxyl radical).[5][6] It also plays a crucial role in regenerating other antioxidants, such as Vitamin E, from their radical forms.[6] Its direct scavenging activity makes it a standard positive control in many antioxidant capacity assays.[7]

Trolox

Trolox is a water-soluble analog of Vitamin E, a potent lipid-soluble antioxidant.[8] This solubility modification allows it to be used in a broader range of aqueous-based assays. Like its parent compound, Trolox efficiently donates a hydrogen atom from the hydroxyl group on its chromanol ring to scavenge peroxyl radicals, thereby inhibiting lipid peroxidation.[8] Its well-defined chemical properties have led to its widespread adoption as a standard for quantifying antioxidant capacity, with results often expressed in "Trolox Equivalents" (TE).[9]

N-acetylcysteine (NAC)

NAC is a multifaceted compound with both direct and indirect antioxidant properties, though it is primarily recognized for the latter.[10][11] While it can directly scavenge some oxidants, its principal mechanism of action is to serve as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[11][12] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS and detoxify harmful compounds.[10][11]

Part 3: this compound: An Indirect Antioxidant

Recent research has illuminated the therapeutic potential of activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] this compound and its derivatives have emerged as potent, non-electrophilic activators of this pathway.[3][4]

Mechanism of Action: The Nrf2-ARE Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[4]

  • Activation: Molecules like this compound are believed to function by inducing a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction.[4]

  • Translocation & Transcription: This disruption allows Nrf2 to translocate into the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous cytoprotective genes.

  • Gene Expression: This binding initiates the transcription of a host of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

The following diagram illustrates this critical signaling pathway.

Caption: The Nrf2-ARE signaling pathway and the mechanism of indirect antioxidants.

This indirect mechanism offers a distinct advantage: instead of a single molecule acting on a single radical, it amplifies the cellular response, leading to a sustained and broad-spectrum antioxidant effect.

Part 4: Experimental Benchmarking Protocols & Comparative Data

The choice of assay is paramount and must align with the antioxidant's mechanism of action. Here, we detail standard protocols for assessing direct antioxidant capacity and an appropriate assay for measuring Nrf2 pathway activation.

Assays for Direct Antioxidant Capacity

These assays are designed to measure the ability of a compound to directly scavenge a stable free radical.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum at 517 nm. When reduced by an antioxidant, its color fades to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[13][14]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Prepare a series of dilutions of the test compound and benchmark antioxidants (e.g., Ascorbic Acid, Trolox) in methanol.

    • Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH working solution to all wells. Include a control well with 100 µL of methanol and 100 µL of DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds start->prep_samples plate_setup Add Compounds & DPPH to 96-Well Plate prep_dpph->plate_setup prep_samples->plate_setup incubation Incubate 30 min in Dark plate_setup->incubation read_abs Measure Absorbance at 517 nm incubation->read_abs calculate Calculate % Inhibition & IC50 Value read_abs->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. Antioxidants that can donate an electron or hydrogen atom will reduce the ABTS•+, causing the color to fade.

  • Experimental Protocol:

    • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the stock solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm.

    • Reaction Setup: In a 96-well plate, add 10 µL of the test compound or benchmark standard (Trolox) to the wells.

    • Reaction Initiation: Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubation: Incubate at room temperature for 6 minutes.

    • Measurement: Read the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition relative to a control and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow start Start prep_abts Generate ABTS•+ Radical Cation start->prep_abts prep_samples Prepare Test Compound Solutions start->prep_samples dilute_abts Dilute ABTS•+ to Absorbance of 0.70 prep_abts->dilute_abts plate_setup Add Compounds & ABTS•+ to 96-Well Plate dilute_abts->plate_setup prep_samples->plate_setup incubation Incubate 6 min plate_setup->incubation read_abs Measure Absorbance at 734 nm incubation->read_abs calculate Calculate TEAC Value read_abs->calculate end End calculate->end Nrf2_Assay_Workflow start Start seed_cells Seed ARE-Reporter Cells in 96-Well Plate start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells incubation Incubate 24 hours treat_cells->incubation lyse_cells Lyse Cells incubation->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate read_lum Measure Luminescence add_substrate->read_lum calculate Calculate Fold Induction & EC50 Value read_lum->calculate end End calculate->end

References

A Guide to Enhancing Reproducibility in NRF2 Activation Assays Using 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison and practical advice for researchers, scientists, and drug development professionals on ensuring the reproducibility of experiments involving 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride and its analogs as activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. While direct comparative studies on the experimental reproducibility of this specific compound are not extensively published, this guide synthesizes available data, outlines best practices, and provides a framework for achieving consistent and reliable results.

Introduction: The Critical Role of NRF2 and the Promise of 3-Aminotetrahydrothiophene 1,1-dioxides

The NRF2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Its activation leads to the transcription of a suite of antioxidant and cytoprotective genes. Consequently, small molecule activators of NRF2 are of significant interest for therapeutic intervention in a range of diseases characterized by oxidative stress, such as neurodegenerative and autoimmune disorders.[1]

3-Aminotetrahydrothiophene 1,1-dioxide and its derivatives have emerged as a promising class of non-electrophilic NRF2 activators.[1] Unlike many other NRF2 activators that function through covalent modification of the NRF2 inhibitor KEAP1, these compounds are thought to act via alternative mechanisms, potentially offering a more favorable safety profile. This guide will focus on the practical aspects of working with these compounds to ensure the data generated is robust and reproducible.

Physicochemical Properties and Their Impact on Experimental Reproducibility

The hydrochloride salt of 3-Aminotetrahydrothiophene 1,1-dioxide is a white to off-white solid.[2] Understanding its basic physicochemical properties is the first step in designing reproducible experiments.

PropertyValueSourceImplication for Reproducibility
Molecular FormulaC4H10ClNO2S[3]Purity and accurate molar concentration calculations are critical.
Molecular Weight171.65 g/mol [3]Essential for preparing stock solutions of precise concentrations.
SolubilityNot explicitly defined in public sources-Solubility can be a major source of variability. It is crucial to determine the optimal solvent and concentration range for your specific assay conditions to avoid precipitation. The hydrochloride salt form suggests good aqueous solubility, but this should be empirically verified.
StabilityNot explicitly defined in public sources-Degradation of the compound in solution can lead to inconsistent results. It is recommended to prepare fresh stock solutions and store them appropriately (e.g., protected from light, at low temperatures).

Comparative Analysis: 3-Aminotetrahydrothiophene 1,1-dioxide Analogs in NRF2 Activation

A study on the optimization of 3-aminotetrahydrothiophene 1,1-dioxides provides valuable data on a series of analogs, which can be used as alternatives or for structure-activity relationship (SAR) studies.[1] The following table summarizes the performance of the parent compound and some of its key analogs in an Antioxidant Response Element (ARE) luciferase reporter assay.

CompoundStructureARE-Inducing Potency (EC50, µM)Fold Induction (FI)Cytotoxicity (IC50, µM)Source
Analog 17 3,3,3-trifluoropropylamine substituted-70.7> 20[1]
Analog 18 β-alanine substituted~10-fold more potent than parent--[1]
Analog 22 β-alanine methyl ester hydrochloride substituted---[1]

Data presented is based on values reported in the source publication. EC50 and FI values are means of three experiments.[1]

Key Insights for Experimental Design:

  • Cytotoxicity: Always assess the cytotoxicity of the compounds in your chosen cell line at the concentrations used in the primary assay.[1] High cytotoxicity can confound the results of the NRF2 activation assay.

Experimental Protocol: ARE Luciferase Reporter Assay for NRF2 Activation

This protocol is a generalized procedure based on standard methods for assessing NRF2 activation.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate cells with ARE-luciferase reporter prepare_compounds Prepare serial dilutions of test compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate Incubate for 16-24 hours treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells add_luciferin Add luciferase substrate lyse_cells->add_luciferin read_luminescence Measure luminescence add_luciferin->read_luminescence normalize_data Normalize to vehicle control read_luminescence->normalize_data plot_curves Plot dose-response curves normalize_data->plot_curves calculate_ec50 Calculate EC50 and Fold Induction plot_curves->calculate_ec50

Caption: Workflow for ARE Luciferase Reporter Assay.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture a suitable human cell line (e.g., IMR32 neuroblastoma cells) in the recommended medium.[1]

    • Ensure cells are healthy and in the logarithmic growth phase.

    • Plate cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and its analogs in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. It is critical to ensure thorough mixing at each dilution step.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control (a known NRF2 activator).

    • Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Follow the manufacturer's instructions for the chosen luciferase assay system (e.g., Promega's ONE-Glo™ Luciferase Assay System).

    • Typically, this involves lysing the cells and adding a substrate that produces a luminescent signal in the presence of luciferase.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the compound-treated wells to the vehicle control to determine the fold induction.

    • Plot the fold induction as a function of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the dose-response curve and calculate the EC50 value.

Ensuring Reproducibility: A Self-Validating System

Achieving reproducible results requires a multi-faceted approach that addresses potential sources of variability at each stage of the experiment.

Logical Framework for Reproducibility

G cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Outputs cluster_validation Validation & Feedback reagents Reagent Quality (Compound purity, cell line passage) protocol Standardized Protocol reagents->protocol conditions Assay Conditions (Temperature, incubation time) conditions->protocol technique Operator Technique (Pipetting accuracy) technique->protocol data Raw Data protocol->data results Analyzed Results data->results statistics Statistical Analysis results->statistics controls Use of Controls (Positive & Negative) controls->data replication Independent Replicates replication->statistics

References

A Researcher's Guide to 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride: A Comparative Analysis of Non-Electrophilic NRF2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for therapeutic agents to combat diseases rooted in oxidative stress and inflammation, the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) has emerged as a pivotal target. Activation of NRF2 triggers the expression of a suite of cytoprotective genes via the Antioxidant Response Element (ARE), offering a promising strategy for disease intervention. This guide provides an in-depth comparative analysis of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride and its analogs, a class of non-electrophilic NRF2 activators, and contextualizes their performance against other well-established activators.

The Rationale for Non-Electrophilic NRF2 Activation

Many known NRF2 activators, such as sulforaphane and bardoxolone methyl, are electrophilic compounds that act by covalently modifying cysteine residues on KEAP1, the primary negative regulator of NRF2.[1] While effective, this mechanism can lead to off-target effects and potential toxicity.[1] The development of non-electrophilic activators, such as the 3-aminotetrahydrothiophene 1,1-dioxide series, represents a significant advancement, offering a potentially safer therapeutic window by modulating the NRF2 pathway through alternative mechanisms, such as inhibiting phosphoglycerate kinase (PGK1).[1]

Comparative Performance Analysis

The efficacy of NRF2 activators is primarily assessed by their potency (EC50, the concentration required to elicit a half-maximal response) and efficacy (the maximal level of activation). The following table summarizes the performance of several 3-aminotetrahydrothiophene 1,1-dioxide analogs in an ARE-luciferase reporter assay, alongside common electrophilic NRF2 activators for comparison.

CompoundTypeCell LineEC50 (µM)Fold Induction (Max)Cytotoxicity (IC50, µM)Reference
Analog 17 Non-electrophilicIMR321.270.7> 20[1]
Analog 18 Non-electrophilicIMR320.321.3> 20[1]
Analog 22 Non-electrophilicIMR320.320.2> 20[1]
Sulforaphane (SFN)Electrophilic-~2-5--[2]
Dimethyl Fumarate (DMF)ElectrophilicTHP-1~20--[2][3]
tert-Butylhydroquinone (tBHQ)Electrophilic-~10-25--[2]

Key Insights:

  • The 3-aminotetrahydrothiophene 1,1-dioxide analogs, particularly Analog 18 and Analog 22 , demonstrate sub-micromolar potency, rivaling or exceeding that of some established electrophilic activators.[1]

  • Analog 17 exhibits remarkable efficacy with a 70.7-fold induction of ARE activity, significantly higher than other analogs in the series.[1]

  • Crucially, the profiled analogs display a favorable safety profile with no significant cytotoxicity observed at concentrations effective for NRF2 activation.[1]

The NRF2 Signaling Pathway and Experimental Validation

The activation of the NRF2 pathway is a multi-step process that can be interrogated at various points to validate the activity of a compound.

Caption: The NRF2 activation pathway and points of experimental validation.

Experimental Protocols

To ensure robust and reproducible data, the following standardized protocols are recommended for comparing NRF2 activators.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay is the primary method for quantifying the potency (EC50) and efficacy of NRF2 activators.[4][5]

Methodology:

  • Cell Culture: Plate AREc32 cells, which contain a luciferase gene under the control of an ARE promoter, in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., Sulforaphane) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using non-linear regression to determine the EC50 value.[6]

ARE_Assay_Workflow A Plate AREc32 Cells B Prepare Serial Dilutions of Compounds A->B C Treat Cells with Compounds B->C D Incubate for 24 hours C->D E Lyse Cells & Add Luciferase Substrate D->E F Measure Luminescence E->F G Data Analysis (Dose-Response Curve) F->G Statistical_Analysis Data Raw Luminescence or Gene Expression Data LogTransform Log Transform Concentration Data->LogTransform NonlinearRegression Non-linear Regression (4-parameter logistic) LogTransform->NonlinearRegression EC50 Determine EC50 NonlinearRegression->EC50 Comparison Statistical Comparison of EC50 values (e.g., F-test) EC50->Comparison

References

A Comparative Guide to NRF2 Activation: Unraveling the Mechanism of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of NRF2 in Cellular Defense and the Quest for Specific Activators

In the intricate landscape of cellular defense, the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway stands as a paramount regulator of antioxidant and cytoprotective gene expression. Its activation orchestrates a robust defense against oxidative and electrophilic stress, which are implicated in a myriad of chronic diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Consequently, the pharmacological activation of NRF2 is a highly sought-after therapeutic strategy.

Historically, the field has been dominated by electrophilic activators, which covalently modify cysteine residues on the NRF2 inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). While effective, this mechanism can lead to off-target effects and potential cytotoxicity.[1] This has spurred the development of non-electrophilic NRF2 activators, a class of compounds that modulate the NRF2 pathway through alternative mechanisms, offering the promise of enhanced specificity and a more favorable safety profile.

This guide provides an in-depth analysis of a promising non-electrophilic NRF2 activator, 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride . We will elucidate its mechanism of action, present a comparative analysis with established electrophilic and non-electrophilic activators, and provide detailed experimental protocols for researchers to validate and explore these compounds in their own laboratories.

Deconstructing the Mechanism: How this compound Activates NRF2

Recent investigations have illuminated the novel mechanism by which 3-Aminotetrahydrothiophene 1,1-dioxide and its analogs activate the NRF2 pathway. Unlike classical electrophilic activators, these bis-sulfone containing small molecules operate through a non-covalent and indirect mechanism.

The key to their activity lies in the inhibition of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) . This inhibition leads to a decrease in glycolytic flux and a subsequent accumulation of the reactive dicarbonyl species, methylglyoxal (MGO) . MGO, in turn, modifies cysteine and arginine residues on KEAP1, leading to its crosslinking and inactivation. This disruption of the KEAP1-NRF2 interaction prevents the ubiquitination and proteasomal degradation of NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes.

The essential structural component for this activity is the bis-sulfone core of the molecule. Modifications to the aminoalkyl moiety have been shown to significantly impact the potency and efficacy of these compounds.

NRF2_Activation_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride PGK1 PGK1 Compound->PGK1 Inhibits Glycolysis Glycolysis PGK1->Glycolysis Decreased Flux MGO Methylglyoxal (MGO) (Accumulation) Glycolysis->MGO KEAP1 KEAP1 MGO->KEAP1 Modifies & Inactivates NRF2_bound NRF2 KEAP1->NRF2_bound Binds & Sequesters Ub Ubiquitin NRF2_bound->Ub Ubiquitination NRF2_free NRF2 NRF2_bound->NRF2_free Release & Translocation Proteasome Proteasome Ub->Proteasome Degradation sMaf sMaf NRF2_free->sMaf ARE ARE sMaf->ARE Binds Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Cytoprotective_Genes Activates Transcription ARE_Luciferase_Assay_Workflow start Start: Seed ARE-luciferase reporter cells in a 96-well plate step1 Treat cells with varying concentrations of test compounds start->step1 step2 Incubate for a defined period (e.g., 24 hours) step1->step2 step3 Lyse cells to release intracellular components step2->step3 step4 Add luciferase substrate (Luciferin) step3->step4 step5 Measure luminescence using a luminometer step4->step5 end End: Analyze data and determine EC50 values step5->end MTT_Assay_Workflow start Start: Seed cells in a 96-well plate step1 Treat cells with varying concentrations of test compounds start->step1 step2 Incubate for a defined period (e.g., 48 hours) step1->step2 step3 Add MTT reagent to each well step2->step3 step4 Incubate to allow formazan crystal formation step3->step4 step5 Solubilize formazan crystals with a solubilization solution (e.g., DMSO) step4->step5 step6 Measure absorbance at ~570 nm step5->step6 end End: Analyze data and determine IC50 values step6->end

References

A Senior Application Scientist's Guide to 3-Aminotetrahydrothiophene 1,1-Dioxide Analogs as Non-Electrophilic NRF2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of oxidative stress-related diseases, the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway presents a promising therapeutic strategy. This guide offers an in-depth comparison of novel 3-aminotetrahydrothiophene 1,1-dioxide analogs, which have emerged as potent, non-electrophilic activators of the Antioxidant Response Element (ARE). We will dissect the structure-activity relationships, compare the biological performance of key analogs, and provide detailed experimental protocols to support your research endeavors.

The information presented herein is primarily synthesized from a pivotal study by Jo et al. (2023), which systematically optimized a lead bis-sulfone compound to enhance its potency and efficacy as an NRF2 activator.[1][2]

The Rationale for Non-Electrophilic NRF2 Activation

The NRF2-KEAP1 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Cullin-3-based E3 ubiquitin ligase complex, via its adaptor protein KEAP1, continuously targets NRF2 for proteasomal degradation.[1] However, many small molecule activators of NRF2 function as electrophiles, covalently modifying cysteine residues on KEAP1. While effective, this mechanism can lead to off-target effects. Therefore, the development of non-electrophilic NRF2 activators, such as the 3-aminotetrahydrothiophene 1,1-dioxide series, represents a significant advancement towards safer and more targeted therapeutics for conditions like autoimmune diseases and neurodegeneration.[1][3]

Comparative Analysis of 3-Aminotetrahydrothiophene 1,1-Dioxide Analogs

A systematic modification of a lead compound (compound 2 in the source study) was undertaken to explore the structure-activity relationship and optimize its NRF2 activating potential. The core of this investigation focused on the modification of the aminoalkyl moiety of the 3-aminotetrahydrothiophene 1,1-dioxide scaffold.[1]

The following table summarizes the performance of key analogs from the study by Jo et al. (2023), highlighting their potency (EC50) and efficacy (Fold Induction, FI) in an ARE-luciferase reporter assay in IMR32 human neuroblastoma cells.[1]

Compound IDR Group (Modification on the Amino Moiety)Potency (EC50, µM)Efficacy (Fold Induction, FI)Cytotoxicity (CC50, µM)
2 (Lead) Isobutylamine7.920.2> 20
17 3,3,3-Trifluoropropylamine5.070.7> 20
18 β-alanine0.827.6> 20
19 γ-aminobutyric acid> 201.1> 20
20 Aminocaproic acid> 201.4> 20
22 β-alanine methyl ester0.948.7> 20

Key Insights from the Comparative Data:

  • Analog 17 (3,3,3-Trifluoropropylamine substitution): This analog emerged as the most efficacious, demonstrating a 3.5-fold higher maximal induction of the ARE-luciferase reporter compared to the lead compound 2 .[1] Importantly, it exhibited no cytotoxicity in IMR32 cells at concentrations up to 20 µM.[1]

  • Analog 18 (β-alanine substitution): This modification resulted in a nearly 10-fold improvement in potency (EC50 = 0.8 µM) compared to the lead compound.[1] This suggests that the introduction of a carboxylic acid group at a specific distance from the core structure is beneficial for activity.

  • Impact of Alkyl Chain Length: The importance of the linker length is highlighted by the dramatic loss of activity in analogs 19 and 20 , which feature longer alkyl chains (γ-aminobutyric acid and aminocaproic acid, respectively).[1] This indicates a stringent structural requirement for optimal interaction with the biological target.

  • Esterification of the Carboxylic Acid: Analog 22 , the methyl ester of 18 , retained high potency and showed improved efficacy over 18 .[1] This modification can be a valuable strategy to enhance cell permeability.

In silico drug-likeness predictions for the optimized analogs (17 , 18 , and 22 ) were favorable, with topological polar surface area (TPSA) values ≤ 140 Ų and an Abbot bioavailability score (ABS) of 0.55, suggesting a high potential for oral bioavailability.[1]

Mechanism of Action: NRF2-ARE Pathway Activation

The primary mechanism of action for these 3-aminotetrahydrothiophene 1,1-dioxide analogs is the activation of the NRF2-ARE signaling pathway. The following diagram illustrates this process.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters CUL3 CUL3 KEAP1->CUL3 Forms E3 Ligase Complex NRF2->KEAP1 Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation CUL3->NRF2 Ubiquitination Ub Ubiquitin Analog 3-Aminotetrahydrothiophene 1,1-dioxide Analog Analog->KEAP1 Inhibits interaction ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Induces Transcription

Caption: NRF2-ARE Signaling Pathway Activation.

Experimental Protocols

The following are detailed methodologies based on the procedures described by Jo et al. (2023) for the synthesis and biological evaluation of 3-aminotetrahydrothiophene 1,1-dioxide analogs.[1]

General Synthetic Workflow

The synthesis of the bis-sulfone analogs involves a multi-step process, which is outlined in the workflow diagram below.

Synthesis_Workflow start Start Materials: 3-Sulfolene & 3,4-dichlorobenzenethiol step1 Reaction with NBS to form β-bromosulfide (14) start->step1 step2 Dehydrobromination with Pyridine to yield (15) step1->step2 step3 Consecutive mCPBA Oxidation step2->step3 step4 Conjugate Addition with diverse amines step3->step4 end Final Bis-sulfone Analogs (17-28) step4->end

Caption: General Synthetic Workflow for Analogs.

Step-by-Step Synthesis of Bis-sulfone Analogs (e.g., 17-28):

  • Synthesis of β-bromosulfide (14): To a solution of 3-sulfolene (13 ) in an appropriate solvent, add 3,4-dichlorobenzenethiol in the presence of N-bromosuccinimide (NBS).

  • Dehydrobromination to form (15): Treat the resulting β-bromosulfide (14 ) with pyridine in refluxing dichloromethane (CH2Cl2) to yield the dehydrobrominated product (15 ).

  • Oxidation: Perform consecutive oxidations of compound 15 using meta-chloroperoxybenzoic acid (mCPBA).

  • Conjugate Addition: React the oxidized intermediate with a diverse range of amines under basic or neutral conditions to afford the final bis-sulfone analogs (17-28 ).[1]

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay is crucial for determining the potency and efficacy of the synthesized analogs in activating the NRF2 pathway.

Workflow for ARE Luciferase Reporter Assay:

ARE_Assay_Workflow start Seed IMR32 cells in 96-well plates step1 Transfect cells with ARE-luciferase reporter plasmid start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat cells with varying concentrations of test analogs step2->step3 step4 Incubate for an additional 16-24 hours step3->step4 step5 Lyse cells and measure luciferase activity step4->step5 step6 Normalize luciferase activity to total protein concentration step5->step6 end Determine EC50 and Fold Induction (FI) step6->end

Caption: ARE Luciferase Reporter Assay Workflow.

Detailed Protocol:

  • Cell Culture: Culture IMR32 human neuroblastoma cells in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a suitable density.

  • Transfection: Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an ARE promoter. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) can be used for normalization.

  • Treatment: After allowing the cells to recover and express the reporter, treat them with a range of concentrations of the 3-aminotetrahydrothiophene 1,1-dioxide analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a period sufficient to allow for NRF2 activation and subsequent luciferase expression (typically 16-24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the ARE-luciferase signal to the control reporter signal (if used) or to total protein concentration. Calculate the Fold Induction (FI) relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Conclusion and Future Directions

The 3-aminotetrahydrothiophene 1,1-dioxide scaffold represents a promising platform for the development of non-electrophilic NRF2 activators. The systematic optimization detailed in the work of Jo et al. (2023) has identified analogs with significantly improved potency and efficacy.[1][2] Specifically, analog 17 stands out for its high efficacy and lack of cytotoxicity, while analog 18 showcases a remarkable improvement in potency.[1]

For drug development professionals, these findings provide a strong rationale for further investigation of this chemical series. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling of the lead candidates, as well as in vivo efficacy studies in relevant disease models of oxidative stress, such as Parkinson's disease or other neurodegenerative conditions.[4] The favorable in silico bioavailability predictions for these analogs further support their potential for advancement as orally available therapeutics.[1]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of laboratory chemicals. The proper disposal of these reagents is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the disposal of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 51642-03-6), grounded in established safety standards and an understanding of its chemical properties. The causality behind each step is explained to ensure a comprehensive and self-validating system for your laboratory.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the critical first step in defining its handling and disposal procedures. This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Its hazard profile necessitates a cautious approach to prevent harm to personnel and the environment.

The primary hazards, according to the Globally Harmonized System (GHS), are summarized below.[2][3]

Hazard ClassificationGHS Hazard CodeDescriptionSource
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[2]
Skin Irritation (Category 2)H315Causes skin irritation.[1][2][3]
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[1][2][3]

Causality: This hazard profile directly informs the minimum required Personal Protective Equipment (PPE) and dictates that this compound cannot be disposed of as common waste. Direct contact can cause immediate irritation, and ingestion is harmful. The potential for respiratory irritation means that dust generation must be minimized during handling and disposal.[1][2]

Furthermore, this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances could lead to vigorous, exothermic reactions, posing additional risks. Upon thermal decomposition, it can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[1] This complex decomposition profile makes incineration a process that must be handled by certified professionals in a controlled environment.

Pre-Disposal Protocol: Waste Accumulation and Containment

Proper containment from the moment waste is generated is essential to prevent accidental exposure and ensure regulatory compliance.

Step-by-Step Containment Methodology:

  • Select a Compatible Container: Choose a dedicated hazardous waste container made of a material that will not react with the chemical. The original product container is often a suitable choice.[4] The container must be in good condition, free of leaks, and have a tightly sealing screw cap.[5][6]

  • Label the Container Clearly: Before adding any waste, affix a "HAZARDOUS WASTE" label.[5] The label must include the full chemical name, "this compound," and an approximate concentration if mixed with other materials.[4] Do not use abbreviations or chemical formulas.[4]

  • Accumulate Waste Safely: Keep the waste container closed at all times except when adding waste.[4][5][7] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[6]

  • Segregate from Incompatibles: Crucially, ensure the waste container is stored separately from strong oxidizing agents and strong bases to prevent dangerous reactions.[1][6]

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling waste this compound.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1] If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.

  • Skin Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[1] A lab coat or chemical-resistant apron must be worn to protect clothing and underlying skin.

  • Respiratory Protection: If handling procedures are likely to generate dust, a NIOSH-approved dust respirator should be used to prevent respiratory tract irritation.[8] All handling of open solids should be performed in a well-ventilated area, preferably a chemical fume hood.[1]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is required to mitigate exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Don Appropriate PPE: Before cleanup, don the full PPE described in the section above.

  • Contain the Spill: Use dry cleanup procedures.[9] Do NOT use water, as this will dissolve the hydrochloride salt and spread the contamination.

  • Clean Up: Carefully sweep or shovel the solid material into a suitable, labeled hazardous waste container.[1][8][10] Avoid any actions that create dust.[1]

  • Decontaminate: Once the solid is removed, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including gloves, wipes, and absorbent pads, must be placed in the hazardous waste container for disposal.

Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be managed as a formal hazardous waste stream. Under federal regulations, the waste generator is responsible for its complete and accurate classification and disposal.[1]

G cluster_0 Disposal Decision Workflow cluster_1 Off-Normal Event A Waste Generation (Unused reagent, contaminated materials) B Step 1: Waste Characterization Is it a listed or characteristic waste? (per 40 CFR Part 261) A->B C Step 2: Containment & Labeling Use compatible, sealed container. Label with 'HAZARDOUS WASTE' & full chemical name. B->C D Step 3: Segregation Store away from strong bases and oxidizing agents. C->D E Step 4: Arrange Professional Disposal Contact licensed Environmental Health & Safety (EHS) waste vendor. D->E F Step 5: Documentation Retain waste manifests and disposal records. E->F Spill Spill Occurs Spill_Response Execute Spill Management Protocol (Section 4). Collect all cleanup materials as hazardous waste. Spill->Spill_Response Spill_Response->C Place in Container

Decision Workflow for Chemical Waste Disposal.

Methodology:

  • Waste Classification: As the generator, you must classify the waste according to the Resource Conservation and Recovery Act (RCRA) regulations.[11] While this specific chemical is not explicitly on an F-list or K-list, it must be evaluated for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[12] Given its known hazards, it will be managed as hazardous waste.

  • Engage Professional Disposal Services: The only acceptable method for disposing of this chemical is through an approved and licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][10] These organizations have the permits and facilities to handle and dispose of chemical waste in a manner that is safe and compliant with all local, state, and federal regulations.[5]

  • Do Not Dispose in Sanitary Sewer: This material must not be discharged to the sewer.[13] Its effects on aquatic life are not fully characterized, and its chemical nature is unsuitable for wastewater treatment systems.

  • Do Not Dispose in Regular Trash: Disposal in regular solid waste is strictly prohibited due to its hazardous properties.[13]

  • Documentation: Maintain meticulous records of the waste disposal process, including the hazardous waste manifest provided by the disposal company. This documentation is a legal requirement and part of your laboratory's compliance record.

Disposal of Empty Containers

An empty container that held this chemical must also be managed properly.

  • Triple Rinsing: The best practice for a container that held a hazardous chemical is to triple rinse it with a suitable solvent (e.g., water or methanol) that can dissolve the residue.[4][13]

  • Collect the Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [13]

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as regular waste after defacing or removing all labels.[13] Consult your institution's specific policies on empty container disposal.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and regulatory compliance.

References

Navigating the Safe Handling of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 64062-16-4), a compound that, while valuable in synthesis, requires meticulous handling due to its potential hazards. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert guidance.

Understanding the Hazard Profile

Before detailing personal protective equipment (PPE), it is crucial to understand the hazards associated with this compound. According to aggregated GHS information, this compound is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1]

  • Causes skin irritation (Skin Corrosion/Irritation - Category 2)[1][2]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][2]

These classifications underscore the necessity of a comprehensive PPE and handling strategy to minimize exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment: Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on the compound's hazard profile and best practices for handling potent crystalline solids.

Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Recommended for Splash Hazard: When there is a potential for splashing, such as during dissolution or transfer of solutions, a full-face shield should be worn in addition to safety goggles.

Hand Protection
  • Recommended Glove Materials: Based on resistance to similar chemical structures, the following glove materials are recommended:

    • Butyl Rubber: Offers excellent resistance to a wide range of chemicals.

    • Nitrile Rubber: A good general-purpose option, though breakthrough times can vary. It is advisable to use a thicker nitrile glove (e.g., >8 mil) for enhanced protection.

    • Double Gloving: For procedures with a higher risk of exposure, such as weighing the solid or handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection in case the outer glove is compromised.

Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.

Respiratory Protection

As a crystalline solid, this compound can become airborne, especially during weighing and transfer, posing a risk of respiratory irritation.

  • Engineering Controls: The primary method for controlling respiratory exposure should always be engineering controls, such as a certified chemical fume hood.

  • When a Respirator is Necessary: In situations where engineering controls are not sufficient to prevent the generation of dust, or as an additional precaution for sensitive individuals, respiratory protection is required. A NIOSH-approved respirator with a particulate filter is recommended.

    • For most applications: An N95, R95, or P95 particulate respirator should provide adequate protection.

    • For higher potential exposures or as a conservative measure: A half-mask or full-facepiece air-purifying respirator with P100 (HEPA) filters can be used. A full facepiece offers the added benefit of eye protection.

Protective Clothing

To prevent skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A standard, buttoned lab coat should be worn at all times.

  • Additional Protection: For tasks with a higher risk of contamination, consider a disposable gown or apron made of a chemically resistant material.

The following table summarizes the recommended PPE for different laboratory tasks involving this compound:

TaskEye/Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Storage and Transport Safety glassesNitrile or Butyl glovesNot generally requiredLab coat
Weighing (in a fume hood) Safety gogglesDouble-gloved (Nitrile or Butyl)N95/P100 respirator recommendedLab coat
Dissolution/Reaction Setup Safety goggles and face shieldDouble-gloved (Nitrile or Butyl)Not required if in a fume hoodLab coat
Work-up and Purification Safety goggles and face shieldDouble-gloved (Nitrile or Butyl)Not required if in a fume hoodLab coat
Waste Disposal Safety gogglesNitrile or Butyl glovesNot generally requiredLab coat

Safe Handling and Operational Workflow

A well-defined workflow is critical to minimizing exposure and ensuring safe handling from receipt of the chemical to its final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Operation Receive Receiving and Storage PreOp Pre-Operational PPE Check Receive->PreOp Verify Integrity Weigh Weighing PreOp->Weigh Don Appropriate PPE Dissolve Dissolution Weigh->Dissolve React Reaction/Use Dissolve->React Decon Decontamination of Glassware React->Decon Complete Experiment Waste Waste Segregation Decon->Waste Dispose Final Disposal Waste->Dispose

Safe handling workflow for this compound.
Step-by-Step Handling Protocol

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. The container should be kept tightly closed.

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare all necessary equipment and reagents within a chemical fume hood.

  • Weighing: As this is a potent crystalline solid, weighing should always be conducted within a chemical fume hood to contain any airborne particles. Use a disposable weigh boat to minimize contamination of balances.

  • Dissolution and Use: When dissolving the solid or using it in a reaction, add it slowly to the solvent to avoid splashing. All manipulations should be performed in a fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.

Disposal Plan: A Responsible Approach

Proper disposal of this compound and its associated waste is crucial for environmental and personal safety. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for all waste containing this compound. The label should include the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and paper towels, should be placed in a sealed, labeled bag and then into the designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a sealed, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.

Final Disposal

All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for groundbreaking scientific discoveries.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 2
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.